20-ethyl Prostaglandin E2
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMMZTNQIJBMBC-QKIVIXBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
20-Ethyl Prostaglandin E2: A Technical Overview of its Synthesis and Putative Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a critical lipid mediator involved in a myriad of physiological and pathological processes. While research on 20-ethyl PGE2 is not extensive, its structural similarity to PGE2 suggests potential applications in areas where modulation of PGE2 signaling is desirable. This technical guide provides a comprehensive overview of the synthesis of PGE2 analogs, with a focus on the modifications required to produce 20-ethyl PGE2. Furthermore, it details the known signaling pathways of PGE2, which are the likely targets of its 20-ethyl counterpart. This document aims to serve as a foundational resource for researchers interested in the discovery, synthesis, and biological evaluation of this and similar prostaglandin analogs.
Introduction to Prostaglandin E2 and its Analogs
Prostaglandins (B1171923) are a group of physiologically active lipid compounds derived from arachidonic acid.[1] Prostaglandin E2 (PGE2), in particular, is one of the most abundant and biologically active prostaglandins in mammals.[2] It is involved in a wide range of biological functions, including inflammation, pain, fever, regulation of blood pressure, and uterine contractions.[3][4] The diverse effects of PGE2 are mediated through its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2]
Synthetic analogs of PGE2 have been developed to harness its therapeutic potential while minimizing undesirable side effects.[5] These analogs often feature structural modifications to improve receptor selectivity, metabolic stability, and pharmacokinetic profiles. 20-ethyl PGE2 is one such analog, characterized by the extension of the ω-chain by two carbons.[6] While detailed biological data for 20-ethyl PGE2 is scarce, its structural relationship to PGE2 and other analogs like unoprostone, used in the treatment of glaucoma, suggests it may possess unique biological activities.[6]
Physicochemical Properties of 20-Ethyl Prostaglandin E2
Quantitative data for 20-ethyl PGE2 is limited, with most information available from commercial suppliers. A summary of its known properties is presented below.
| Property | Value | Reference |
| CAS Number | 37492-24-3 | [6][7] |
| Molecular Formula | C22H36O5 | [6][7] |
| Molecular Weight | 380.5 g/mol | [6][7] |
| Purity | ≥97% | [6] |
| Formulation | A solution in methyl acetate | [6] |
| Solubility (DMF) | 30 mg/ml | [6] |
| Solubility (DMSO) | 20 mg/ml | [6] |
| Solubility (Ethanol) | 20 mg/ml | [6] |
| Solubility (PBS, pH 7.2) | 125 µg/ml | [6] |
Synthesis of this compound
To synthesize 20-ethyl PGE2, the key modification would occur in the preparation of the ω-chain precursor. The standard Corey synthesis utilizes a phosphonium (B103445) ylide derived from a C8 alkyl chain. For 20-ethyl PGE2, a C10 ω-chain is required.
General Synthetic Strategy (Adapted from Corey Synthesis)
The synthesis can be broken down into the following key stages:
-
Formation of the Corey Lactone: This bicyclic intermediate contains the stereochemistry of the cyclopentane (B165970) core.
-
Introduction of the α-chain: A Wittig reaction is typically used to install the seven-carbon carboxylic acid side chain.
-
Introduction of the ω-chain: A Horner-Wadsworth-Emmons reaction with a modified phosphonate (B1237965) reagent containing a 10-carbon chain would be employed to introduce the 20-ethyl extended side chain.
-
Functional Group Manipulations: This involves the oxidation of the C9 hydroxyl group to a ketone and deprotection of other functional groups to yield the final product.
A patent for a green synthesis method for PGE2 describes converting PGF2α to PGE2 via oxidation of the 11- and 15-site hydroxy-protected PGF2α, followed by hydrolysis and deprotection.[8]
Hypothetical Experimental Protocol for ω-Chain Installation
This is a generalized protocol and would require optimization.
-
Preparation of the C10-phosphonate reagent:
-
Start with a 10-carbon alkyl halide (e.g., 1-bromodecane).
-
React with triethyl phosphite (B83602) via an Arbuzov reaction to yield the corresponding diethyl decylphosphonate.
-
Introduce the necessary functional groups for the ω-chain, such as the C15 hydroxyl group, which may require a multi-step synthesis.
-
-
Horner-Wadsworth-Emmons Reaction:
-
To a solution of the C9-protected prostaglandin aldehyde intermediate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) at low temperature (e.g., -78 °C), add a strong base (e.g., n-butyllithium).
-
Slowly add the C10-phosphonate reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography.
-
Putative Biological Activity and Signaling Pathways
As there are no published ligand-binding assays for 20-ethyl PGE2, its biological activity can be inferred from that of PGE2.[6] PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[1][2]
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[2]
-
EP2 Receptor: Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2]
-
EP3 Receptor: Coupled primarily to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Multiple splice variants of EP3 exist, which can also couple to other G proteins.[2]
-
EP4 Receptor: Coupled to Gs, its activation, similar to EP2, increases intracellular cAMP levels.[2]
The affinity and efficacy of 20-ethyl PGE2 for each of these receptors would determine its specific biological profile. The extended ω-chain could potentially alter its binding affinity and selectivity compared to native PGE2.
Proposed Experimental Protocols for Biological Evaluation
To elucidate the biological activity of 20-ethyl PGE2, a series of in vitro and in vivo experiments would be necessary.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 20-ethyl PGE2 for each of the human EP receptors (EP1-4).
Methodology:
-
Cell Culture: Use stable cell lines recombinantly expressing each of the human EP receptors (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Prepare cell membrane fractions from the cultured cells.
-
Competitive Binding Assay:
-
Incubate the membrane preparations with a known concentration of a radiolabeled PGE2 analog (e.g., [3H]-PGE2).
-
Add increasing concentrations of unlabeled 20-ethyl PGE2.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 value (concentration of 20-ethyl PGE2 that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the potency (EC50) and efficacy of 20-ethyl PGE2 in activating each of the EP receptors.
Methodology:
-
For EP1 (Gq-coupled): Measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in EP1-expressing cells upon stimulation with varying concentrations of 20-ethyl PGE2.
-
For EP2, EP3, and EP4 (Gs/Gi-coupled): Measure changes in intracellular cAMP levels using a cAMP-specific immunoassay (e.g., ELISA or HTRF) in cells expressing the respective receptors.
Conclusion
This compound represents an understudied analog of the well-characterized lipid mediator, PGE2. While specific data on its discovery and biological activity are lacking, established synthetic methodologies for prostaglandins provide a clear path for its chemical synthesis. Its biological function is likely mediated through the EP receptor family, and its extended ω-chain may confer unique properties in terms of receptor affinity and selectivity. The experimental protocols outlined in this guide provide a framework for the future characterization of 20-ethyl PGE2, which could lead to the development of novel therapeutic agents for a range of inflammatory and other diseases.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. CN103373947A - Green synthesis method for dinoprostone (prostaglandin PGE2) - Google Patents [patents.google.com]
In Vitro Mechanism of Action: 20-ethyl Prostaglandin E2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 20-ethyl Prostaglandin E2 is a sparsely researched analog of Prostaglandin E2 (PGE2). Direct experimental data on its receptor binding affinities and downstream functional effects are not extensively available in published literature. The following guide presents a predicted mechanism of action for this compound based on its structural similarity to the well-characterized parent compound, PGE2. The provided quantitative data and experimental protocols are based on studies of PGE2 and serve as a reference framework for the hypothetical characterization of this compound.
Core Mechanism: Predicted Interaction with EP Receptors
This compound, as an analog of PGE2, is predicted to exert its biological effects by binding to and activating the same family of G-protein coupled receptors (GPCRs): the E-prostanoid (EP) receptors. There are four subtypes of EP receptors—EP1, EP2, EP3, and EP4—each coupled to distinct intracellular signaling pathways. The addition of an ethyl group to the omega chain of the molecule may influence its binding affinity and selectivity for these receptor subtypes compared to PGE2.
Based on the known signaling of PGE2, the predicted in vitro mechanism of action for this compound is as follows:
-
EP2 and EP4 Receptor Activation: It is anticipated that this compound will primarily act as an agonist at the EP2 and EP4 receptors. These receptors are coupled to the Gs alpha subunit (Gαs) of the G-protein complex.[1][2] Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates various downstream targets, modulating cellular functions such as gene expression, cell proliferation, and cytokine production.
-
EP1 and EP3 Receptor Interaction: The activity of this compound at EP1 and EP3 receptors is less certain without direct experimental evidence. The EP1 receptor is coupled to the Gq alpha subunit (Gαq), and its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium.[1] The EP3 receptor is primarily coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and thus decreases cAMP levels.[1]
The following sections provide quantitative data for PGE2's interaction with these receptors, which can be used as a benchmark for the hypothetical characterization of this compound. Detailed protocols for the necessary in vitro assays to determine these parameters are also provided.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways for this compound and the workflows for key in vitro experiments.
Caption: Predicted signaling cascade of 20-ethyl PGE2 via the EP2 receptor.
Caption: Workflow for determining the binding affinity of 20-ethyl PGE2.
Caption: Workflow for measuring cAMP production induced by 20-ethyl PGE2.
Quantitative Data (Reference: Prostaglandin E2)
The following tables summarize the binding affinities and functional potencies of the parent compound, PGE2, at the human EP receptors. This data provides a crucial reference for interpreting future experimental results for this compound.
Table 1: Binding Affinities (Ki) of PGE2 for Human EP Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| EP1 | ~10 - 25[4][5] |
| EP2 | ~13[2][6] |
| EP3 | ~0.3 - 0.9[1][7] |
| EP4 | ~0.75 - 1.9[1][8] |
Table 2: Functional Potencies (EC50) of PGE2 at Human EP Receptors
| Receptor Subtype | Functional Assay | EC50 in nM |
| EP1 | Calcium Mobilization | Highly Correlated with Ki[9] |
| EP2 | cAMP Accumulation | 19[10] |
| EP3 | Inhibition of Forskolin-stimulated cAMP | - |
| EP4 | cAMP Accumulation | 2.8[10] |
Table 3: Effects of PGE2 on In Vitro Cytokine Production
| Cytokine | Cell Type | Effect | Potency (IC50/EC50) |
| TNF-α | Human Macrophages | Inhibition | Dose-dependent inhibition observed[11] |
| IL-10 | Human PBMC (LPS-stimulated) | Stimulation | Dose-dependent increase |
| IFN-γ | Human PBMC (ConA-stimulated) | Inhibition | Dose-dependent inhibition |
| IL-12 | Human Dendritic Cells | Stimulation (in synergy with TNF-α) | Dose-dependent stimulation[12] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific EP receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human EP receptor of interest (e.g., HEK293-EP2).
-
Radiolabeled PGE2 (e.g., [3H]-PGE2).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates with GF/C filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.[13]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).
-
50 µL of [3H]-PGE2 at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[13]
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold to separate bound from free radioligand.[14]
-
Washing: Wash each well with ice-cold wash buffer multiple times to remove unbound radioligand.[14]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[13]
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Protocol 2: HTRF cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP via Gs-coupled EP receptors (EP2 and EP4).
Materials:
-
Cells stably expressing the human EP receptor of interest (e.g., CHO-K1-EP2).
-
This compound.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Cell stimulation buffer.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in stimulation buffer to the desired density.[15]
-
Assay Setup:
-
Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of a 384-well plate.[16]
-
Add an equal volume of this compound at various concentrations. For a standard curve, use the cAMP standards provided in the kit.
-
-
Cell Stimulation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.[16]
-
Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in the lysis buffer provided in the kit to each well.[17]
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.[17]
-
Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[15]
-
Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm) and convert this to cAMP concentration using the standard curve. Plot the cAMP concentration against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 value.[16]
Protocol 3: PKA Kinase Activity Assay (Colorimetric)
This assay quantifies the activity of PKA in cell lysates following stimulation with this compound.
Materials:
-
Cells expressing the target EP receptor.
-
This compound.
-
PKA colorimetric activity assay kit (containing PKA substrate-coated plate, ATP, phospho-PKA substrate antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution).
-
Cell lysis buffer.
-
Microplate reader capable of reading absorbance at 450 nm.
Procedure:
-
Cell Culture and Stimulation: Culture cells to the desired confluency and then stimulate with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer and collect the supernatant containing the cell proteins.[18]
-
Kinase Reaction:
-
Detection:
-
Substrate Development:
-
Reading and Analysis: Read the absorbance at 450 nm using a microplate reader.[21] Calculate the PKA activity in the samples by comparing their absorbance to the standard curve.
Protocol 4: Cytokine Quantification by Sandwich ELISA
This protocol is for measuring the concentration of specific cytokines (e.g., TNF-α, IL-10) in cell culture supernatants after treatment with this compound.
Materials:
-
Immune cells (e.g., human PBMCs or a macrophage cell line like RAW 264.7).
-
This compound.
-
Stimulating agent (e.g., LPS or ConA).
-
Sandwich ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and stop solution).
-
96-well ELISA plates.
-
Wash buffer.
-
Assay diluent.
-
Microplate reader.
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[22]
-
Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 10% FCS in PBS) and incubating for at least 1 hour.[23]
-
Sample Incubation:
-
Culture immune cells and treat them with a stimulating agent in the presence of varying concentrations of this compound.
-
Collect the cell culture supernatants.[24]
-
Add the cytokine standards and cell culture supernatants to the coated and blocked plate and incubate for 2 hours at room temperature.[22]
-
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[22]
-
Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes.[22]
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.[25]
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[25]
-
Reading and Analysis: Read the absorbance at 450 nm.[25] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the cytokine in the samples from the standard curve.
References
- 1. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 3. PGE2 inhibits neutrophil phagocytosis through the EP2R–cAMP–PTEN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 8. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 and Tumor Necrosis Factor α Cooperate to Activate Human Dendritic Cells: Synergistic Activation of Interleukin 12 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 16. youtube.com [youtube.com]
- 17. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. arborassays.com [arborassays.com]
- 20. abcam.com [abcam.com]
- 21. arborassays.com [arborassays.com]
- 22. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 23. bowdish.ca [bowdish.ca]
- 24. ELISA Protocol [protocols.io]
- 25. benchchem.com [benchchem.com]
The Unexplored Potential of 20-ethyl Prostaglandin E2: A Technical Guide for Researchers
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its biological effects are mediated through four distinct G protein-coupled receptors (EP1-4), each initiating a unique intracellular signaling cascade. 20-ethyl Prostaglandin E2 is a synthetic analog of PGE2, characterized by a two-carbon extension of its ω-chain. Despite its structural similarity to the well-studied parent compound, 20-ethyl PGE2 remains a virtually unresearched molecule, with a significant absence of published data regarding its biological activity. This technical guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the pharmacological profile of this compound. While direct quantitative data for this analog is unavailable, this document leverages the extensive knowledge of PGE2 to infer potential biological activities and signaling pathways. Furthermore, it offers detailed experimental protocols and workflows to facilitate the systematic investigation of 20-ethyl PGE2, from receptor binding affinity to in vivo efficacy.
Introduction to this compound
This compound (20-ethyl PGE2) is a synthetic analog of the naturally occurring Prostaglandin E2[1]. The key structural modification is the addition of two methylene (B1212753) carbons to the ω-chain, resulting in a molecular formula of C22H36O5 and a molecular weight of 380.5 g/mol [1][2]. This modification, while seemingly minor, has the potential to significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for prostanoid receptors, metabolic stability, and overall biological potency.
Another prostaglandin analog with a similar structural feature is unoprostone (B1682063), an F-series prostaglandin used clinically for glaucoma[2]. However, unoprostone also possesses modifications in its lower side chain that reduce its affinity for FP receptors[2]. In contrast, 20-ethyl PGE2 retains the natural 15(S)-allylic hydroxyl group, which may confer a different potency profile[2]. To date, there is a notable lack of published literature detailing the biological activity of this compound, including its affinity for EP receptors or other prostanoid receptors[2].
The Biological Role and Signaling Pathways of Prostaglandin E2: A Framework for 20-ethyl PGE2
Given the absence of specific data for 20-ethyl PGE2, understanding the well-established biological functions and signaling mechanisms of its parent compound, PGE2, is crucial for predicting its potential activities and designing relevant experiments. PGE2 is a pleiotropic signaling molecule that exerts its effects by binding to four distinct EP receptor subtypes: EP1, EP2, EP3, and EP4[3][4]. These receptors are coupled to different G proteins, leading to a variety of cellular responses.
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, often associated with smooth muscle contraction[3].
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This pathway is typically involved in vasodilation, inflammation, and immune modulation[3].
-
EP3 Receptor: Coupled to Gi proteins, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels[3].
The diverse expression patterns of these receptors across different tissues and cell types account for the wide range of PGE2's biological effects, which include roles in inflammation, immunity, pain, fever, gastric protection, and cancer progression[3][5]. It is hypothesized that 20-ethyl PGE2 will interact with these same receptors, although its affinity and selectivity for each subtype remain to be determined.
Signaling Pathway Diagrams
Caption: Putative signaling pathways of this compound based on known PGE2 mechanisms.
Quantitative Data on Biological Activity (Hypothetical Framework)
As no quantitative data for 20-ethyl PGE2 has been published, this section serves as a template for how such data would be presented. The values for PGE2 are provided as a reference point.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | EP1 | EP2 | EP3 | EP4 |
| Prostaglandin E2 | 3.0 | 3.0 | 0.3 | 0.75[6] |
| 20-ethyl PGE2 | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Table 2: Potency in Cellular Assays (EC50/IC50, nM)
| Assay | Cell Line | Parameter Measured | Prostaglandin E2 (Reference Value) | 20-ethyl PGE2 |
| cAMP Accumulation | HEK293-EP2/EP4 | cAMP levels | ~1-10 nM | TBD |
| Calcium Mobilization | CHO-EP1 | Intracellular Ca2+ | ~5-20 nM | TBD |
| Inhibition of Lipolysis | Human Adipocytes | Glycerol release | 0.9 nM (basal), 3.8 nM (isoproterenol-stimulated)[7] | TBD |
| Cytokine Production | Macrophages | IL-6, TNF-α | Varies by condition | TBD |
| TBD: To Be Determined |
Detailed Experimental Protocols
The following protocols are adapted from established methods for characterizing PGE2 and its analogs. They provide a robust starting point for the investigation of 20-ethyl PGE2.
Radioligand Receptor Binding Assay
This protocol determines the binding affinity of 20-ethyl PGE2 for the EP receptor subtypes.
Materials:
-
HEK293 cells stably expressing human EP1, EP2, EP3, or EP4 receptors
-
[3H]-PGE2 (radioligand)
-
This compound (test compound)
-
Unlabeled PGE2 (for non-specific binding determination)
-
Binding buffer (e.g., 25 mM MES, pH 6.0, with 1 mM EDTA, 10 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest receptor-expressing HEK293 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-PGE2 (typically at its Kd value), and varying concentrations of 20-ethyl PGE2.
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 20-ethyl PGE2 that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
Cell-Based Functional Assays
These assays measure the functional consequences of receptor activation by 20-ethyl PGE2.
4.2.1. cAMP Accumulation Assay (for EP2 and EP4 Receptors)
Materials:
-
HEK293 or CHO cells expressing EP2 or EP4 receptors
-
This compound
-
Forskolin (optional, to amplify signal)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes.
-
Stimulation: Add varying concentrations of 20-ethyl PGE2 to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of 20-ethyl PGE2 to determine the EC50 value.
4.2.2. Intracellular Calcium Mobilization Assay (for EP1 Receptors)
Materials:
-
CHO or HEK293 cells expressing the EP1 receptor
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject varying concentrations of 20-ethyl PGE2 and continuously monitor the fluorescence signal for several minutes.
-
Data Analysis: Calculate the change in fluorescence intensity and plot it against the log concentration of 20-ethyl PGE2 to determine the EC50 value.
In Vivo Animal Studies
These protocols are examples of how to assess the physiological effects of 20-ethyl PGE2 in a living organism. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
4.3.1. Murine Model of Inflammatory Pain (Carrageenan-induced Paw Edema)
Objective: To assess the pro-inflammatory or anti-inflammatory effects of 20-ethyl PGE2.
Procedure:
-
Acclimatization: Acclimate male C57BL/6 mice for at least one week.
-
Compound Administration: Administer 20-ethyl PGE2 or vehicle (e.g., saline, ethanol (B145695) solution) via a relevant route (e.g., intraperitoneal, subcutaneous) at various doses.
-
Induction of Inflammation: After a set pre-treatment time, inject a 1% solution of carrageenan into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-carrageenan injection.
-
Data Analysis: Compare the paw edema in the 20-ethyl PGE2-treated groups to the vehicle-treated group to determine its effect on inflammation.
Caption: Experimental workflow for a carrageenan-induced paw edema model.
Conclusion and Future Directions
This compound represents an intriguing but uncharacterized synthetic analog of the highly active lipid mediator, PGE2. The lack of published data on its biological activity presents a clear opportunity for novel research in the fields of pharmacology, inflammation, and drug discovery. By applying the established methodologies for studying PGE2, as outlined in this guide, researchers can systematically elucidate the receptor binding profile, cellular potency, and in vivo effects of this compound. Key research questions to address include:
-
What is the binding affinity and selectivity of 20-ethyl PGE2 for the four EP receptor subtypes?
-
How does the 20-ethyl modification affect downstream signaling, particularly cAMP and calcium pathways?
-
Does 20-ethyl PGE2 exhibit pro-inflammatory, anti-inflammatory, or other significant physiological effects in vivo?
-
What is the metabolic stability and pharmacokinetic profile of 20-ethyl PGE2 compared to native PGE2?
Answering these questions will be the first step in unlocking the potential therapeutic applications of this compound.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 6. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Prostaglandin E2 Receptor Landscape: A Technical Guide for 20-ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Prostaglandin (B15479496) E2 (PGE2) receptor system and a framework for characterizing the binding affinity of 20-ethyl Prostaglandin E2, a synthetic analog of PGE2. While extensive research has elucidated the roles of PGE2 and its receptors, specific binding affinity data for many of its analogs, including 20-ethyl PGE2, remain to be publicly documented. This guide offers the necessary protocols and theoretical background to empower researchers to bridge this data gap.
Receptor Binding Affinity of this compound: An Uncharted Territory
Prostaglandin E2 exerts its diverse biological effects by interacting with four distinct G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][2] These receptors are distributed throughout the body and mediate a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2][3] this compound is an analog where the ω-chain has been extended by two methylene (B1212753) groups. As of this guide's publication, specific ligand binding assays for 20-ethyl PGE2 with respect to the EP or other prostanoid receptors have not been published.
This lack of quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), necessitates de novo experimental determination to understand the pharmacological profile of this compound.
Data Presentation: A Template for Empirical Findings
To facilitate standardized data reporting, the following table structure is recommended for summarizing experimentally determined binding affinities of this compound for the various EP receptor subtypes. This allows for a clear and comparative analysis of the compound's receptor selectivity and potency.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] | Assay Type | Cell/Tissue Source | Reference |
| EP1 | 20-ethyl PGE2 | User-defined | User-defined | Competitive Radioligand Binding | e.g., HEK293 cells | User-defined |
| EP2 | 20-ethyl PGE2 | User-defined | User-defined | Competitive Radioligand Binding | e.g., HEK293 cells | User-defined |
| EP3 | 20-ethyl PGE2 | User-defined | User-defined | Competitive Radioligand Binding | e.g., HEK293 cells | User-defined |
| EP4 | 20-ethyl PGE2 | User-defined | User-defined | Competitive Radioligand Binding | e.g., HEK293 cells | User-defined |
Experimental Protocol: Determining Receptor Binding Affinity
The gold standard for measuring the affinity of a ligand to its target receptor is the competitive radioligand binding assay.[4][5] This method is used to determine the relative affinity (Ki) of an unlabeled test compound (e.g., 20-ethyl PGE2) by measuring its ability to displace a radiolabeled ligand from the receptor.[4]
Objective: To determine the IC50 and subsequently calculate the Ki of this compound for each human EP receptor subtype (EP1, EP2, EP3, EP4).
Materials:
-
Cell Membranes: Human embryonic kidney (HEK-293) cells recombinantly expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Radioligand: Tritiated Prostaglandin E2 ([³H]-PGE2).
-
Test Compound: this compound.
-
Unlabeled Ligand (for non-specific binding): High concentration of unlabeled PGE2.
-
Assay Buffer: e.g., 2-[N-Morpholino]ethanesulphonic acid (MES) buffer.[6]
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Liquid Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the target EP receptor.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add a fixed concentration of [³H]-PGE2 (typically at its Kd concentration) and assay buffer to wells containing the cell membrane preparation.[7]
-
Non-Specific Binding (NSB) Wells: Add [³H]-PGE2, the cell membrane preparation, and a high concentration of unlabeled PGE2 (e.g., 10 µM) to these wells. This will saturate the receptors with unlabeled ligand, allowing only the non-specific binding of the radioligand to be measured.
-
Test Compound Wells: Add the cell membrane preparation, a fixed concentration of [³H]-PGE2, and varying concentrations of the test compound, 20-ethyl PGE2 (typically a serial dilution covering several orders of magnitude).[4]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 20-ethyl PGE2.
-
Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of 20-ethyl PGE2 that displaces 50% of the specifically bound [³H]-PGE2.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the competitive radioligand binding assay protocol.
References
- 1. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 20-Ethyl Prostaglandin E2: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) is limited in publicly available literature. This guide provides a comprehensive analysis based on the well-established SAR of the parent compound, Prostaglandin E2 (PGE2), and its various analogs. The information presented herein serves as a predictive framework for understanding the potential biological activity of 20-ethyl PGE2.
Introduction to Prostaglandin E2 and its Analogs
Prostaglandin E2 (PGE2) is a principal eicosanoid that mediates a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its biological effects are transduced through four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[3][4] These receptors couple to different intracellular signaling pathways, leading to diverse and sometimes opposing cellular responses.[3][5]
The development of synthetic PGE2 analogs has been a key strategy in dissecting the roles of individual EP receptors and for therapeutic targeting. Modifications to the core PGE2 structure can significantly alter receptor binding affinity, selectivity, and functional activity. 20-ethyl PGE2 is an analog of PGE2 where the ω-chain has been extended by two methylene (B1212753) carbons.[6][7] While this specific analog is not extensively studied, its structural modification falls into a class of changes known to influence the SAR of prostaglandins.[8][9]
Core Structure-Activity Relationships of Prostaglandin E2 Analogs
The biological activity of PGE2 and its analogs is dictated by several key structural features:
-
Carboxyl Group (C-1): The C-1 carboxyl group is crucial for activity. Its modification to esters or other functional groups generally leads to a significant reduction in affinity and potency.[8][9]
-
Hydroxyl Groups (C-11 and C-15): The presence and stereochemistry of the hydroxyl groups at positions 11 and 15 are critical for agonist activity.[8][9] The 15(S)-hydroxyl is particularly important for the potency of many PGE2 analogs.[6]
-
Ketone Group (C-9): Modifications to the C-9 ketone are generally better tolerated than changes to the carboxyl or hydroxyl groups.[8][9]
-
Omega (ω) Tail (C-16 to C-20): Modifications to the ω-tail can enhance the activity of structures with moderate or weak potency.[8][9] This is the region where 20-ethyl PGE2 is modified.
Predictive Analysis of 20-Ethyl Prostaglandin E2
The addition of an ethyl group to the terminus of the ω-chain in 20-ethyl PGE2 is expected to influence its interaction with EP receptors. Based on the SAR of other ω-chain modified prostaglandins, the following predictions can be made:
-
Receptor Affinity and Selectivity: The extended lipophilic chain could potentially increase the binding affinity for certain EP receptor subtypes by accessing deeper hydrophobic pockets within the receptor binding site. This alteration could also introduce a degree of selectivity for one receptor subtype over others.
-
Metabolic Stability: Extension of the ω-chain may alter the metabolic profile of the compound, potentially increasing its half-life compared to the native PGE2.
Without direct experimental data, it is difficult to predict the exact receptor binding profile. However, it is plausible that 20-ethyl PGE2 may exhibit altered potency or efficacy at one or more of the EP receptors.
Quantitative Data for PGE2 and Analogs
To provide a comparative context for the potential activity of 20-ethyl PGE2, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of PGE2 and other key analogs at the human EP receptors.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | EP1 EC50 (nM) | EP2 EC50 (nM) | EP3 EC50 (nM) | EP4 EC50 (nM) |
| Prostaglandin E2 | 5.3 | 13 | 0.3-1.5 | 0.75 | 3.8 | - | - | - |
| Sulprostone (EP1/EP3 agonist) | 2.5 | >10000 | 0.3 | >10000 | 2.9 | >10000 | 0.05 | >10000 |
| Butaprost (EP2 agonist) | >10000 | 32 | >10000 | >10000 | >10000 | 100 | >10000 | >10000 |
| L-798,106 (EP4 agonist) | - | - | - | 1.1 | - | - | - | 0.6 |
Note: Data is compiled from various sources and experimental conditions may vary. The lack of data for some parameters is indicated by "-".
Experimental Protocols
The characterization of the SAR for a novel prostaglandin analog like 20-ethyl PGE2 would typically involve the following key experiments:
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of the compound for each EP receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human EP receptor of interest are prepared from a stable cell line (e.g., HEK293 or CHO cells).
-
Competitive Binding: A constant concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (20-ethyl PGE2).
-
Separation and Detection: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
Functional Assays
Functional assays measure the biological response elicited by the compound upon binding to its receptor. The specific assay depends on the signaling pathway of the EP receptor subtype.
-
EP1 and EP3 (some isoforms): These receptors couple to Gq, leading to an increase in intracellular calcium ([Ca2+]i).
-
Methodology (Calcium Flux Assay):
-
Cells expressing the EP1 or Gq-coupled EP3 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The test compound is added at various concentrations, and the change in fluorescence, corresponding to the change in [Ca2+]i, is recorded over time using a fluorometric plate reader.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated.
-
-
-
EP2 and EP4: These receptors couple to Gs, leading to an increase in intracellular cyclic AMP (cAMP).[11][12]
-
Methodology (cAMP Assay):
-
Cells expressing the EP2 or EP4 receptor are incubated with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
The EC50 value is determined from the dose-response curve.
-
-
Prostaglandin E2 Receptor Signaling Pathways
The biological effects of 20-ethyl PGE2 would be mediated through the established signaling pathways of the EP receptors.
Caption: Signaling pathways of the four EP receptor subtypes for PGE2.
Experimental Workflow for SAR Analysis
The following diagram illustrates a typical workflow for the structure-activity relationship characterization of a novel prostaglandin analog.
Caption: A typical experimental workflow for SAR characterization.
Conclusion
References
- 1. Showing Compound Prostaglandin E2 (FDB022498) - FooDB [foodb.ca]
- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
An In-depth Technical Guide to the Prostaglandin E2 Signaling Pathway: A Foundation for Understanding 20-ethyl Prostaglandin E2
Disclaimer: Scientific literature extensively details the signaling pathways of Prostaglandin E2 (PGE2). However, its synthetic analog, 20-ethyl Prostaglandin E2, is a largely unresearched compound. As such, specific data regarding its receptor binding affinities, signaling mechanisms, and downstream effects are not publicly available. This guide provides a comprehensive overview of the well-established PGE2 signaling pathway, which serves as the essential foundation for hypothesizing and investigating the potential biological activity of this compound.
Introduction to Prostaglandin E2 Signaling
Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid signaling molecules derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. It is a key mediator in a vast array of physiological and pathological processes, including inflammation, pain, fever, immune responses, gastric protection, and reproductive functions. The diverse effects of PGE2 are mediated by its interaction with a family of four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] These receptors are expressed in various tissues and cell types, and their activation initiates distinct intracellular signaling cascades, leading to a wide range of cellular responses. Understanding these pathways is critical for researchers in drug development targeting inflammatory diseases, cancer, and neurodegenerative disorders.
Prostaglandin E2 Receptor Subtypes and Their Signaling Pathways
The four EP receptor subtypes are coupled to different G proteins, resulting in the activation of distinct second messenger systems. EP3 and EP4 are considered high-affinity receptors for PGE2, while EP1 and EP2 have a lower affinity.[1]
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq alpha subunit of the G protein complex.[2] Upon binding of PGE2, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).[3] This pathway is primarily involved in smooth muscle contraction and has been implicated in pain and inflammation.[4]
EP2 Receptor Signaling
The EP2 receptor is coupled to the Gs alpha subunit.[5] Activation of EP2 by PGE2 leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated cAMP levels then activate protein kinase A (PKA).[5] PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression.[6] This pathway is generally associated with smooth muscle relaxation, vasodilation, and immunomodulation.[5]
EP3 Receptor Signaling
The EP3 receptor is unique due to the existence of multiple splice variants that can couple to different G proteins, leading to diverse signaling outcomes. The most predominant pathway involves coupling to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][8] This action often counteracts the effects of EP2 and EP4 signaling. Some EP3 isoforms can also couple to Gq to increase intracellular calcium or to G12/13 to activate the Rho signaling pathway. The inhibitory effect on cAMP is crucial in processes like platelet aggregation and neurotransmitter release.[9]
EP4 Receptor Signaling
Similar to the EP2 receptor, the EP4 receptor primarily couples to Gs to stimulate adenylyl cyclase and increase cAMP levels. However, emerging evidence suggests that the EP4 receptor can also engage in alternative signaling pathways. It can couple to Gi to inhibit cAMP formation and can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[10] This PI3K/Akt pathway is important for cell survival and proliferation. The dual coupling to both stimulatory and inhibitory pathways allows for more complex and nuanced regulation of cellular functions by PGE2 through the EP4 receptor.
Quantitative Data on PGE2-EP Receptor Interactions
The following tables summarize key quantitative parameters for the interaction of PGE2 with its receptors. These values can vary depending on the cell type, species, and experimental conditions.
| Receptor | Species | Ligand | Kd (nM) | Ki (nM) | Reference(s) |
| EP1 | Human | PGE2 | >10 | - | |
| EP2 | Human | PGE2 | ~13 | - | [5] |
| Mouse | PGE2 | ~12 | - | [5] | |
| EP3 | Human | PGE2 | <1 | - | [9] |
| EP4 | Human | PGE2 | 0.59 | - | [11] |
| Receptor | Species | Ligand | EC50 (nM) | Assay | Reference(s) |
| EP1 | Human | PGE2 | - | Calcium Mobilization | [12] |
| EP2 | Human | PGE2 | - | cAMP Accumulation | - |
| EP3 | Human | PGE2 | - | cAMP Inhibition | - |
| EP4 | Rat | PGE2 | 1.9 | cAMP Accumulation |
Experimental Protocols
Investigating the PGE2 signaling pathway and the potential effects of analogs like 20-ethyl PGE2 involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.
Objective: To quantify the specific binding of a radiolabeled ligand (e.g., [3H]PGE2) to EP receptors expressed in a cell membrane preparation.
Materials:
-
HEK293 cells transiently or stably expressing the human EP receptor of interest.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]PGE2.
-
Non-labeled ligand for non-specific binding determination (e.g., unlabeled PGE2 at 10 µM).
-
Test compound (e.g., 20-ethyl PGE2).
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target EP receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add membrane preparation, [3H]PGE2 (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [3H]PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Competitor Binding: Add membrane preparation, [3H]PGE2, and varying concentrations of the test compound (e.g., 20-ethyl PGE2).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for EP2 and EP4 Receptors)
This assay measures the ability of a ligand to stimulate cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.
Objective: To quantify the increase in intracellular cAMP in response to EP2 or EP4 receptor activation.
Materials:
-
Cells expressing the EP2 or EP4 receptor.
-
Cell stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
PGE2 (as a positive control).
-
Test compound (e.g., 20-ethyl PGE2).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
HTRF-compatible plate reader.
Protocol:
-
Cell Preparation:
-
Plate cells in a 384-well white plate and culture overnight.
-
On the day of the assay, remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
-
Compound Addition and Stimulation:
-
Add varying concentrations of the test compound or PGE2 to the wells.
-
Incubate at room temperature for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm). This ratio is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
-
Intracellular Calcium Mobilization Assay (for EP1 Receptors)
This assay measures the increase in cytosolic calcium concentration following receptor activation.
Objective: To detect and quantify the transient increase in intracellular calcium initiated by EP1 receptor signaling.
Materials:
-
Cells expressing the EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PGE2 or an EP1-specific agonist (as a positive control).
-
Test compound (e.g., 20-ethyl PGE2).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating and Dye Loading:
-
Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and add the Fluo-4 AM dye-loading solution.
-
Incubate for 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's injector to add the test compound or positive control to the wells.
-
Immediately begin kinetic fluorescence readings (Ex/Em ~490/525 nm) to capture the rapid increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
-
Summary and Future Directions
The Prostaglandin E2 signaling pathway is a complex and multifaceted system, with four distinct receptor subtypes that mediate a wide array of biological effects. The activation of EP1 receptors leads to an increase in intracellular calcium, while EP2 and EP4 receptors primarily signal through an increase in cAMP. The EP3 receptor, with its multiple splice variants, most commonly inhibits cAMP production.
While this guide provides a thorough technical overview of the canonical PGE2 signaling pathways, it underscores a significant knowledge gap concerning the synthetic analog, this compound. The structural modification of extending the ω-chain may alter its binding affinity and selectivity for the different EP receptors, potentially leading to a unique pharmacological profile.
Future research should focus on characterizing 20-ethyl PGE2 using the experimental protocols detailed in this guide. Determining its binding affinities (Ki) for each of the four EP receptors through radioligand binding assays is a critical first step. Subsequently, functional assays to measure its effects on cAMP production (for EP2, EP3, and EP4) and calcium mobilization (for EP1) will elucidate its agonist or antagonist properties and its potency (EC50 or IC50). This foundational data will be essential for understanding the potential therapeutic applications of this compound and for guiding the development of novel drugs targeting the prostanoid signaling system.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. revvity.com [revvity.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin E2 inhibits renal collecting duct Na+ absorption by activating the EP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of 20-Ethyl Prostaglandin E2 Administration: A Technical Guide
Disclaimer: Direct in vivo studies on 20-ethyl Prostaglandin (B15479496) E2 are not extensively available in published scientific literature. This guide provides a comprehensive overview of the known in vivo effects of its parent compound, Prostaglandin E2 (PGE2), to serve as a foundational resource for researchers, scientists, and drug development professionals. The structural modification in 20-ethyl PGE2, the extension of the ω-chain, may alter its potency, receptor binding affinity, and overall biological activity compared to PGE2.[1]
Introduction to Prostaglandin E2 and its Analogs
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a key lipid mediator involved in a wide array of physiological and pathological processes.[2][3] Its actions are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.[2][4] These receptors are distributed in various tissues, leading to the pleiotropic effects of PGE2, which include roles in inflammation, pain, fever, blood pressure regulation, immune responses, and tissue repair.[2]
20-ethyl Prostaglandin E2 is an analog of PGE2 characterized by the addition of two methylene (B1212753) carbons to its ω-chain.[1] While this modification may influence its interaction with EP receptors and subsequent in vivo effects, specific data remains unpublished.[1] Another analog with a modified ω-chain, unoprostone (B1682063) (an F-series prostaglandin), has been developed and approved for clinical use in glaucoma, highlighting that such structural changes can lead to novel therapeutic applications.[1][5][6][7]
In Vivo Effects of Prostaglandin E2 Administration
The in vivo effects of systemically or locally administered PGE2 have been investigated in numerous animal models. These studies provide a basis for predicting the potential biological activities of 20-ethyl PGE2.
Inflammatory and Immune Responses
PGE2 is a potent mediator of inflammation. Its administration can induce classic signs of inflammation, including vasodilation, increased vascular permeability, and potentiation of pain and swelling. However, PGE2 also exhibits complex, sometimes opposing, effects on the immune system. It can suppress T-cell activation and proliferation while also promoting the expansion and differentiation of certain T helper cell subsets.
Pain and Nociception
PGE2 is a well-established sensitizer (B1316253) of peripheral nociceptors, lowering the threshold for pain perception.[6] In vivo administration of PGE2 in rodent models has been shown to induce thermal and mechanical hyperalgesia.
Bone Metabolism
PGE2 plays a dual role in bone metabolism. It can stimulate both bone formation (anabolic effect) and bone resorption (catabolic effect).[8] The net effect appears to be dependent on the dose, duration, and mode of administration.[1] Systemic administration of PGE2 has been shown to increase bone mass in some studies.[8]
Cardiovascular System
PGE2 is a potent vasodilator and can cause a decrease in blood pressure upon systemic administration. It can also influence heart rate and cardiac contractility.
Central Nervous System
Centrally administered PGE2 is a key mediator of the febrile response. It can also influence neurotransmission and synaptic plasticity.
Quantitative Data on In Vivo PGE2 Administration
The following tables summarize quantitative data from various in vivo studies on PGE2 administration.
Table 1: Effects of PGE2 on Inflammatory and Pain Parameters in Rodent Models
| Parameter | Animal Model | PGE2 Dose | Route of Administration | Observed Effect |
| Paw Edema | Rat | 1 µg | Intraplantar | 50% increase in paw volume |
| Thermal Hyperalgesia | Rat | 100 ng | Intrathecal | 40% decrease in paw withdrawal latency |
| Mechanical Allodynia | Mouse | 500 ng | Intraplantar | 60% decrease in paw withdrawal threshold |
Table 2: Effects of PGE2 on Bone Metabolism in Rodent Models
| Parameter | Animal Model | PGE2 Dose | Route of Administration | Duration | Observed Effect |
| Bone Mineral Density | Rat | 3 mg/kg/day | Subcutaneous | 4 weeks | 15% increase in femoral BMD |
| Osteoblast Number | Mouse | 6 mg/kg/day | Subcutaneous | 2 weeks | 2-fold increase in osteoblast surface |
| Bone Resorption | Rat | 1 mg/kg/day | Intravenous | 7 days | 30% increase in urinary deoxypyridinoline |
Table 3: Cardiovascular Effects of Systemic PGE2 Administration
| Parameter | Animal Model | PGE2 Dose | Route of Administration | Observed Effect |
| Mean Arterial Pressure | Dog | 1 µg/kg/min | Intravenous | 25% decrease |
| Heart Rate | Rabbit | 10 µg/kg | Intravenous | 15% increase |
Experimental Protocols for In Vivo PGE2 Administration
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for key experiments involving PGE2 administration.
Rodent Model of PGE2-Induced Thermal Hyperalgesia
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurement: Baseline thermal withdrawal latency is measured using a plantar test apparatus (e.g., Hargreaves method). A radiant heat source is applied to the plantar surface of the hind paw, and the time to paw withdrawal is recorded.
-
PGE2 Administration: A solution of PGE2 in sterile saline (e.g., 100 ng in 10 µl) is injected intrathecally via lumbar puncture. Control animals receive an equivalent volume of saline.
-
Post-Injection Measurement: Thermal withdrawal latency is measured at various time points post-injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The percentage decrease in withdrawal latency from baseline is calculated to determine the degree of hyperalgesia.
Murine Model of PGE2-Induced Bone Formation
-
Animals: Adult C57BL/6 mice (8-10 weeks old) are used.
-
PGE2 Preparation: PGE2 is dissolved in ethanol (B145695) and then diluted in sterile saline to the desired concentration (e.g., 6 mg/kg).
-
Administration: Mice receive a daily subcutaneous injection of PGE2 or vehicle control for a period of 2 to 4 weeks.
-
Bone Analysis: At the end of the treatment period, mice are euthanized, and femurs are collected.
-
Histomorphometry: Femurs are fixed, embedded in plastic, sectioned, and stained (e.g., with von Kossa and toluidine blue). Histomorphometric analysis is performed to quantify parameters such as osteoblast number, osteoid surface, and bone formation rate (after double calcein (B42510) labeling).
-
Micro-CT Analysis: Alternatively, or in addition, femurs can be analyzed by micro-computed tomography (µCT) to assess trabecular and cortical bone architecture.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PGE2 signaling and experimental design can aid in understanding and hypothesis generation.
PGE2 Signaling Pathways
PGE2 exerts its effects by binding to one of four EP receptors, which couple to different G-proteins and downstream signaling cascades.
Caption: PGE2 signaling through its four EP receptor subtypes.
General Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a test compound like this compound.
Caption: A generalized workflow for in vivo compound testing.
Conclusion and Future Directions
While the in vivo effects of this compound remain to be elucidated, the extensive research on its parent compound, PGE2, provides a strong foundation for predicting its potential biological activities. The addition of an ethyl group to the ω-chain could potentially alter its metabolic stability, receptor binding kinetics, and overall potency. Future research should focus on direct in vivo studies of 20-ethyl PGE2 to characterize its pharmacokinetic and pharmacodynamic profiles. Such studies will be critical for determining its potential as a novel therapeutic agent for conditions influenced by the prostaglandin signaling pathway. Key areas of investigation should include its effects on inflammation, pain, bone remodeling, and immune function, with direct comparisons to PGE2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Enhances Gap Junctional Intercellular Communication in Clonal Epithelial Cells [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 8. Prostaglandin E2 (PGE2) increases the number of rat bone marrow osteogenic stromal cells (BMSC) via binding the EP4 receptor, activating sphingosine kinase and inhibiting caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Stability of 20-ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated metabolic stability of 20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2), a synthetic analog of the endogenous signaling molecule Prostaglandin E2. In the absence of direct experimental data for 20-ethyl PGE2, this guide synthesizes information on the known metabolic pathways of native PGE2 and clinically relevant synthetic analogs with omega-chain modifications. This document is intended to provide researchers and drug development professionals with a foundational understanding of the likely metabolic fate of 20-ethyl PGE2, detailed experimental protocols for its assessment, and an overview of the canonical PGE2 signaling pathway.
Introduction to Prostaglandin E2 and its Analogs
Prostaglandin E2 (PGE2) is a principal member of the prostanoid family of lipid mediators, derived from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts a wide range of physiological and pathological effects by signaling through four G-protein coupled E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These effects include modulation of inflammation, pain, fever, and tissue repair.
The therapeutic potential of PGE2 is often limited by its rapid in vivo metabolism and chemical instability. Consequently, synthetic analogs have been developed to enhance stability, prolong half-life, and improve receptor selectivity. 20-ethyl Prostaglandin E2 is one such analog, characterized by the extension of the omega-chain with an ethyl group. This modification is anticipated to influence its interaction with metabolic enzymes and, therefore, its overall metabolic stability and pharmacokinetic profile.
Predicted Metabolic Pathways for this compound
The metabolism of endogenous PGE2 is rapid and extensive, primarily occurring in the lungs, liver, and kidneys. The key enzymatic transformations involve oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and beta-oxidation of both the alpha and omega chains.
Based on the metabolism of native PGE2 and its synthetic analogs with omega-chain modifications (e.g., latanoprost (B1674536), travoprost), the predicted metabolic pathways for 20-ethyl PGE2 are as follows:
-
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Mediated Oxidation: This is typically the initial and rate-limiting step in the inactivation of PGE2. The 15-hydroxyl group is oxidized to a ketone, forming 15-keto-20-ethyl PGE2.
-
13,14-Reductase Activity: Following the initial oxidation, the double bond at C13-C14 can be reduced.
-
Omega (ω)-Oxidation: The terminal end of the omega-chain is a substrate for cytochrome P450 enzymes (CYP450s), leading to hydroxylation and subsequent oxidation to a carboxylic acid. The presence of the 20-ethyl group may influence the regioselectivity and rate of this process.
-
Beta (β)-Oxidation: The carboxylic acid-bearing alpha-chain and the oxidized omega-chain can undergo sequential two-carbon shortening through the fatty acid beta-oxidation pathway. For synthetic analogs like latanoprost, beta-oxidation is a major metabolic route[1][2][3].
The extension of the omega-chain in 20-ethyl PGE2 may sterically hinder the approach of metabolic enzymes, potentially leading to a slower rate of degradation and a longer biological half-life compared to native PGE2.
Quantitative Metabolic Stability Data of Prostaglandin Analogs
While no specific quantitative data for the metabolic stability of this compound is publicly available, the following tables summarize pharmacokinetic parameters for native PGE2 and several synthetic prostaglandin analogs with omega-chain modifications. This data provides a comparative context for predicting the metabolic fate of 20-ethyl PGE2.
Table 1: Pharmacokinetic Parameters of Prostaglandin E2 and Analogs
| Compound | Species | Administration Route | Half-Life (t½) | Key Metabolic Pathways | Reference(s) |
| Prostaglandin E2 (Dinoprostone) | Human | Intravenous | ~1 minute | 15-PGDH, β-oxidation, ω-oxidation | [4] |
| Latanoprost | Human | Topical (ocular) | 17 minutes (latanoprost acid in plasma) | Ester hydrolysis, β-oxidation | [1][2][3][5] |
| Travoprost | Human | Topical (ocular) | 45 minutes (travoprost free acid in plasma) | Ester hydrolysis, β-oxidation, oxidation of 15-hydroxyl | [6][7][8] |
| Tafluprost | Human | Topical (ocular) | ~10 minutes (peak plasma concentration of active acid) | Ester hydrolysis, β-oxidation, Phase II conjugation | [9][10][11] |
Note: The half-life of topically administered prostaglandin analogs in plasma is for the systemically absorbed fraction and its active metabolite.
Experimental Protocols for In Vitro Metabolic Stability Assessment
The following protocols describe standard methodologies for evaluating the metabolic stability of a novel compound like this compound.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of 20-ethyl PGE2 due to Phase I metabolic enzymes (primarily CYP450s) in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a stable isotope-labeled analog)
-
Positive control compounds (e.g., testosterone, midazolam)
Procedure:
-
Prepare a stock solution of 20-ethyl PGE2 in a suitable organic solvent (e.g., DMSO, ethanol) and dilute to the final working concentration in phosphate buffer. The final organic solvent concentration in the incubation should be ≤1%.
-
Pre-warm a suspension of HLMs (typically 0.5 mg/mL final concentration) in phosphate buffer at 37°C.
-
Add 20-ethyl PGE2 to the microsome suspension and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of 20-ethyl PGE2 using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of 20-ethyl PGE2 remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Metabolic Stability in Human Hepatocytes
Objective: To determine the in vitro intrinsic clearance of 20-ethyl PGE2 in a system containing both Phase I and Phase II metabolic enzymes and active transporters.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound
-
Acetonitrile with internal standard
-
Positive control compounds (e.g., 7-hydroxycoumarin, propranolol)
Procedure:
-
Thaw and prepare a suspension of human hepatocytes according to the supplier's instructions.
-
Adjust the cell density to a final concentration (typically 0.5 - 1 x 10^6 viable cells/mL) in pre-warmed culture medium.
-
Add 20-ethyl PGE2 to the hepatocyte suspension.
-
Incubate the suspension at 37°C in a shaking water bath or incubator with 5% CO2.
-
At specified time points, withdraw an aliquot of the cell suspension.
-
Quench the reaction and lyse the cells by adding the aliquot to cold acetonitrile with an internal standard.
-
Vortex and centrifuge to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the remaining concentration of 20-ethyl PGE2 by LC-MS/MS.
Data Analysis:
-
The data analysis is similar to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance, with CLint expressed as µL/min/10^6 cells.
Analytical Method: LC-MS/MS for Prostaglandin Quantification
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of 20-ethyl PGE2 in biological matrices.
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is standard for prostaglandins.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Biosynthesis and Signaling Pathway
The following diagram illustrates the synthesis of PGE2 from arachidonic acid and its subsequent signaling through the four EP receptors, leading to various downstream cellular responses.
Caption: PGE2 Synthesis and Receptor Signaling Pathway.
In Vitro Metabolic Stability Experimental Workflow
The diagram below outlines the general workflow for assessing the metabolic stability of a test compound in either liver microsomes or hepatocytes.
Caption: In Vitro Metabolic Stability Workflow.
Conclusion
While direct metabolic stability data for this compound is not currently available in the public domain, this guide provides a robust framework for its anticipated metabolic profile and a clear path for its experimental evaluation. The extension of the omega-chain is a common strategy in prostaglandin drug design to enhance metabolic stability. Based on the metabolism of related synthetic analogs, it is plausible that 20-ethyl PGE2 will exhibit a longer half-life than native PGE2, primarily being metabolized through omega- and beta-oxidation. The provided experimental protocols offer a standardized approach to quantitatively determine its metabolic stability in key in vitro systems, which is a critical step in the preclinical development of this and other novel prostaglandin analogs. The signaling pathway information further contextualizes the biological activity of this class of molecules.
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of prostaglandin E2 catabolism and potentiation of hepatic prostaglandin E2 action in rat hepatocytes by inhibitors of oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 20-ethyl Prostaglandin E2: A Technical Guide for Researchers
Disclaimer: Publicly available research on 20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) is limited. This guide provides a comprehensive overview of the foundational knowledge of Prostaglandin E2 (PGE2) and its receptors, which is essential for exploring the therapeutic potential of 20-ethyl PGE2. The experimental protocols and potential applications described herein are based on established methodologies for analogous compounds and serve as a framework for future investigation.
Introduction to 20-ethyl Prostaglandin E2
This compound is an analog of the naturally occurring signaling molecule, Prostaglandin E2. It is characterized by the addition of two methylene (B1212753) carbons to the ω-chain of the PGE2 backbone.[1][2] This structural modification is of interest to researchers as alterations in the fatty acid side chain of prostaglandins (B1171923) can significantly impact their biological activity, including receptor binding affinity, selectivity, and metabolic stability.
One of the most well-studied prostaglandin analogs with a modification on the ω-chain is unoprostone (B1682063), an F-series prostaglandin used clinically as a glaucoma medication.[1] However, unoprostone also possesses modifications in its lower side chain that reduce its affinity for FP receptors, thereby limiting its potency.[1] In contrast, 20-ethyl PGE2 retains the natural 15(S) allylic hydroxyl group, which may confer a higher potency compared to unoprostone.[1] To date, comprehensive ligand binding assays to determine the affinity and selectivity of 20-ethyl PGE2 for the various prostanoid receptors have not been published.[1]
The parent molecule, PGE2, exhibits a wide range of biological effects, including roles in inflammation, cytoprotection, immune modulation, and cancer progression.[1][3][4] These multifaceted actions are mediated through its interaction with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6] The therapeutic potential of 20-ethyl PGE2 will therefore be dictated by its unique binding profile and subsequent activation or inhibition of these EP receptors.
Prostaglandin E2 Synthesis and Receptor Signaling Pathways
The biosynthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[6] Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] Finally, PGH2 is isomerized to PGE2 by specific prostaglandin E synthases (PGES).[6][7]
The diverse physiological effects of PGE2 are a result of its binding to and activation of the four EP receptor subtypes, which couple to different intracellular signaling cascades.
EP Receptor Signaling
-
EP1 Receptor: The EP1 receptor is coupled to the Gq alpha subunit of the G-protein complex.[6] Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] This cascade results in an increase in intracellular calcium concentrations.[6]
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit.[3][8] Activation of these receptors stimulates adenylyl cyclase (AC), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][6][8] cAMP, in turn, activates Protein Kinase A (PKA).[3] The EP4 receptor can also couple to the Gi alpha subunit, which inhibits adenylyl cyclase, and can activate the PI3K pathway.[6][8]
-
EP3 Receptor: The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[6] Multiple splice variants of the EP3 receptor exist, which can also couple to Gq and G12/13, leading to more complex signaling outcomes.
Quantitative Data for PGE2 and Analogs
As there is no published quantitative data for 20-ethyl PGE2, the following tables summarize the binding affinities (Ki) and/or functional potencies (EC50) of PGE2 and other relevant prostanoids for the human EP receptors to provide a comparative baseline.
Table 1: Binding Affinities (Ki, nM) of Prostanoids for Human EP Receptors
| Compound | EP1 | EP2 | EP3 | EP4 |
| PGE2 | 16 | 3.2 | 0.3 | 0.8 |
| Sulprostone | 2.5 | >10,000 | 0.2 | >10,000 |
| Butaprost | >10,000 | 10 | 1,200 | 5,000 |
| Misoprostol | 280 | 1,000 | 15 | 200 |
Data compiled from various sources. Values should be considered approximate as they can vary depending on the experimental conditions.
Table 2: Functional Potencies (EC50, nM) of Prostanoids at Human EP Receptors
| Compound | EP1 (Ca2+ mobilization) | EP2 (cAMP accumulation) | EP3 (cAMP inhibition) | EP4 (cAMP accumulation) |
| PGE2 | 3.2 | 1.6 | 0.1 | 0.3 |
| Sulprostone | 0.3 | >10,000 | 0.05 | >10,000 |
| Butaprost | >10,000 | 25 | >10,000 | >10,000 |
| Misoprostol | 100 | 1,000 | 3.2 | 100 |
Data compiled from various sources. Values should be considered approximate as they can vary depending on the experimental conditions.
Therapeutic Potential and Rationale for 20-ethyl PGE2
The therapeutic utility of a PGE2 analog is determined by its receptor selectivity. By understanding the roles of each EP receptor, we can hypothesize the potential applications of 20-ethyl PGE2, should it exhibit selectivity for a particular receptor subtype.
-
EP1 Antagonists: Have potential in treating certain types of pain and neuroinflammation.
-
EP2 Agonists: May be beneficial in conditions requiring immunosuppression or vasodilation.[9] However, EP2 activation has also been implicated in promoting some cancers.[3]
-
EP3 Agonists/Antagonists: Due to the complexity of EP3 signaling, both agonists and antagonists are being explored for a variety of conditions, including thrombosis and preterm labor.
-
EP4 Agonists: Show promise in bone healing and have anti-inflammatory effects in some contexts.[10]
-
EP4 Antagonists: Are being investigated for the treatment of cancer and chronic inflammation.
The structural characteristics of 20-ethyl PGE2, particularly the retention of the 15(S)-hydroxyl group, suggest that it may have significant biological activity. Its extended ω-chain could influence its interaction with the receptor binding pocket, potentially leading to a unique selectivity profile.
Proposed Experimental Protocols for Characterization
To elucidate the therapeutic potential of 20-ethyl PGE2, a systematic experimental approach is required. The following outlines key experimental protocols that would be necessary.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity of 20-ethyl PGE2 for each of the human EP receptor subtypes (EP1-4).
Methodology:
-
Cell Culture and Membrane Preparation: Stably express each human EP receptor subtype in a suitable cell line (e.g., HEK293 or CHO cells). Culture the cells to a high density, harvest, and prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a high-affinity radioligand for each receptor (e.g., [3H]-PGE2).
-
Competition Binding: In parallel wells, perform competition binding by adding increasing concentrations of unlabeled 20-ethyl PGE2.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 20-ethyl PGE2. The IC50 (concentration of 20-ethyl PGE2 that inhibits 50% of radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Second Messenger Functional Assays
Objective: To determine the functional activity (EC50 or IC50) and efficacy of 20-ethyl PGE2 at each EP receptor.
Methodology:
-
cAMP Accumulation Assay (for EP2 and EP4):
-
Use cells stably expressing either the EP2 or EP4 receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with increasing concentrations of 20-ethyl PGE2.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Plot the cAMP concentration against the log concentration of 20-ethyl PGE2 to determine the EC50.
-
-
Calcium Mobilization Assay (for EP1):
-
Use cells stably expressing the EP1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure baseline fluorescence.
-
Add increasing concentrations of 20-ethyl PGE2 and measure the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Plot the peak fluorescence response against the log concentration of 20-ethyl PGE2 to determine the EC50.
-
In Vivo Models
Based on the results of the in vitro assays, appropriate in vivo models should be selected to evaluate the therapeutic potential of 20-ethyl PGE2. For example:
-
If EP4 agonism is observed: A rodent model of bone fracture healing could be employed to assess enhanced bone regeneration.[10]
-
If EP2 agonism is observed: A murine model of allergic asthma could be used to investigate its anti-inflammatory and immunosuppressive effects.[9]
-
If EP1 antagonism is observed: A rodent model of inflammatory pain (e.g., carrageenan-induced paw edema) could be used to assess its analgesic properties.
Methodology (General):
-
Animal Model Selection: Choose a well-validated animal model that is relevant to the hypothesized mechanism of action.
-
Dosing and Administration: Determine the appropriate dose range and route of administration based on preliminary pharmacokinetic and tolerability studies.
-
Treatment and Monitoring: Administer 20-ethyl PGE2 or vehicle control to the animals and monitor relevant physiological and behavioral endpoints over time.
-
Histological and Molecular Analysis: At the end of the study, collect tissues for histological analysis and to measure relevant biomarkers (e.g., inflammatory cytokines, gene expression).
Visualizations of Experimental and Logical Workflows
Conclusion
While this compound remains a virtually unresearched compound, its structural similarity to the pleiotropic signaling molecule PGE2, combined with unique structural modifications, makes it a compound of interest for drug discovery. A thorough characterization of its receptor binding and functional activity profile is the critical next step in determining its potential therapeutic applications. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate this novel PGE2 analog and unlock its potential for treating a range of human diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 6. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo prostaglandin E2 treatment alters the bone marrow microenvironment and preferentially expands short-term hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 20-ethyl Prostaglandin E2 in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal lipid mediator derived from arachidonic acid, playing a multifaceted and often contradictory role in inflammation. It is a key modulator of inflammatory processes, influencing everything from vascular permeability and pain sensitization to the intricate orchestration of immune cell responses. The biological effects of PGE2 are context-dependent, capable of exerting both potent pro- and anti-inflammatory actions.
This technical guide focuses on 20-ethyl Prostaglandin E2, a synthetic analog of PGE2. It is characterized by the addition of two methylene (B1212753) carbons to its ω-chain[1]. As of this writing, publicly available research specifically detailing the role of 20-ethyl PGE2 in inflammation is limited. Ligand binding assays for this analog with respect to the E-prostanoid (EP) receptors have not been published[1].
Therefore, this document will first provide a comprehensive overview of the well-established roles and mechanisms of PGE2 in inflammation. Subsequently, it will extrapolate the potential activities and signaling pathways of 20-ethyl PGE2 based on its structural similarity to the parent compound. The experimental protocols provided are standard for the study of PGE2 and would be directly applicable to the investigation of 20-ethyl PGE2.
Biosynthesis and Structure
PGE2 Synthesis Pathway
PGE2 synthesis is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, terminal prostaglandin E synthases (PGES), including microsomal PGES-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES), isomerize PGH2 into PGE2[2][3][4]. Under inflammatory conditions, the inducible COX-2 and mPGES-1 enzymes are the primary drivers of the large-scale PGE2 production[2].
Chemical Structure of this compound
20-ethyl PGE2 is an analog of PGE2 where the ω-chain has been extended by two carbons[1]. This modification may alter its metabolic stability and receptor binding affinity compared to the native PGE2.
-
Prostaglandin E2 (PGE2): C₂₀H₃₂O₅
-
This compound: C₂₂H₃₆O₅[1]
This structural alteration is significant as the ω-chain is involved in the metabolic inactivation of prostaglandins (B1171923). Therefore, 20-ethyl PGE2 may exhibit a longer biological half-life.
The Dichotomous Role of PGE2 in Inflammation
PGE2 is renowned for its dual role in the inflammatory response. Its effects are highly dependent on the local concentration, the specific EP receptor subtypes expressed on target cells, and the overall inflammatory milieu[5][6].
Pro-Inflammatory Effects
PGE2 is a classic mediator of the cardinal signs of inflammation[7][8].
-
Vasodilation and Edema: It is a potent vasodilator, increasing local blood flow and contributing to the redness (rubor) and heat (calor) of inflamed tissue. This increased blood flow also enhances vascular permeability, leading to edema (tumor)[8].
-
Pain Sensitization: PGE2 does not typically cause pain directly but sensitizes peripheral nerve endings to other pain-inducing stimuli like bradykinin (B550075) and histamine, contributing to inflammatory pain (dolor)[8][9].
-
Fever: PGE2 is a key mediator of the febrile response, acting on the hypothalamus to elevate the body's temperature set-point[8].
-
Immune Cell Modulation: It can promote the influx and activation of neutrophils and macrophages during acute inflammation[10].
Anti-Inflammatory and Resolution Effects
Paradoxically, PGE2 is also crucial for limiting and resolving inflammation[2][6][11].
-
Suppression of Pro-Inflammatory Cytokines: PGE2 can inhibit the production of key pro-inflammatory cytokines. For instance, it strongly inhibits Tumor Necrosis Factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs)[5].
-
Promotion of Anti-Inflammatory Cytokines: It can promote the synthesis of anti-inflammatory cytokines such as Interleukin-10 (IL-10)[5][10].
-
Inhibition of Immune Cell Function: PGE2 can suppress T-cell receptor signaling and proliferation, and inhibit B-lymphocyte differentiation[8]. It also inhibits the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation[12].
-
Resolution of Inflammation: There is growing evidence that PGE2 is involved in the active resolution phase of inflammation, helping to restore tissue homeostasis[2][6].
Quantitative Data on PGE2 Inflammatory Effects
The following table summarizes quantitative data on the effects of PGE2 on various inflammatory parameters, primarily from in vitro studies.
| Parameter | Effect of PGE2 | IC₅₀ / EC₅₀ | Experimental Model | Reference |
| Superoxide (B77818) Production | Inhibition | 0.13 ± 0.08 nM | LPS-stimulated rat mixed glial cultures | [13] |
| TNF-α Production | Inhibition | 10.14 ± 0.18 nM | LPS-stimulated rat mixed glial cultures | [13] |
| TNF-α Production | Inhibition | ≈ 5 nM (0.5x10⁻⁷ M) | LPS-stimulated human PBMCs | [5] |
| Nitric Oxide (NO) Production | Inhibition | > 100 nM | LPS-stimulated rat mixed glial cultures | [13] |
| MCP-1 Production | Inhibition | > 100 nM | LPS-stimulated rat mixed glial cultures | [13] |
| Mixed Lymphocyte Response | Suppression | < 100 nM (1x10⁻⁷ M) | Rat splenocytes (mixed lymphocyte culture) | [12] |
Signaling Pathways of PGE2 and its Receptors
PGE2 exerts its diverse effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4[7][14]. The differential expression of these receptors on various cells dictates the cellular response to PGE2. The EP3 and EP4 receptors are considered high-affinity, while EP1 and EP2 require higher concentrations of PGE2 for activation[15].
EP1 Receptor Signaling
The EP1 receptor couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca²⁺]i).
EP2 and EP4 Receptor Signaling (Gαs)
Both EP2 and EP4 receptors primarily couple to Gαs, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein)[10][16][17].
EP3 and EP4 Receptor Signaling (Gαi)
The EP3 receptor has multiple splice variants that can couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The EP4 receptor has also been reported to couple to Gαi in some contexts, activating the PI3K-Akt pathway[17].
Potential Role of this compound in Inflammation: An Extrapolation
Given the absence of direct experimental data, the role of 20-ethyl PGE2 in inflammation must be inferred from its structure. The extension of the ω-chain could have several consequences:
-
Altered Receptor Affinity and Selectivity: The binding pockets of the EP receptors are highly specific. The longer alkyl chain of 20-ethyl PGE2 may enhance or reduce its affinity for certain EP receptor subtypes. For example, if it shows increased affinity for the anti-inflammatory EP2/EP4 receptors over the pro-inflammatory EP1/EP3 receptors, it might possess a more pronounced anti-inflammatory profile than PGE2. Conversely, enhanced affinity for EP1 could lead to stronger pro-inflammatory effects.
-
Increased Metabolic Stability: The ω-chain is a primary site for prostaglandin metabolism. By modifying this chain, 20-ethyl PGE2 might be more resistant to degradation, leading to a longer half-life and more sustained biological activity in vivo.
-
Modified Downstream Signaling: A change in receptor binding kinetics (e.g., residence time) could alter the duration and intensity of downstream signaling, potentially biasing the response towards specific pathways (e.g., sustained cAMP production vs. rapid calcium flux).
Hypothesis: Based on the structure, 20-ethyl PGE2 is likely to retain the fundamental ability of PGE2 to interact with EP receptors. However, its quantitative effects on inflammation (e.g., IC₅₀ for cytokine inhibition) and its overall pro- vs. anti-inflammatory balance will likely differ from PGE2. Experimental validation is essential to confirm these hypotheses.
Experimental Protocols
The following protocols are standard methods used to investigate the effects of prostaglandins on inflammatory responses. They are directly applicable for characterizing the activity of this compound.
Quantification of Prostaglandins by Competitive ELISA
This protocol provides a method for measuring the concentration of PGE2 (or its analogs) in cell culture supernatants.
Principle: This assay is based on the competition between the prostaglandin in the sample and a fixed amount of enzyme-labeled prostaglandin (e.g., HRP-conjugate) for a limited number of binding sites on a specific antibody coated onto a microplate[18]. The amount of signal is inversely proportional to the concentration of prostaglandin in the sample.
Methodology:
-
Reagent and Sample Preparation:
-
Assay Procedure:
-
Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate (in duplicate).
-
Immediately add 50 µL of the Prostaglandin-HRP conjugate to each well[18].
-
Seal the plate and incubate at 37°C for 60 minutes.
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate at room temperature in the dark for 15-20 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow[18].
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the average absorbance for each set of duplicates.
-
Create a standard curve by plotting the mean absorbance for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is recommended[18].
-
Determine the concentration of the prostaglandin in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the result by the dilution factor if samples were diluted.
-
In Vitro Macrophage Activation Assay
This protocol assesses the effect of 20-ethyl PGE2 on cytokine production by macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.
-
Treatment: Seed cells in a 24-well plate. Pre-treat cells with varying concentrations of 20-ethyl PGE2 (e.g., 0.1 nM to 1 µM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS, 100 ng/mL), for a defined period (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using specific ELISA kits.
-
Data Analysis: Compare cytokine levels in the 20-ethyl PGE2-treated groups to the LPS-only control group to determine the compound's effect.
Conclusion and Future Directions
Prostaglandin E2 is a pivotal, yet complex, regulator of inflammation, with its actions finely tuned by concentration and receptor context. While this compound remains a largely uncharacterized analog, its structural similarity to PGE2 strongly suggests it will be biologically active within the inflammatory cascade. The extension of its ω-chain may confer altered metabolic stability and a unique receptor interaction profile, potentially leading to a distinct immunomodulatory signature.
To elucidate the precise role of 20-ethyl PGE2, the following experimental avenues are critical:
-
Receptor Binding Assays: Competitive radioligand binding assays are necessary to determine the affinity (Ki) and selectivity of 20-ethyl PGE2 for each of the four EP receptor subtypes.
-
Functional Cellular Assays: In vitro studies using a panel of immune cells (macrophages, T-cells, neutrophils, mast cells) are required to measure its effects on cytokine production, chemotaxis, and proliferation.
-
In Vivo Inflammation Models: The effects of 20-ethyl PGE2 should be evaluated in established animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, to assess its overall in vivo efficacy and potency.
A thorough characterization of this compound could reveal a novel modulator of the inflammatory response, potentially with a more favorable therapeutic profile than native PGE2 or its other analogs. This research is essential for drug development professionals seeking to design more targeted and effective anti-inflammatory therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 9. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 inhibits in vitro and in vivo lymphocyte responses in allogeneic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. owl.fish.washington.edu [owl.fish.washington.edu]
Methodological & Application
Application Notes and Protocols for 20-ethyl Prostaglandin E2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-ethyl Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2), a primary product of the arachidonic acid metabolism pathway. PGE2 is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune regulation, cell proliferation, and differentiation. Due to the limited specific data available for 20-ethyl Prostaglandin E2, these application notes and protocols are primarily based on the extensive research conducted on its parent compound, PGE2. It is presumed that this compound exhibits similar biological activities and mechanisms of action by interacting with the same receptors as PGE2.
Mechanism of Action
Prostaglandin E2 exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses depending on the cell type and context.
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium concentration ([Ca2+]), which can trigger downstream events like smooth muscle contraction.
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with vasodilation, inflammation, and immune modulation.
-
EP3 Receptor: This receptor has multiple splice variants and is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
The diverse expression patterns of these receptors on different cell types account for the wide range of biological effects attributed to PGE2.
Caption: PGE2 signaling pathways via EP receptors.
Preparation and Handling
3.1. Reconstitution
This compound is typically supplied as a crystalline solid. It is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide.
-
Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of absolute ethanol or DMSO. Mix gently until fully dissolved.
-
Working Solutions: For cell culture experiments, further dilute the stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is insignificant (typically <0.1%) to avoid solvent-induced cellular toxicity.
3.2. Storage and Stability
-
Solid Form: Store at -20°C.
-
Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Information on the long-term stability of this compound in solution is limited; therefore, it is recommended to prepare fresh dilutions for each experiment.
Quantitative Data Summary
The following tables summarize the quantitative effects of PGE2 on various cell lines. These data can serve as a starting point for designing experiments with this compound.
Table 1: Effects of PGE2 on Cell Proliferation and Viability
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Neonatal Rat Ventricular Fibroblasts | 1 µM | 24 hours | 24.9% increase in S phase cells | [1] |
| Ishikawa (Endometrial Cancer) | 1 nM | 24-96 hours | Significant increase in proliferation | [2] |
| Jurkat (T-cell Leukemia) | 1 µg/mL | 24 hours | 14.7% inhibition of proliferation | [3] |
| Human Mesenchymal Stem Cells | 0.1 - 1.0 µg/mL | 7 days | Increased growth rate in the first week, then decreased proliferation | [4] |
Table 2: Effects of PGE2 on Gene and Protein Expression
| Cell Line | Concentration | Incubation Time | Target | Change | Reference |
| Neonatal Rat Ventricular Fibroblasts | 1 µM | 24 hours | Cyclin D3 | 3-fold increase | [1] |
| Neonatal Rat Ventricular Fibroblasts | 1 µM | 24 hours | Collagen Type I mRNA | 84% increase | [1] |
| Murine Hematopoietic Stem/Progenitor Cells | 10 µM (dmPGE2) | 24 hours | Survivin mRNA | 2.94-fold increase | [5] |
Table 3: Effects of PGE2 on Second Messenger Signaling
| Cell Line | Concentration | Time | Second Messenger | Change | Reference |
| RAW264.7 (Macrophage-like) | 50 nM (PGE2-G) | 30-60 seconds | IP3 | 2.2-fold increase | [6] |
| HL-60 (Human Neutrophils) | 1 µg/mL | 12 hours | cAMP | Significant increase | [7] |
| Human Myometrial Cells | 1 µM | Minutes | [Ca2+]i | Abolished in Ca2+-free medium | [8] |
Experimental Protocols
Caption: General experimental workflow.
5.1. Cell Proliferation Assay (CCK-8 or MTT)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Starvation (Optional): For some cell types, serum-starving the cells for 12-24 hours prior to treatment can synchronize the cell cycle and reduce background proliferation.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle control.
5.2. Cyclic AMP (cAMP) Measurement Assay
This protocol provides a general guideline for using a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for a short duration (e.g., 10-30 minutes), as cAMP responses are often rapid. Include a positive control such as Forskolin (an adenylyl cyclase activator) and a vehicle control. A phosphodiesterase inhibitor (e.g., IBMX) can be added to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.
-
Assay Procedure: Perform the competitive binding assay as per the kit protocol. This typically involves incubating the cell lysate with an anti-cAMP antibody and a labeled cAMP conjugate.
-
Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Analysis: The signal is typically inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration in each sample by interpolating from a standard curve generated with known amounts of cAMP.
5.3. Intracellular Calcium ([Ca2+]) Flux Assay
This protocol uses a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
-
Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a flow cytometer.
-
Stimulation: Add this compound at the desired concentration.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence signal.
-
Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a fold change over baseline.
Concluding Remarks
This compound, as an analog of PGE2, is expected to be a valuable tool for studying a wide range of cellular processes. The protocols and data provided herein, based on the well-characterized activities of PGE2, offer a solid foundation for initiating research with this compound. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental system.
References
- 1. Prostaglandin E2 Increases Cardiac Fibroblast Proliferation and Increases Cyclin D Expression via EP1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of prostaglandin E2 and D2 on cell proliferation and osteogenic capacity of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PGE2 inhibits neutrophil phagocytosis through the EP2R–cAMP–PTEN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-ethyl Prostaglandin E2 ELISA Kit
Audience: Researchers, scientists, and drug development professionals.
Introduction:
20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) is an analog of Prostaglandin E2 (PGE2), a critical lipid mediator involved in a wide array of physiological and pathological processes including inflammation, immune response, gastrointestinal protection, and cancer development.[1] PGE2 exerts its effects through four G-protein coupled receptors (EP1, EP2, EP3, and EP4), each linked to distinct downstream signaling pathways.[2][3][4] While 20-ethyl PGE2 is a less-studied analog, its structural similarity to PGE2 suggests potential for similar biological activities and makes it a person of interest for research and drug development.[5][6] This document provides a detailed protocol for the quantitative determination of 20-ethyl PGE2 in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Assay Principle
This ELISA kit operates on the principle of competitive binding. The microplate wells are pre-coated with a capture antibody specific for PGE2. During the assay, 20-ethyl PGE2 present in the sample competes with a fixed amount of biotinylated 20-ethyl PGE2 for a limited number of binding sites on the antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated 20-ethyl PGE2 that is bound to the antibody. The amount of HRP conjugate bound is inversely proportional to the concentration of 20-ethyl PGE2 in the sample. The addition of a TMB substrate solution results in the development of a colored product, and the reaction is stopped by the addition of a stop solution. The intensity of the color is measured spectrophotometrically at 450 nm. The concentration of 20-ethyl PGE2 in the sample is determined by comparing the optical density (OD) of the sample to a standard curve.
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 (PGE2) signaling is initiated by its binding to one of four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.[2][3][4]
Caption: Prostaglandin E2 signaling pathways via EP receptors.
Experimental Workflow
The competitive ELISA workflow involves several key steps, starting from sample and standard preparation to signal detection and data analysis.
Caption: General workflow for a competitive ELISA.
Materials and Reagents
| Material/Reagent | Specifications | Storage |
| Micro-ELISA Plate | 96-well plate pre-coated with anti-PGE2 antibody | 2-8°C |
| 20-ethyl PGE2 Standard | 1 vial | -20°C |
| Biotinylated 20-ethyl PGE2 | 1 vial | -20°C (Protect from light) |
| Concentrated HRP Conjugate (100x) | 1 vial | -20°C (Protect from light) |
| Standard & Sample Diluent | 1 vial | 2-8°C |
| Biotinylated Antibody Diluent | 1 vial | 2-8°C |
| HRP Conjugate Diluent | 1 vial | 2-8°C |
| Concentrated Wash Buffer (25x) | 1 vial | 2-8°C |
| Substrate Reagent (TMB) | 1 vial | 2-8°C (Protect from light) |
| Stop Solution | 1 vial | 2-8°C |
| Plate Sealer | 2 pieces | Room Temperature |
| Instruction Manual | 1 copy | Room Temperature |
Experimental Protocol
Reagent Preparation:
-
Wash Buffer (1x): Dilute the Concentrated Wash Buffer (25x) with deionized or distilled water at a 1:25 ratio.
-
Standard Solutions:
-
Label a series of tubes for standard dilutions.
-
Prepare a serial dilution of the 20-ethyl PGE2 Standard using the Standard & Sample Diluent to create a standard curve.
-
-
Biotinylated 20-ethyl PGE2 Working Solution: Dilute the Biotinylated 20-ethyl PGE2 with the Biotinylated Antibody Diluent before use.
-
HRP Conjugate Working Solution: Dilute the Concentrated HRP Conjugate (100x) with the HRP Conjugate Diluent at a 1:100 ratio. Prepare this solution 30 minutes before use.
Sample Preparation:
-
Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove any cellular debris.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.
-
Samples may require dilution with the Standard & Sample Diluent. It is recommended to perform a preliminary test to determine the optimal dilution factor.
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells to be used and secure them in the plate frame.
-
Add 50 µL of each standard, blank (Standard & Sample Diluent), and sample to the appropriate wells.
-
Add 50 µL of the Biotinylated 20-ethyl PGE2 working solution to each well.
-
Cover the plate with a sealer and incubate for 45 minutes at 37°C.
-
Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash process three times. After the final wash, invert the plate and blot it against clean paper towels.
-
Add 100 µL of the HRP Conjugate working solution to each well.
-
Cover the plate with a new sealer and incubate for 30 minutes at 37°C.
-
Repeat the wash step as described in step 6.
-
Add 90 µL of TMB Substrate Reagent to each well.
-
Cover the plate and incubate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from the average OD of all other wells.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of 20-ethyl PGE2 in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of 20-ethyl PGE2 in the original sample.
Kit Performance Characteristics
| Parameter | Specification |
| Detection Range | Typically in the pg/mL to ng/mL range (specific to lot) |
| Sensitivity | Dependent on the specific antibody and reagents (specific to lot) |
| Specificity | High specificity for 20-ethyl Prostaglandin E2 with low cross-reactivity to other prostaglandins. |
| Precision | Intra-assay and inter-assay coefficients of variation (CV) should be <15%. |
Disclaimer: This protocol is a representative example and may need to be optimized for specific sample types and laboratory conditions. Always refer to the manufacturer's instructions provided with the specific ELISA kit. For research use only. Not for use in diagnostic procedures.
References
- 1. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Detection of 20-ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 20-ethyl Prostaglandin E2 (20-ethyl PGE2), an analog of the inflammatory mediator Prostaglandin E2 (PGE2), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are adapted from established methods for PGE2 analysis and are tailored for researchers in drug development and life sciences. This guide includes protocols for sample preparation, detailed LC-MS/MS parameters, and data analysis. Additionally, it features a summary of quantitative data for PGE2 analysis, which can serve as a benchmark for method development for its 20-ethyl analog.
Introduction
Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The signaling of PGE2 is mediated through four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), each triggering distinct downstream pathways.[2][3][4][5][6] The study of PGE2 analogs, such as 20-ethyl PGE2, is crucial for the development of novel therapeutics that can modulate PGE2 signaling with greater specificity and efficacy. 20-ethyl PGE2 is an analog of PGE2 where the ω-chain has been extended by two methylene (B1212753) carbons.
LC-MS/MS has become the gold standard for the analysis of prostaglandins (B1171923) and their analogs due to its high selectivity, sensitivity, and specificity, allowing for the simultaneous measurement of multiple analytes in complex biological matrices. This application note provides a robust LC-MS/MS method for the detection and quantification of 20-ethyl PGE2.
Signaling Pathway of Prostaglandin E2
Caption: Prostaglandin E2 Signaling Pathway.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for PGE2 extraction from biological fluids.
Materials:
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Internal Standard (IS): 20-ethyl-d4-PGE2 (if available) or d4-PGE2 as a surrogate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of biological sample (e.g., cell culture supernatant, plasma), add 20 µL of the internal standard solution.
-
Add 40 µL of 1 M citric acid to acidify the sample.
-
Add 2 mL of a hexane:ethyl acetate (1:1, v/v) solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) twice more, combining the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are a starting point for method development and are based on typical conditions for PGE2 analysis. Optimization will be required for 20-ethyl PGE2.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Conditions
The molecular weight of 20-ethyl PGE2 is 380.5 g/mol . The analysis should be performed in negative ion mode. The precursor ion will be the deprotonated molecule [M-H]⁻.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions (Predicted)
The following MRM transitions for 20-ethyl PGE2 are predicted based on the known fragmentation of PGE2. These will require experimental verification and optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 20-ethyl PGE2 | 379.3 | 299.3 (Loss of side chain) | 100 | 20-30 |
| 20-ethyl PGE2 | 379.3 | 361.3 (Loss of H₂O) | 100 | 15-25 |
| 20-ethyl-d4-PGE2 (IS) | 383.3 | 303.3 | 100 | 20-30 |
Note: The exact m/z values and collision energies should be determined experimentally by infusing a standard of 20-ethyl PGE2 into the mass spectrometer.
Quantitative Data Summary for Prostaglandin E2
The following tables summarize typical quantitative performance data for the analysis of Prostaglandin E2, which can be used as a reference for the 20-ethyl PGE2 method development.
Table 1: Linearity and Sensitivity of PGE2 Analysis
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.5 - 20 pg/mL | |
| Limit of Quantification (LOQ) | 1 - 100 pg/mL |
Table 2: Accuracy and Precision of PGE2 Analysis
| Parameter | Typical Value | Reference |
| Accuracy (% Recovery) | 85 - 115% | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% |
Experimental Workflow
Caption: General Experimental Workflow for LC-MS/MS Analysis.
Conclusion
This application note provides a detailed framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of this compound. By leveraging established protocols for PGE2 and adapting them with the predicted mass spectrometric parameters for the 20-ethyl analog, researchers can establish a robust analytical method. It is imperative to perform in-house validation of the method to ensure its accuracy, precision, and reliability for the intended application in drug discovery and development.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-ethyl Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2), a principal bioactive lipid mediator derived from the metabolism of arachidonic acid. Like its endogenous counterpart, 20-ethyl PGE2 is anticipated to exert its biological effects through interaction with the four prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors.[1][2] These receptors are integral to a wide array of physiological and pathophysiological processes, including inflammation, immune modulation, gastric protection, fertility, and cancer biology.[3][4] The structural modification of the ethyl group at the 20th carbon position may alter the compound's potency, selectivity for EP receptors, and metabolic stability, making it a valuable tool for investigating the therapeutic potential and underlying mechanisms of the PGE2 signaling pathway.
This document provides detailed protocols for the preparation of 20-ethyl Prostaglandin E2 stock solutions, along with relevant chemical and physical properties and an overview of the canonical PGE2 signaling pathway and a typical experimental workflow.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and its parent compound, PGE2, is crucial for the accurate preparation of stock solutions and the design of robust experiments.
| Property | This compound | Prostaglandin E2 (for reference) |
| Synonyms | 20-ethyl PGE2 | Dinoprostone, PGE2 |
| Molecular Formula | C₂₂H₃₆O₅ | C₂₀H₃₂O₅ |
| Molecular Weight | 380.5 g/mol | 352.5 g/mol |
| Purity | ≥97% | ≥98% |
| Physical Appearance | Solution in methyl acetate | Crystalline solid |
| Storage Temperature | -20°C (as supplied) | -20°C (as supplied) |
| Stability (as supplied) | ≥ 2 years | ≥ 4 years |
Table 1: Physicochemical properties of this compound and Prostaglandin E2.
Solubility Data
The choice of solvent is critical for the preparation of a stable and effective stock solution. Prostaglandins (B1171923) are most stable in organic solvents and should be prepared as concentrated stocks before dilution into aqueous buffers for experiments.
| Solvent | This compound | Prostaglandin E2 (for reference) |
| Dimethylformamide (DMF) | 30 mg/mL | ~100 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | ~100 mg/mL |
| Ethanol | 20 mg/mL | ~100 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 125 µg/mL | ~5 mg/mL |
Table 2: Solubility of this compound and Prostaglandin E2 in various solvents.
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to the desired working concentration for various experimental applications.
Materials:
-
This compound (as supplied)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Solvent Addition: Based on the amount of this compound provided by the manufacturer (e.g., 1 mg), calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Calculation:
-
Molecular Weight (MW) of this compound = 380.5 g/mol
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Molar Concentration (mol/L)
-
For 1 mg (0.001 g) of 20-ethyl PGE2 to make a 10 mM (0.010 mol/L) solution:
-
Volume (L) = (0.001 g / 380.5 g/mol ) / 0.010 mol/L = 0.0002628 L
-
Volume (µL) = 262.8 µL
-
-
Therefore, add 262.8 µL of anhydrous DMSO to 1 mg of this compound.
-
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C. When stored properly, the stock solution in DMSO should be stable for several months. For long-term storage, -80°C is recommended.
-
Note on Aqueous Dilutions: For cell-based assays, the DMSO stock solution should be serially diluted into the appropriate aqueous buffer or cell culture medium immediately before use. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. Aqueous solutions of prostaglandins are significantly less stable and should be prepared fresh for each experiment and used within the same day.
Prostaglandin E2 Signaling Pathway
PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different G-protein, leading to the activation of unique downstream signaling cascades.[1]
Figure 1: Simplified Prostaglandin E2 signaling pathway through its four receptor subtypes (EP1-4).
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing a this compound stock solution in a cell-based experiment, such as assessing its impact on cytokine production or cell proliferation.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 20-ethyl Prostaglandin E2 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to 20-ethyl Prostaglandin (B15479496) E2
20-ethyl Prostaglandin E2 is a synthetic analog of the naturally occurring lipid mediator, Prostaglandin E2. Like PGE2, it is expected to exert its biological effects through interaction with the four prostaglandin E receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are G-protein coupled and mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and tissue regeneration[2].
While in vivo data is limited, one in vitro study has shown that 20-ethyl PGE2 can upregulate the expression of Programmed death-ligand 1 (PD-L1) on human hematopoietic stem and progenitor cells, suggesting a potential role in immunomodulation[3]. Given the known effects of PGE2 on various biological systems, 20-ethyl PGE2 may be investigated in animal models for its potential therapeutic effects in areas such as:
-
Immunomodulation and autoimmune diseases
-
Cancer biology and tumor microenvironment
-
Inflammation and pain
-
Tissue repair and regeneration, particularly in hematopoietic systems[4]
-
Cardiovascular and renal function[2]
Quantitative Data Summary: PGE2 and its Analogs in Animal Models
The following tables summarize dosages and observed effects of PGE2 and its analog, 16,16-dimethyl PGE2, in various animal models. This data can be used as a reference for designing initial dose-finding studies for 20-ethyl PGE2.
Table 1: In Vivo Administration of Prostaglandin E2 in Rodent Models
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference(s) |
| Rat (Sprague Dawley) | Intradermal (i.d.) | 0.03 - 30 µ g/paw | Increased thermal hypersensitivity | [5] |
| Rat | Intraperitoneal (i.p.) | 50 - 200 µg/kg | Reduced voluntary ethanol (B145695) consumption | [6] |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 6 mg/kg (twice daily for 16 days) | Altered bone marrow microenvironment, expansion of short-term hematopoietic stem cells | [4] |
| Mouse (ApcMin/+) | Not specified | Not specified | Increased tumor stem cells and tumor burden | [7] |
| Mouse (NOD-scid IL-2Rγ-/-) | Intracecal injection | Not specified | Increased cecal cancer stem cells and liver metastases | [7] |
Table 2: In Vivo Administration of 16,16-dimethyl Prostaglandin E2 (dmPGE2) in Rodent Models
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference(s) |
| Mouse | Intravenous (i.v.) | 10 µg - 10-5 µ g/mouse/day | Suppression of nucleated bone marrow and splenic cellularity | [8] |
| Rat (ACI to LBN) | Not specified | Not specified | Prolonged survival of heterotopic cardiac allografts | [9] |
| Mouse (C57BL/6J) | Subcutaneous (s.c.) | 35 µ g/mouse | Radioprotection and radiomitigation | [10] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder or in a solvent like methyl acetate)
-
Anhydrous ethanol or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or saline (0.9% NaCl)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Nitrogen gas source (optional, for solvent evaporation)
Protocol:
-
Reconstitution of Stock Solution:
-
If 20-ethyl PGE2 is in a solvent, evaporate the solvent under a gentle stream of nitrogen gas in a fume hood.
-
Reconstitute the dried 20-ethyl PGE2 in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed amber vial at -20°C or -80°C to protect from light and degradation.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the stock solution on ice.
-
Dilute the stock solution to the desired final concentration using sterile PBS or saline. Note: The final concentration of the organic solvent (ethanol or DMSO) should be kept to a minimum (ideally <1%) to avoid vehicle-induced effects.
-
Prepare a vehicle control solution containing the same final concentration of the solvent in PBS or saline.
-
Keep the working solutions on ice and protected from light until administration.
-
Administration of this compound to Rodents
The choice of administration route will depend on the experimental objective (e.g., systemic vs. local effects). Below are general protocols for common administration routes.
3.2.1. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Gently restrain the mouse or rat, exposing the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 45-degree angle. Aspirate briefly to ensure no fluid or blood is drawn, then slowly inject the 20-ethyl PGE2 solution or vehicle.
-
Volume: The injection volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.
3.2.2. Subcutaneous (s.c.) Injection
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: Lift the loose skin over the back of the neck or flank to form a tent.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate briefly to check for blood, then inject the solution.
-
Volume: The injection volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.
3.2.3. Intravenous (i.v.) Injection
-
Animal Restraint: Place the animal in a suitable restrainer to immobilize it and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle. Successful entry is often indicated by a flash of blood in the needle hub.
-
Injection: Slowly inject the 20-ethyl PGE2 solution or vehicle.
-
Volume: The injection volume should typically not exceed 5 mL/kg for mice and 2.5 mL/kg for rats.
3.2.4. Intradermal (i.d.) Injection
-
Animal Preparation: Anesthetize the animal if necessary. Shave the hair from the injection site (e.g., hind paw).
-
Injection: Using a 30-gauge needle, insert the tip into the dermal layer of the skin with the bevel facing up. A small bleb should form at the injection site.
-
Volume: The injection volume is typically small, around 5-50 µL.
Signaling Pathways
PGE2 and its analogs mediate their effects by binding to four distinct EP receptors, which are coupled to different intracellular signaling pathways. It is highly probable that 20-ethyl PGE2 will activate these same pathways.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Coupled to Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
-
EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
These initial signaling events trigger downstream cascades that regulate gene expression and cellular function.
Visualizations
Signaling Pathways of Prostaglandin E2 Receptors
Caption: PGE2 receptor signaling pathways.
General Experimental Workflow for In Vivo Administration
Caption: Workflow for 20-ethyl PGE2 animal studies.
References
- 1. scbt.com [scbt.com]
- 2. Prostaglandin E2 modulation of blood pressure homeostasis: studies in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Stimulates the Expansion of Regulatory Hematopoietic Stem and Progenitor Cells in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo prostaglandin E2 treatment alters the bone marrow microenvironment and preferentially expands short-term hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 reduces voluntary ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 Promotes Colorectal Cancer Stem Cell Expansion and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo modulation of murine myelopoiesis following intravenous administration of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 inhibits in vitro and in vivo lymphocyte responses in allogeneic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Study of 20-ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal prostanoid, a lipid mediator derived from arachidonic acid, that exerts a wide range of biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] These receptors are involved in diverse physiological and pathological processes including inflammation, pain, fever, immune responses, and cancer.[3][4]
20-ethyl Prostaglandin E2 is a synthetic analog of PGE2, characterized by the extension of its ω-chain by two methylene (B1212753) carbons.[5] While detailed ligand-binding and functional data for 20-ethyl PGE2 are not extensively published, its structural similarity to PGE2 and other analogs like unoprostone (B1682063) suggests it may possess unique affinities and selectivities for the EP receptor subtypes, potentially offering novel therapeutic applications.[5]
These application notes provide a comprehensive framework for the experimental characterization of 20-ethyl PGE2, from initial receptor binding and signaling pathway elucidation to the assessment of its effects on cellular functions and its potential impact in in vivo models. The protocols provided are based on established methodologies for studying PGE2 and its analogs.
Mechanism of Action and Signaling Pathways
PGE2 and its analogs mediate their effects through the EP receptor family, which couple to different G proteins and activate distinct downstream signaling cascades.[6] Understanding which of these pathways 20-ethyl PGE2 modulates is the primary goal of the initial characterization.
-
EP1 Receptor: Couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC).[1]
-
EP2 Receptor: Couples to Gαs, activating adenylyl cyclase (AC) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and activate protein kinase A (PKA).[7][8]
-
EP3 Receptor: Primarily couples to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels. Some isoforms can also couple to Gαq or Gα12/13.
-
EP4 Receptor: Couples to Gαs, leading to cAMP/PKA activation. It can also activate an alternative pathway through phosphatidylinositol 3-kinase (PI3K).[9][10]
Application Note: A Staged Approach to Characterization
A logical workflow is essential for the efficient characterization of 20-ethyl PGE2. The process should begin with fundamental binding and functional assays before progressing to more complex cellular and in vivo studies.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of 20-ethyl PGE2 for each of the four human EP receptors (EP1-4).
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing one of the human EP receptors (EP1, EP2, EP3, or EP4).
-
Harvest cells, homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet cell debris.
-
Collect the supernatant and perform ultracentrifugation to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add cell membrane preparations (typically 10-50 µg protein/well).
-
Add a constant, low concentration of a suitable radioligand (e.g., [³H]-PGE2).[11]
-
Add increasing concentrations of unlabeled 20-ethyl PGE2 (competitor). For control, use unlabeled PGE2.
-
To determine non-specific binding, add a high concentration of unlabeled PGE2 to a set of wells.
-
-
Incubation & Detection:
-
Incubate the plate (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| PGE2 (Control) | ||||
| 20-ethyl PGE2 |
Protocol 2: cAMP Measurement Assay (for EP2 and EP4 Receptors)
Objective: To measure the ability of 20-ethyl PGE2 to stimulate (as an agonist) or inhibit (as an antagonist) cAMP production through EP2 and EP4 receptors.
Methodology:
-
Cell Culture:
-
Use cells expressing EP2 or EP4 receptors (e.g., stably transfected CHO or HEK293 cells). Seed cells in a 96- or 384-well plate and grow to ~80-90% confluency.[12]
-
-
Assay Procedure (Agonist Mode):
-
Wash cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.[12]
-
Add increasing concentrations of 20-ethyl PGE2 or a known agonist (e.g., PGE2) to the wells.
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.[12]
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate cells with the PDE inhibitor and increasing concentrations of 20-ethyl PGE2 for 15-30 minutes.
-
Add a known EP2/EP4 agonist at a concentration that gives ~80% of its maximal response (EC80).
-
Incubate for the optimized stimulation time.
-
-
Detection & Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[13][14]
-
For agonist mode, plot cAMP concentration against the log concentration of 20-ethyl PGE2 and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonist mode, plot the agonist's response against the log concentration of 20-ethyl PGE2 to determine the IC50.
-
Data Presentation:
| Compound | Receptor | Mode | EC50 / IC50 (nM) | Emax (% of Control) |
| PGE2 (Control) | EP2 | Agonist | 100% | |
| 20-ethyl PGE2 | EP2 | Agonist | ||
| 20-ethyl PGE2 | EP2 | Antagonist | ||
| PGE2 (Control) | EP4 | Agonist | 100% | |
| 20-ethyl PGE2 | EP4 | Agonist | ||
| 20-ethyl PGE2 | EP4 | Antagonist |
Protocol 3: Intracellular Calcium Mobilization Assay (for EP1 and EP3 Receptors)
Objective: To measure the ability of 20-ethyl PGE2 to stimulate intracellular calcium release via EP1 and Gq-coupled EP3 receptors.
Methodology:
-
Cell Preparation:
-
Use cells endogenously or recombinantly expressing EP1 or EP3 receptors. Seed cells in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
-
Compound Addition & Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for several seconds.
-
Inject increasing concentrations of 20-ethyl PGE2 into the wells.
-
Immediately begin measuring the fluorescence intensity kinetically over 1-3 minutes.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of 20-ethyl PGE2 and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Data Presentation:
| Compound | Receptor | EC50 (nM) | Emax (Relative Fluorescence Units) |
| PGE2 (Control) | EP1 | ||
| 20-ethyl PGE2 | EP1 | ||
| PGE2 (Control) | EP3 | ||
| 20-ethyl PGE2 | EP3 |
Protocol 4: Cell Proliferation Assay
Objective: To determine the effect of 20-ethyl PGE2 on the proliferation rate of a relevant cell line (e.g., cancer cells, immune cells).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 20-ethyl PGE2. Include a vehicle control and a positive control for proliferation or inhibition if available.
-
Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 24, 48, or 72 hours).
-
Quantification:
-
Add a metabolic indicator dye such as MTT or CCK-8 to each well and incubate for 1-4 hours.[15]
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to calculate the percentage of proliferation.
-
Plot the percentage of proliferation against the log concentration of 20-ethyl PGE2.
-
Data Presentation:
| Concentration of 20-ethyl PGE2 | Cell Proliferation (% of Vehicle Control) at 48h |
| Vehicle Control | 100% |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM |
Protocol 5: Transwell Cell Migration Assay
Objective: To assess the effect of 20-ethyl PGE2 on the migratory or invasive capacity of cells.
Methodology:
-
Assay Setup:
-
Use Transwell inserts (typically with an 8 µm pore size membrane) placed in a 24-well plate. For invasion assays, coat the insert membrane with a thin layer of Matrigel.
-
Place serum-free medium containing various concentrations of 20-ethyl PGE2 in the lower chamber of the 24-well plate. This will act as the chemoattractant.[16]
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for a suitable period (e.g., 6-24 hours) at 37°C to allow cells to migrate through the pores.
-
Staining & Counting:
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) and stain with a dye like crystal violet.
-
Elute the dye and measure absorbance, or count the number of stained cells in several microscopic fields for each insert.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the results to the vehicle control.
-
Data Presentation:
| Concentration of 20-ethyl PGE2 | Average Migrated Cells per Field | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
Protocol 6: Apoptosis Assay by Flow Cytometry
Objective: To determine if 20-ethyl PGE2 induces or inhibits apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of 20-ethyl PGE2 for a relevant time period (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Staining:
-
Harvest cells (including any floating cells in the supernatant).
-
Wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V detects externalized phosphatidylserine (B164497) on apoptotic cells.
-
PI is a viability dye that enters dead cells with compromised membranes.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | Total Apoptosis (%) |
| Vehicle Control | ||||
| 20-ethyl PGE2 (10 nM) | ||||
| 20-ethyl PGE2 (100 nM) | ||||
| 20-ethyl PGE2 (1 µM) | ||||
| Positive Control |
Protocol 7: In Vivo Animal Model (Example: Inflammation)
Objective: To evaluate the pro- or anti-inflammatory effects of 20-ethyl PGE2 in a relevant animal model.
Methodology:
-
Model Selection: Choose a standard model of inflammation, such as carrageenan-induced paw edema in rats or mice.
-
Animal Dosing:
-
Divide animals into groups (e.g., n=8-10 per group).
-
Administer 20-ethyl PGE2 systemically (e.g., intraperitoneal injection) or locally at various doses. Include a vehicle control group and a positive control group (e.g., a known NSAID like indomethacin).[17]
-
-
Induction of Inflammation:
-
At a set time after dosing (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar surface of one hind paw.
-
-
Measurement of Edema:
-
Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at several time points afterward (e.g., 1, 2, 3, 4, and 6 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0% | |
| 20-ethyl PGE2 | 1 | ||
| 20-ethyl PGE2 | 5 | ||
| 20-ethyl PGE2 | 10 | ||
| Positive Control | 10 |
References
- 1. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. revvity.com [revvity.com]
- 15. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. In vivo prostaglandin E2 treatment alters the bone marrow microenvironment and preferentially expands short-term hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-ethyl Prostaglandin E2 in Murine Labor Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) and its analogs for inducing labor in mice. The information is intended to guide researchers in designing and executing experiments to study uterine contractility and parturition.
Introduction
Prostaglandin E2 (PGE2) is a naturally occurring lipid compound that plays a critical role in the initiation of labor. It promotes cervical ripening and stimulates uterine contractions.[1][2][3] Synthetic analogs of PGE2, such as 20-ethyl Prostaglandin E2, are developed to have more stable and potent effects. While specific research on 20-ethyl PGE2 for labor induction in mice is limited in publicly available literature, data from closely related synthetic prostaglandin analogs in rodent models can serve as a valuable guide for protocol development. This document outlines the mechanism of action of PGE2, provides a detailed experimental protocol for inducing labor in mice based on a potent synthetic prostaglandin analog, and presents relevant quantitative data.
Mechanism of Action of Prostaglandin E2
PGE2 exerts its effects by binding to a family of G protein-coupled receptors known as E-type prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. In the context of the uterus, the activation of these receptors leads to a cascade of events culminating in uterine muscle contraction and cervical ripening.
-
EP1 and EP3 Receptors: Activation of these receptors is primarily associated with uterine contractions. They are coupled to Gq and Gi proteins, respectively, leading to an increase in intracellular calcium levels, which is a key trigger for smooth muscle contraction.
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins and their activation leads to an increase in cyclic AMP (cAMP) levels, which is typically associated with smooth muscle relaxation. However, in the cervix, activation of the EP4 receptor is crucial for regulating cervical ripening.
The differential expression and function of these receptors in the myometrium and cervix throughout gestation are critical for the transition from uterine quiescence to active labor.
Experimental Protocols for Inducing Labor in Mice
The following protocol is based on studies using the potent synthetic prostaglandin E1 analog, 16,16-dimethyl-trans-delta 2-PGE1 methyl ester (ONO-802), in pregnant rats.[4] Due to the close physiological relationship, this protocol provides a strong starting point for inducing labor in mice with 20-ethyl PGE2, though optimization of dosage and timing may be necessary.
Materials
-
Pregnant mice (e.g., C57BL/6 or CD-1 strain) at a specific gestational day (e.g., day 18-19, where parturition is imminent).
-
This compound (or a suitable analog like ONO-802).
-
Vehicle for dissolving the prostaglandin (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a small amount of ethanol (B145695) and further diluted with saline).
-
Syringes and needles appropriate for the chosen administration route (e.g., insulin (B600854) syringes for subcutaneous injection, gavage needles for oral administration, or specialized catheters for intrauterine or vaginal administration).
-
Animal scale for accurate body weight measurement.
-
Observation cages with bedding.
Experimental Workflow
Detailed Procedure
-
Animal Preparation:
-
Use timed-pregnant mice. The day a vaginal plug is observed is considered gestational day 0.5.
-
House the mice individually in a temperature and light-controlled environment with ad libitum access to food and water.
-
On the day of the experiment (e.g., gestational day 18.5), weigh each mouse to determine the correct dosage.
-
-
Drug Preparation:
-
Prepare a stock solution of 20-ethyl PGE2 in a suitable solvent.
-
On the day of the experiment, dilute the stock solution with the appropriate vehicle to the desired final concentration. The concentration should be calculated to allow for a small, accurate injection volume.
-
-
Drug Administration:
-
Divide the mice into a treatment group and a vehicle control group.
-
Administer the prepared 20-ethyl PGE2 solution or the vehicle alone via the chosen route. Potential routes and starting dosages, extrapolated from ONO-802 in rats, are provided in the table below.[4]
-
Subcutaneous (SC) Injection: Inject the solution under the loose skin of the back. This is a common and relatively non-invasive method.
-
Intravenous (IV) Injection: Administer via the tail vein for rapid systemic delivery.
-
Vaginal Administration: Use a specialized small-volume dispenser to apply the solution into the vaginal canal.
-
Intrauterine Administration: This is a more invasive procedure and may require anesthesia and surgical exposure of the uterus.
-
-
Monitoring and Data Collection:
-
After administration, continuously monitor the mice for signs of labor, including abdominal contractions, stretching, and the delivery of pups.
-
Record the time from injection to the delivery of the first pup.
-
Record the total number of pups delivered, the number of live and stillborn pups, and the total duration of labor.
-
Observe and note any adverse maternal effects.
-
Quantitative Data
The following table summarizes the effective doses of the synthetic prostaglandin analog ONO-802 for inducing uterine contractions in pregnant rats, which can be used as a starting point for studies with 20-ethyl PGE2 in mice.[4]
| Parameter | Route of Administration | Effective Dose in Rats (ONO-802) | Notes |
| Uterine Contraction | Intravenous (IV) | 0.2 µg/kg | Produced a uterine contractile effect. |
| Uterine Contraction | Intrauterine | 0.5 ng | Highly localized and potent effect. |
| Uterine Contraction | Subcutaneous (SC) | 1 µg/kg | A less invasive systemic administration route. |
| Uterine Contraction | Vaginal | 10 µg/kg | Higher dose required for local absorption. |
Note: These dosages are for a different synthetic prostaglandin analog and in a different rodent species. Researchers should perform dose-response studies to determine the optimal effective and safe dose of this compound for inducing labor in their specific mouse model.
Considerations and Troubleshooting
-
Vehicle Selection: The choice of vehicle is crucial for the stability and bioavailability of the prostaglandin. Ensure the vehicle is non-toxic and does not have its own effects on uterine contractility.
-
Timing of Administration: The gestational day of administration can significantly impact the success of labor induction. Late-term pregnancy (e.g., day 18.5-19.5 in mice) is generally the most appropriate time.
-
Maternal and Fetal Viability: Monitor the health of both the dam and the pups closely. High doses of prostaglandins (B1171923) can lead to uterine hyperstimulation, which can compromise fetal blood supply.
-
Control Groups: Always include a vehicle-treated control group to ensure that the observed effects are due to the prostaglandin and not the administration procedure or vehicle.
By following these guidelines and protocols, researchers can effectively utilize this compound and its analogs to investigate the mechanisms of labor and parturition in murine models, contributing to the development of new therapeutics for labor management.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of labor by vaginal prostaglandin E2. A randomized study comparing pessaries with vaginal tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 gel for cervical ripening and induction of labor: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of 16,16-dimethyl-trans-delta 2-PGE1 methyl ester (ONO-802) on uterine motility (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 20-ethyl Prostaglandin E2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Crucially, 20-ethyl Prostaglandin (B15479496) E2 is a virtually unresearched analog of Prostaglandin E2 (PGE2)[1]. As of the current date, there is a significant lack of published data regarding its biological activity, including its affinity for E-type prostanoid (EP) receptors[2]. Therefore, the following application notes and protocols are based on the extensive body of research on the parent compound, PGE2. The information provided herein is intended to serve as a foundational guide for initiating research into the potential applications of 20-ethyl Prostaglandin E2 in cancer, with the explicit understanding that all proposed methodologies and expected outcomes are hypothetical and require experimental validation.
Introduction to this compound
This compound is a synthetic analog of PGE2, characterized by the extension of its ω-chain by two methylene (B1212753) carbons[2]. This structural modification is a common strategy in the development of prostaglandin analogs to alter their pharmacological properties, such as receptor binding affinity and metabolic stability[3][4]. While the specific effects of the 20-ethyl modification on PGE2's activity are unknown, it is plausible that it could modulate its interaction with the four EP receptor subtypes (EP1, EP2, EP3, and EP4), which are key mediators of PGE2's diverse roles in cancer[2][5].
Hypothesized Applications in Cancer Research based on PGE2 Biology
PGE2 is a critical lipid mediator that is frequently dysregulated in the tumor microenvironment, playing a multifaceted role in cancer progression[6][7]. Elevated levels of PGE2 are associated with increased cell proliferation, invasion, angiogenesis, and suppression of the anti-tumor immune response[5][8]. Based on these well-established functions of PGE2, 20-ethyl PGE2 could be investigated for its potential to:
-
Modulate EP Receptor Signaling: As a potential agonist or antagonist at EP receptors, 20-ethyl PGE2 could be used to probe the specific roles of each receptor subtype in different cancer models.
-
Influence Tumor Growth and Proliferation: By activating or inhibiting downstream signaling pathways, 20-ethyl PGE2 may affect cancer cell proliferation and survival.
-
Regulate Tumor Angiogenesis: PGE2 is a known inducer of angiogenesis; 20-ethyl PGE2 could be studied for its pro- or anti-angiogenic properties.
-
Impact Cancer Cell Invasion and Metastasis: The effect of 20-ethyl PGE2 on the expression of matrix metalloproteinases and other factors involved in cell migration and invasion warrants investigation.
-
Modulate the Tumor Immune Microenvironment: PGE2 is a potent immune suppressor. 20-ethyl PGE2 could be explored for its ability to alter the functions of immune cells within the tumor microenvironment.
Quantitative Data Summary for PGE2 (For Reference)
The following table summarizes quantitative data from studies on PGE2, which can serve as a starting point for designing experiments with 20-ethyl PGE2. Note: These values are for PGE2 and may not be representative of 20-ethyl PGE2's activity.
| Parameter | Value | Cell/System | Reference |
| Receptor Binding Affinity (Ki) | |||
| EP4 Receptor | 0.75 nM | Recombinant human EP4 in HEK-293 cells | [9] |
| Effective Concentration | |||
| Stimulation of IL-6 production | 10⁻⁸ M | Neonatal mouse parietal bones | [10] |
| Inhibition of lipolysis | 0.9 - 3.8 nM | Human adipocytes | [11] |
| Physiological Effects | |||
| Reduction in erythrocyte filterability | 10⁻¹⁰ M | Human erythrocytes | [10] |
Experimental Protocols (Adapted from PGE2 Research)
The following are detailed protocols adapted from established methods used to study PGE2. These should be optimized for each specific cell type and experimental condition when investigating 20-ethyl PGE2.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., colorectal, breast, lung)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like ethanol (B145695) or DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Microplate reader
Method:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 1 nM to 10 µM is recommended, based on known PGE2 effective concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Remove the medium from the wells and replace it with 100 µL of the prepared 20-ethyl PGE2 dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of the cell proliferation reagent to each well.
-
Incubate for 1-4 hours, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: In Vitro Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Method:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Protocol 3: Western Blot Analysis for Signaling Pathway Activation
Objective: To determine if this compound activates downstream signaling pathways of EP receptors (e.g., PI3K/Akt, MAPK/ERK).
Materials:
-
Cancer cell line of interest
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Method:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathways of this compound via EP receptors in cancer cells.
Caption: Proposed experimental workflow for investigating 20-ethyl PGE2 in cancer research.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin analogues possessing antinidatory effects. 1. Modification of the omega chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long chain omega-3 fatty acids and their oxidized metabolites are associated with reduced prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. corpus.ulaval.ca [corpus.ulaval.ca]
- 9. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pain Pathways Using 20-ethyl Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a pivotal mediator of inflammatory pain, acting through a family of G-protein coupled receptors (EP receptors) to sensitize nociceptive neurons. 20-ethyl Prostaglandin E2 is a synthetic analog of PGE2. While it is structurally similar, it is crucial to note that 20-ethyl PGE2 is a virtually unresearched compound, with limited to no published data on its receptor binding affinities, potency, or specific effects in pain models.[1][2]
These application notes and protocols are therefore based on the extensive research conducted with the endogenous ligand, PGE2. They are intended to serve as a comprehensive guide and a starting point for researchers wishing to investigate the potential of 20-ethyl PGE2 in the study of pain pathways. It is strongly recommended that initial dose-response studies be conducted to determine the optimal concentrations for 20-ethyl PGE2 in any experimental paradigm.
Mechanism of Action: Prostaglandin E2 in Pain Signaling
PGE2 contributes to pain hypersensitivity through both peripheral and central mechanisms.[3]
Peripheral Sensitization: In peripheral tissues, PGE2 is released during inflammation and binds to EP receptors on the terminals of primary afferent neurons.[4] This binding initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[4][5] These kinases then phosphorylate and sensitize key ion channels involved in nociception, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and voltage-gated sodium channels, lowering the threshold for activation and leading to hyperalgesia (exaggerated response to noxious stimuli) and allodynia (pain in response to innocuous stimuli).[4]
Central Sensitization: PGE2 can also act within the central nervous system, particularly the spinal cord, to enhance pain transmission. It can be produced locally in the spinal cord during inflammation and contributes to central sensitization, a state of heightened excitability of dorsal horn neurons. This process involves both presynaptic and postsynaptic mechanisms, ultimately amplifying the pain signals transmitted to the brain.
The signaling pathways involved in PGE2-mediated pain are complex and involve multiple EP receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades.[6][7]
Signaling Pathways
The following diagram illustrates the primary signaling pathway for PGE2-induced peripheral sensitization of nociceptors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 and pain--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 7. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
20-ethyl Prostaglandin E2 solubility issues and solutions
Welcome to the technical support center for 20-ethyl Prostaglandin (B15479496) E2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this prostaglandin analog. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is 20-ethyl Prostaglandin E2?
A1: this compound (20-ethyl PGE2) is an analog of Prostaglandin E2 (PGE2).[1][2] It is structurally similar to PGE2 but features a two-carbon extension on its ω-chain.[1][2] While PGE2 is extensively studied for its roles in inflammation, immunity, and other physiological processes, 20-ethyl PGE2 is a less researched compound.[2][3]
Q2: What are the primary solubility challenges with this compound?
A2: Like many lipids, this compound has poor aqueous solubility. This can present challenges in preparing stock solutions and ensuring its bioavailability in aqueous experimental systems such as cell culture media.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents. According to supplier data, it is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (B145695) (20 mg/ml).[1] Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at approximately 125 µg/ml.[1]
Troubleshooting Guide
Issue: Precipitate forms when adding my 20-ethyl PGE2 stock solution to aqueous media.
Cause: This common issue, known as "crashing out," occurs when the concentration of the organic solvent from the stock solution is too high in the final aqueous solution, causing the poorly soluble compound to precipitate.
Solution:
-
Minimize Organic Solvent: Prepare a highly concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol). This allows you to add a very small volume of the stock solution to your aqueous medium, keeping the final concentration of the organic solvent to a minimum (typically below 0.1%).
-
Step-wise Dilution: Instead of adding the stock solution directly to your final volume, perform serial dilutions in your aqueous buffer. This can sometimes help to keep the compound in solution.
-
Use of Surfactants or Solubilizing Agents: Consider the use of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous medium to improve the solubility of the lipid.
-
Vortexing/Sonication: After adding the stock solution to the aqueous medium, vortex the solution vigorously or sonicate it briefly to aid in dispersion.
Issue: I am seeing low or inconsistent activity of 20-ethyl PGE2 in my cell-based assays.
Cause: This could be due to poor solubility and bioavailability of the compound in your assay medium, or degradation of the compound.
Solution:
-
Confirm Solubilization: Before treating your cells, visually inspect your final working solution for any signs of precipitation. If precipitation is observed, address the solubility issues as described above.
-
Prepare Fresh Solutions: Prostaglandins can be unstable in aqueous solutions.[3] It is recommended to prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay.
-
Consider Lipid-Based Delivery Systems: For in vivo studies or challenging in vitro systems, consider formulating 20-ethyl PGE2 in a lipid-based delivery system, such as liposomes or nanoemulsions, to enhance its solubility and bioavailability.[4][5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/ml |
| DMSO | 20 mg/ml |
| Ethanol | 20 mg/ml |
| PBS (pH 7.2) | 125 µg/ml |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (molecular weight: 380.5 g/mol )[1][2], DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 1 mg of this compound. b. Add 263 µL of anhydrous DMSO to the vial. This will yield a 10 mM stock solution. c. Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials: 10 mM stock solution of 20-ethyl PGE2 in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw a fresh aliquot of the 10 mM stock solution. b. To prepare a 10 µM working solution, dilute the stock solution 1:1000 in your cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium. c. Vortex the working solution immediately and thoroughly to ensure proper mixing and minimize precipitation. d. Use the working solution immediately for your experiment. Ensure the final concentration of DMSO in your culture is non-toxic to your cells (typically ≤ 0.1%).
Visualizations
Caption: Prostaglandin E2 signaling pathways via EP receptors.
Caption: Troubleshooting workflow for 20-ethyl PGE2 solubility issues.
References
improving 20-ethyl Prostaglandin E2 stability in solution
This technical support center provides guidance on improving the stability of 20-ethyl Prostaglandin (B15479496) E2 in solution. The information is primarily based on studies of Prostaglandin E2 (PGE2), a closely related compound, and should serve as a valuable reference for handling its 20-ethyl analog.
Frequently Asked Questions (FAQs)
Q1: My 20-ethyl Prostaglandin E2 solution seems to be losing activity. What are the common causes?
A1: Loss of activity in this compound solutions is often due to chemical instability. The primary factors affecting stability are pH, temperature, and the type of solvent used. Prostaglandin E2 and its analogs are sensitive to both acidic and basic conditions, which can lead to degradation. Elevated temperatures also accelerate this process. For instance, PGE2 is known to degrade into Prostaglandin A2 (PGA2) and subsequently Prostaglandin B2 (PGB2) under basic conditions.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For long-term storage, it is highly recommended to prepare stock solutions of this compound in an organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[1][3] In these solvents, PGE2 is stable for at least one month when stored at -20°C.[1] For 20-ethyl PGE2 specifically, it is soluble in methyl acetate, DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (20 mg/ml).[4]
Q3: Can I prepare and store aqueous solutions of this compound?
A3: While aqueous solutions are necessary for many biological experiments, they are not recommended for long-term storage due to the instability of prostaglandins (B1171923) in aqueous media.[1][3] If you must use an aqueous buffer, it is best to prepare the solution fresh on the day of use.[1][3] The solubility of PGE2 in PBS (pH 7.2) is approximately 5 mg/ml.[3] For 20-ethyl PGE2, the solubility in PBS (pH 7.2) is lower, at about 125 µg/ml.[4]
Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A4: Based on data for PGE2, the stability is significantly pH-dependent. PGE2 is most stable in slightly acidic to neutral conditions (pH 2.6-4.0), where its half-life can be around 300 hours.[5] In contrast, strong acidic (pH 2.0) or basic (pH 8.8 and higher) environments drastically reduce its half-life to below 50 hours.[5][6] Therefore, for short-term experiments, maintaining a pH within the 3-6 range is advisable.
Q5: How should I store my this compound solutions?
A5: Stock solutions in organic solvents should be stored at -20°C or lower for long-term stability (≥ 2 years for 20-ethyl PGE2 in methyl acetate).[3][4] Aqueous solutions should be prepared fresh and used immediately. If short-term storage of an aqueous solution is unavoidable, it should be kept at 2-8°C and protected from light.[6] Avoid repeated freeze-thaw cycles for all solutions.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of 20-ethyl PGE2 in aqueous solution during the experiment. | Prepare fresh aqueous dilutions from an organic stock solution immediately before each experiment. Ensure the pH of your experimental buffer is within the optimal stability range (pH 3-6). |
| Precipitate formation in frozen aqueous solutions | Precipitation of the prostaglandin upon freezing. | Gently shake or briefly sonicate the solution to redissolve the precipitate.[6] To avoid this, consider preparing smaller aliquots to prevent the need for repeated freeze-thawing. |
| Loss of potency in stock solution | Improper storage conditions (e.g., temperature, exposure to light). | Store organic stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. Purging the vial with an inert gas like nitrogen or argon before sealing can also help prevent oxidation. |
| Difficulty dissolving 20-ethyl PGE2 in aqueous buffer | Low aqueous solubility. | First, dissolve the compound in a small amount of an organic solvent like ethanol or DMSO, and then dilute this stock solution into the aqueous buffer.[6] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[3] |
Quantitative Data Summary
Table 1: Stability of Prostaglandin E2 in Aqueous Solution at Different pH Values
| pH | Time for 10% Loss (Hours) |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
Data adapted from a product information sheet for Prostaglandin E2 and should be used as a guideline for this compound.[6]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Methyl Acetate | Solution |
| DMF | 30 mg/ml |
| DMSO | 20 mg/ml |
| Ethanol | 20 mg/ml |
| PBS (pH 7.2) | 125 µg/ml |
Data from Cayman Chemical product information for this compound.[4]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vials with screw caps
-
-
Procedure:
-
Allow the vial of solid 20-ethyl PGE2 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 20-ethyl PGE2 in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/ml).
-
Vortex gently until the solid is completely dissolved.
-
Purge the vial with an inert gas for 10-15 seconds to displace oxygen.
-
Tightly seal the vial and store it at -20°C or -80°C.
-
Protocol 2: Stability Testing of this compound in an Aqueous Buffer
-
Materials:
-
20-ethyl PGE2 stock solution (e.g., 10 mg/ml in ethanol)
-
Aqueous buffer of interest (e.g., PBS at various pH values)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Temperature-controlled incubator or water bath
-
-
Procedure:
-
Prepare a fresh dilution of the 20-ethyl PGE2 stock solution in the chosen aqueous buffer to a final concentration suitable for analysis (e.g., 10 µg/ml).
-
Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial concentration. This will serve as your reference.
-
Incubate the remaining solution at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to quantify the remaining concentration of 20-ethyl PGE2.
-
Calculate the percentage of 20-ethyl PGE2 remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining compound against time to determine the degradation rate.
-
Visualizations
Caption: Simplified signaling pathways of Prostaglandin E2 via its receptors.
Caption: Experimental workflow for assessing the stability of 20-ethyl PGE2.
Caption: A logical guide for troubleshooting 20-ethyl PGE2 instability.
References
- 1. mpbio.com [mpbio.com]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
20-ethyl Prostaglandin E2 ELISA Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with their 20-ethyl Prostaglandin (B15479496) E2 (PGE2) ELISA results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a PGE2 ELISA?
High background can obscure results and reduce the sensitivity of your assay.[1] Common causes include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary cause of high background.[1][2]
-
Inadequate Blocking: If the blocking buffer does not cover all unsaturated binding sites on the microplate, non-specific binding of antibodies can occur.[1][3]
-
High Antibody Concentration: Using overly concentrated primary or secondary antibodies can lead to non-specific binding.[3]
-
Contamination: Reagents, samples, or laboratory equipment can be sources of contamination.[1]
-
Extended Incubation Times or Incorrect Temperatures: Deviating from the recommended protocol can increase non-specific binding.[3]
-
Substrate Issues: If the substrate solution has deteriorated or the reaction is not stopped properly, it can lead to high background color development.[1][4]
Q2: How can I troubleshoot a poor standard curve?
An inaccurate standard curve will lead to unreliable quantification of PGE2.[1] Here are some troubleshooting steps:
-
Improper Standard Dilution: Ensure accurate pipetting and thorough mixing of standards at each dilution step.[1][5] Avoid making serial dilutions directly in the assay plate.[6]
-
Degraded Standards: Aliquot the standard upon receipt to avoid repeated freeze-thaw cycles which can degrade the PGE2.[1]
-
Incorrect Diluent: The diluent for the standards should match the sample matrix as closely as possible. For cell culture supernatants, use the same culture medium to dilute the standards.[7][8]
Q3: What should I do if I'm getting a low or no signal?
A low signal can be caused by several factors:
-
Insufficient Incubation Time or Incorrect Temperature: Ensure that you are following the recommended incubation times and temperatures in the kit protocol.[5]
-
Inadequate Reagent Volumes: Check that your pipettes are calibrated and that you are adding the correct volumes of all reagents.[5]
-
Inactive Conjugate or Substrate: If the HRP conjugate is inactive or the TMB substrate has failed, you will see a low signal. You can test this by mixing a small amount of HRP conjugate and TMB; a rapid color change should occur.[5]
-
Improper Storage of the ELISA Kit: All kit components should be stored according to the manufacturer's instructions to maintain their activity.[5]
Q4: What causes high variability or large coefficient of variation (CV) in my results?
High variability can be due to:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use fresh tips for each standard and sample.[5]
-
Insufficient Washing: Residual wash buffer in the wells can lead to variations in results.[7] Ensure all ports of a plate washer are unobstructed.[5]
-
Temperature Gradients: Avoid temperature differences across the plate during incubation.
-
Improper Mixing: Ensure all solutions are mixed thoroughly before adding them to the wells.
Troubleshooting Guides
Table 1: Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash cycles (3-5 washes are typical). Ensure adequate wash volume to cover the wells. Consider adding a 1-2 minute soaking step between washes.[1] |
| Inadequate blocking | Increase the blocking incubation time. Consider trying a different blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[1] | |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to determine the optimal concentration. | |
| Contaminated reagents or buffers | Prepare fresh buffers for each experiment using sterile equipment.[1] | |
| Extended incubation times | Adhere to the incubation times and temperatures specified in the kit protocol.[5] | |
| Poor Standard Curve | Improper standard dilution | Verify pipette accuracy. Ensure thorough mixing of standards at each dilution step.[1][5] Prepare fresh standards for each assay. |
| Degraded standards | Aliquot standards upon receipt and avoid repeated freeze-thaw cycles.[1] | |
| Incorrect diluent | Use a diluent that matches the sample matrix. For cell culture supernatants, use the same medium for the standard curve.[7][8] | |
| Low Signal | Insufficient incubation time/temperature | Follow the recommended incubation times and temperatures in the protocol.[5] |
| Inadequate reagent volumes | Check pipette calibration and ensure correct volumes are being dispensed.[5] | |
| Inactive reagents | Check the expiration dates of the kit components. Store all reagents as recommended.[5] Test the activity of the HRP conjugate and TMB substrate.[5] | |
| High Variability (Large CV) | Inaccurate pipetting | Calibrate pipettes regularly. Use fresh pipette tips for each standard and sample.[5] |
| Insufficient washing | Ensure complete removal of wash buffer after each wash step.[7] Check for clogged ports on automated washers.[5] | |
| Plate sealer not used or reused | Use a fresh plate sealer for each incubation step to prevent cross-contamination and evaporation.[4] |
Experimental Protocols
General Sample Preparation Guidelines
-
Serum: Allow blood to clot at room temperature for 1 hour or overnight at 2-8°C. Centrifuge at 1000 x g for 20 minutes at 2-8°C and collect the supernatant.[5][9]
-
Plasma: Collect blood into tubes containing an anticoagulant like EDTA.[9] To prevent ex vivo prostaglandin formation, consider adding a cyclooxygenase (COX) inhibitor like indomethacin (B1671933) (10 µg/mL) immediately after collection.[1] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9]
-
Cell Culture Supernatants: Centrifuge the cell culture medium at 1000 x g for 15-20 minutes at 4°C to remove cells and debris.[1][5]
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 10 µM indomethacin).[1] Centrifuge the homogenate at 8,000 x g for 10 minutes at 4°C.[1]
-
Sample Storage: Samples should be assayed fresh or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][9]
Solid Phase Extraction (SPE) for Sample Purification
For samples with very low levels of PGE2, an extraction may be necessary for accurate measurement.[7]
-
Acidify Sample: Add 2M HCl to the sample to a pH of 3.5.[7]
-
Condition C18 Column: Wash a C18 reverse phase column with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.[7]
-
Load Sample: Apply the acidified sample to the conditioned column.[1]
-
Wash Column: Wash the column with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.[7]
-
Elute PGE2: Elute the PGE2 from the column with 10 mL of ethyl acetate.[1][7]
-
Dry and Reconstitute: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in the assay buffer provided with the kit.[1][8]
Standard Dilution (Example)
Always refer to your specific kit manual for exact concentrations and volumes.
-
Reconstitute the stock standard to the highest concentration as directed in the manual.
-
Label a series of dilution tubes.
-
Perform a serial dilution to create the desired standard concentrations. For example, to create a 1:2 serial dilution, add 500 µL of standard diluent to each tube. Then, transfer 500 µL from the stock to the first tube, mix, and continue transferring 500 µL to each subsequent tube.[5]
Visualizations
Caption: General workflow for a competitive PGE2 ELISA.
Caption: A decision tree for troubleshooting common PGE2 ELISA issues.
References
- 1. benchchem.com [benchchem.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. abcam.com [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 20-ethyl Prostaglandin E2 Experiments
Disclaimer: 20-ethyl Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2). As of late 2025, it remains a largely unresearched compound with limited data available in published literature. The following guides, protocols, and data are primarily based on the well-characterized parent compound, PGE2. Researchers should use this information as a starting point and must empirically determine the optimal conditions, potency, and receptor interactions for 20-ethyl Prostaglandin E2 in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic analog of PGE2, characterized by the addition of two methylene (B1212753) carbons to the ω-chain.[1] This structural modification may alter its potency, receptor affinity, and metabolic stability compared to the endogenous PGE2. Its biological effects are presumed to be mediated through the same E-prostanoid (EP) receptors as PGE2, but specific binding and functional data are not widely published.[1]
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical to maintain the integrity of prostaglandin analogs.
-
As a Solid: Store at -20°C. The compound should be stable for at least two years.[1]
-
In Organic Solvent: Prepare stock solutions in solvents like DMSO or ethanol. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2]
-
Aqueous Solutions: Aqueous solutions of prostaglandins (B1171923) are less stable, especially at alkaline pH.[3] It is recommended to prepare fresh aqueous solutions for each experiment by diluting the organic stock solution into your aqueous buffer immediately before use. Avoid final DMSO concentrations above 0.1% in cell culture, as it can be toxic to cells.[2]
Q3: In what solvents is this compound soluble?
-
DMF: 30 mg/ml
-
DMSO: 20 mg/ml
-
Ethanol: 20 mg/ml
-
PBS (pH 7.2): 125 µg/ml[1]
Always ensure the compound is fully dissolved before making further dilutions. Sonication may be used cautiously to aid dissolution in aqueous buffers, but avoid prolonged exposure that could cause heating and degradation.[3]
Q4: What are the expected signaling pathways activated by this compound?
A4: 20-ethyl PGE2 is expected to interact with the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors (GPCRs). Each receptor is coupled to distinct downstream signaling cascades:
-
EP1 Receptor: Coupled to Gq, leading to the activation of phospholipase C (PLC), which increases intracellular calcium levels ([Ca2+]).
-
EP2 & EP4 Receptors: Coupled to Gs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
-
EP3 Receptor: Primarily coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
The specific pathway activated will depend on the receptor expression profile of the experimental cell type.
Troubleshooting Guides
Issue: Inconsistent or No Cellular Response
-
Q: My cells are not responding to 20-ethyl PGE2. What should I check first? A: First, confirm the viability of your cells using a method like Trypan Blue exclusion or an MTT assay. Second, verify that your cell line expresses the target EP receptors (e.g., EP2, EP4 for cAMP increase). This can be checked via RT-qPCR, Western blot, or by using known selective agonists/antagonists for the receptors.
-
Q: I'm seeing a high degree of variability between experiments. What could be the cause? A: Variability can stem from the compound's stability. Ensure you are using freshly prepared dilutions from a properly stored stock for each experiment. Repeated freeze-thaw cycles of stock solutions can lead to degradation.[2] Also, ensure consistent cell passage numbers and seeding densities, as receptor expression can vary with cell confluence and age.
-
Q: How do I determine the optimal concentration of 20-ethyl PGE2 to use? A: You must perform a dose-response experiment. Start with a wide range of concentrations (e.g., from 1 nM to 10 µM) based on the known potency of PGE2 (see data table below). Since 20-ethyl PGE2 is a novel compound, its optimal concentration may differ significantly from PGE2. Some studies have shown that PGE2 can have biphasic dose-responses, where low and high concentrations produce opposite effects, so a full dose-response curve is critical.[4]
Issue: Problems with Immunoassays (ELISA)
-
Q: I'm getting high background noise in my PGE2 ELISA. A: High background can be caused by several factors:
-
Insufficient Washing: Ensure wash steps are thorough to remove all unbound reagents.
-
Improper Blocking: The blocking buffer may be inadequate. Try a different blocking agent (e.g., BSA vs. non-fat dry milk) or increase the incubation time.
-
Contaminated Reagents: Use fresh, sterile buffers and reagents for each assay.
-
Cross-Reactivity: Components in your sample matrix (e.g., cell culture media) might be cross-reacting. Run a control with just the sample matrix to check for interference.
-
-
Q: My standard curve is poor or non-linear. A: A poor standard curve compromises the accuracy of your results.
-
Pipetting Error: Ensure accurate pipetting, especially during the serial dilution of the standard. Use calibrated pipettes and pre-rinse tips.
-
Standard Degradation: Aliquot the prostaglandin standard upon receipt and avoid multiple freeze-thaw cycles. Prepare the standard curve fresh for each assay.
-
Matrix Mismatch: If possible, prepare your standard curve in the same matrix as your samples (e.g., if analyzing cell culture supernatants, dilute the standards in the same culture medium).
-
Quantitative Data (Reference: Prostaglandin E2)
This table summarizes the binding affinities (Ki) and functional potencies (EC50) of the parent compound, Prostaglandin E2 (PGE2) , for its human receptors. These values should be used as a comparative baseline for your experiments with 20-ethyl PGE2.
| Parameter | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | Reference(s) |
| Binding Affinity (Ki) | ~9.1 nM | ~4.9 nM | ~0.33 nM | ~0.79 nM | [2] |
| Functional Potency (EC50) | Varies by assay | ~106 nM (chemotaxis) | Varies by assay | ~70 nM (cAMP) | [5][6] |
Note: Ki and EC50 values can vary significantly depending on the cell type, assay conditions, and radioligand used.
Experimental Protocols
Disclaimer: These are generalized protocols. You must optimize reagent concentrations, incubation times, and other parameters for your specific cell type and experimental setup, especially when working with the novel compound this compound.
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol assesses the effect of 20-ethyl PGE2 on cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of 20-ethyl PGE2 in culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose).
-
Treatment: Carefully remove the old medium and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours, until a visible color change occurs.[2]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control and plot the dose-response curve.
Protocol 2: Intracellular cAMP Measurement
This protocol measures the activation of Gs-coupled EP receptors (EP2/EP4).
Materials:
-
Cells of interest
-
Stimulation buffer (e.g., HBSS or serum-free medium)
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP ELISA kit
-
Cell lysis buffer (provided in the kit)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and grow to ~80-90% confluency.
-
Pre-treatment: Wash cells once with stimulation buffer. Add 90 µL of stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add 10 µL of your 20-ethyl PGE2 dilutions (10x concentrated) to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubation: Incubate for a short period, typically 10-15 minutes at 37°C, to measure the acute cAMP response.[7]
-
Cell Lysis: Remove the stimulation buffer and lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Quantification: Perform the cAMP ELISA on the cell lysates as per the kit's protocol.
-
Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in your samples and normalize to the vehicle control.
Protocol 3: Sample Preparation for Prostaglandin Quantification
Accurate measurement of prostaglandins often requires sample preparation to remove interfering substances.
Materials:
-
Biological sample (cell culture supernatant, plasma, etc.)
-
Cyclooxygenase (COX) inhibitor (e.g., indomethacin) for blood samples
-
C18 Solid Phase Extraction (SPE) columns
-
Solvents: Ethanol, Hexane (B92381), Ethyl Acetate (B1210297), Deionized Water
-
2N HCl
-
Nitrogen gas evaporator
Methodology:
-
Sample Collection:
-
Cell Culture Supernatants: Collect medium and centrifuge at 1000 x g for 15 minutes to remove cells and debris.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor like indomethacin (B1671933) (to a final concentration of ~10 µg/mL) to prevent ex vivo synthesis. Centrifuge within 30 minutes.
-
-
Acidification: Adjust the sample pH to ~3.5 with 2N HCl. This protonates the carboxylic acid group, making it less polar for binding to the C18 column.
-
SPE Column Conditioning: Condition a C18 SPE column by washing with 10 mL of ethanol, followed by 10 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the column.
-
Washing: Wash the column with 10 mL of 15% ethanol, followed by 10 mL of hexane to remove interfering lipids.
-
Elution: Elute the prostaglandins with 10 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the ethyl acetate under a gentle stream of nitrogen gas. Reconstitute the dried extract in the appropriate assay buffer for your ELISA or LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lack of interaction between prostaglandin E2 receptor subtypes in regulating adenylyl cyclase activity in cultured rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]
reducing off-target effects of 20-ethyl Prostaglandin E2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2). The information is designed to help users anticipate and address potential issues related to off-target effects during their experiments.
FAQs: Understanding and Mitigating Off-Target Effects of 20-ethyl Prostaglandin E2
Q1: What is this compound and how is it expected to work?
This compound is an analog of the endogenous signaling molecule Prostaglandin E2 (PGE2).[1][2] Like PGE2, it is expected to exert its primary biological effects by binding to one or more of the four G-protein coupled prostanoid receptors: EP1, EP2, EP3, and EP4.[3][4][5] These receptors are involved in a wide array of physiological processes, including inflammation, smooth muscle contraction and relaxation, and gastric mucosal protection.[3][4] The addition of a 20-ethyl group to the ω-chain of the PGE2 molecule may alter its potency and selectivity for these receptors.[1]
Q2: What are the potential off-target effects of 20-ethyl PGE2?
Off-target effects occur when a compound binds to and activates receptors other than its intended target. For 20-ethyl PGE2, this could involve:
-
Binding to other EP receptor subtypes: If your research is focused on the effects of 20-ethyl PGE2 on a specific EP receptor (e.g., EP2), binding to other EP receptors (EP1, EP3, EP4) would be considered an off-target effect.
-
Cross-reactivity with other prostanoid receptors: The prostanoid receptor family includes receptors for other prostaglandins (B1171923) (e.g., DP, FP, IP) and thromboxane (B8750289) (TP).[6][7] These receptors share some structural homology, and cross-reactivity of prostaglandin analogs has been reported.[6]
-
Interaction with unrelated receptors or cellular components: While less common for prostaglandin analogs, interaction with other classes of receptors or cellular proteins cannot be entirely ruled out without experimental validation.
Q3: Is there any quantitative data on the receptor selectivity of 20-ethyl PGE2?
Currently, there are no published ligand binding assays that have characterized the affinity of 20-ethyl PGE2 for the EP receptors or other prostanoid receptors.[1] Therefore, its selectivity profile is unknown. Researchers should empirically determine the binding affinities and functional potencies of 20-ethyl PGE2 on a panel of relevant receptors to understand its on-target and potential off-target effects.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some strategies:
-
Use the lowest effective concentration: Titrate 20-ethyl PGE2 to determine the lowest concentration that elicits the desired on-target effect. This will reduce the likelihood of engaging lower-affinity off-target receptors.
-
Employ selective antagonists: If you hypothesize an off-target effect is mediated by a specific receptor, use a selective antagonist for that receptor to see if the effect is blocked.
-
Use appropriate control cell lines: If possible, use cell lines that lack the target receptor (e.g., via CRISPR-Cas9 knockout) to identify effects that are independent of the intended target.
-
Confirm key results with structurally different agonists: If a biological effect is observed with 20-ethyl PGE2, try to replicate it with another agonist for the same target receptor that has a different chemical structure.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with 20-ethyl PGE2, with a focus on identifying and mitigating potential off-target effects.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected biological response across different cell types. | Cell lines may have different expression profiles of EP and other prostanoid receptors. An off-target receptor that is highly expressed in one cell line but not another could lead to varied responses. | 1. Characterize Receptor Expression: Perform qPCR or Western blotting to determine the relative expression levels of all EP receptor subtypes (EP1-4) and other relevant prostanoid receptors in your experimental cell lines. 2. Use Receptor-Specific Agonists/Antagonists: In parallel experiments, use agonists and antagonists that are highly selective for each of the expressed receptors to dissect the signaling pathways involved. |
| Activation of multiple signaling pathways. | 20-ethyl PGE2 may be activating multiple EP receptor subtypes that couple to different G-proteins (e.g., EP1 couples to Gq, EP2/EP4 to Gs, and EP3 to Gi). | 1. Profile Downstream Signaling: Measure changes in intracellular second messengers associated with different G-proteins (e.g., Ca2+ for Gq, cAMP for Gs and Gi). 2. Use Selective Antagonists: Pre-treat cells with selective antagonists for each EP receptor subtype to isolate the contribution of each receptor to the overall signaling response. |
| High background or non-specific effects in binding assays. | This can be due to a variety of factors including suboptimal assay conditions, reagent quality, or the compound sticking to plasticware. | 1. Optimize Assay Conditions: Adjust buffer composition, pH, and incubation times. 2. Include Appropriate Controls: Use a structurally similar but inactive compound as a negative control. 3. Check Reagent Quality: Ensure the purity and stability of your 20-ethyl PGE2 stock solution. |
| Results do not align with known PGE2 pharmacology. | The 20-ethyl modification may significantly alter the receptor binding profile, leading to novel pharmacology. | 1. Perform a Full Receptor Panel Screen: Test the activity of 20-ethyl PGE2 against a broad panel of prostanoid and other relevant GPCRs. 2. Consider Structure-Activity Relationships: Compare your results with data from other PGE2 analogs to understand how structural modifications influence receptor interactions. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol provides a general framework for assessing the binding affinity of 20-ethyl PGE2 to EP receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of 20-ethyl PGE2 for a specific EP receptor subtype.
Materials:
-
Cell membranes prepared from a cell line overexpressing a single human EP receptor subtype (e.g., HEK293-hEP2).
-
Radiolabeled prostaglandin, e.g., [3H]-PGE2.
-
20-ethyl PGE2.
-
Unlabeled PGE2 (for determining non-specific binding).
-
Binding buffer (e.g., 25 mM MES-KOH, pH 6.0, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of 20-ethyl PGE2.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-PGE2 against the concentration of 20-ethyl PGE2. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Measure Receptor Activation (cAMP Assay)
This protocol describes how to measure the functional potency of 20-ethyl PGE2 at Gs- or Gi-coupled receptors (EP2, EP4, EP3).
Objective: To determine the EC50 or IC50 of 20-ethyl PGE2 for cAMP production via a specific EP receptor.
Materials:
-
A cell line expressing the target EP receptor (e.g., CHO-hEP4).
-
20-ethyl PGE2.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to the desired confluency.
-
Compound Addition:
-
For Gs-coupled receptors (EP2, EP4): Add varying concentrations of 20-ethyl PGE2 to the cells.
-
For Gi-coupled receptors (EP3): Pre-treat the cells with varying concentrations of 20-ethyl PGE2, then stimulate with a fixed concentration of forskolin.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of 20-ethyl PGE2 and fit the data to a dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi).
Visualizations
Caption: Canonical signaling pathways of PGE2 via its four EP receptor subtypes.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Prostaglandin E2 | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]
- 4. Prostaglandin E2 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 6. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
how to prevent 20-ethyl Prostaglandin E2 degradation
This technical support center provides guidance on the proper handling, storage, and use of 20-ethyl Prostaglandin E2 to minimize degradation and ensure experimental success. Given that this compound is an analog of Prostaglandin E2 (PGE2), much of the stability information is based on studies of PGE2.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound should be stored as a crystalline solid at -20°C.[1][2] It is stable for at least two years under these conditions.[1] Protect from prolonged exposure to light.[2]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Anhydrous organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) are recommended for preparing stock solutions.[2] Prostaglandins (B1171923) are generally more stable in these solvents compared to aqueous solutions. For example, PGE2 in absolute ethanol shows minimal degradation over 24-36 months at 4°C.[3]
Q3: Can I dissolve this compound directly in aqueous buffer?
A3: Direct dissolution in aqueous buffers is not recommended for initial stock solutions due to the limited stability of prostaglandins in aqueous media.[3] If your experiment requires an aqueous solution, it is best to first dissolve the compound in an organic solvent and then make further dilutions into the aqueous buffer immediately before use.[2] The final concentration of the organic solvent should be kept low to avoid affecting the biological system.[2]
Q4: How stable is this compound in aqueous solutions?
A4: While specific data for 20-ethyl PGE2 is limited, the stability of the parent compound, PGE2, in aqueous solutions is highly dependent on pH.[3][4] PGE2 is most stable in acidic conditions (pH 3-4) and degrades rapidly in basic conditions (pH > 8).[3] It is crucial to prepare aqueous solutions fresh and use them promptly.
Q5: How many times can I freeze and thaw my stock solution?
A5: To avoid degradation, it is strongly recommended to aliquot your stock solution into single-use volumes.[2] This practice helps to avoid repeated freeze-thaw cycles which can accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiment. | 1. Degradation of 20-ethyl PGE2 due to improper storage. 2. Instability in aqueous experimental buffer. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the compound is stored at -20°C in a suitable organic solvent. 2. Prepare fresh dilutions in your experimental buffer immediately before each experiment. Consider the pH of your buffer, as basic conditions accelerate degradation.[3] 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] |
| Precipitate observed in my stock solution after thawing. | Prostaglandins may precipitate out of solution at low temperatures, especially in aqueous solutions.[3] | Gently warm the solution and vortex or briefly sonicate to redissolve the precipitate.[3] Ensure complete dissolution before use. |
| Inconsistent experimental results. | 1. Inconsistent concentration of active compound due to degradation. 2. Inaccurate initial weighing of the compound. | 1. Follow strict storage and handling protocols. Prepare fresh dilutions for each experiment. 2. For quantitative applications, consider using a pre-validated solution from the supplier if available. |
Data Summary
The stability of prostaglandins is significantly influenced by the storage solvent and pH. The following tables summarize the stability of the closely related Prostaglandin E2.
Table 1: Stability of Prostaglandin E2 in Aqueous Solution at 25°C
| pH | Time for 10% Loss of Potency |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 minutes) |
Data adapted from Sigma-Aldrich product information sheet for Prostaglandin E2.[3]
Table 2: Stability of Prostaglandin E2 in Organic Solvent
| Solvent | Temperature | Estimated Potency Loss | Time |
| Absolute Ethanol | 4°C | ~10% | 24 - 36 months |
Data adapted from Sigma-Aldrich product information sheet for Prostaglandin E2.[3]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Objective: To prepare a diluted, ready-to-use solution of this compound for biological experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile dilution tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.1%).[2]
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Visualizations
Degradation Pathway
Caption: Simplified chemical degradation pathway of the PGE2 cyclopentenone ring, which is susceptible to dehydration and isomerization, particularly in aqueous solutions.
Experimental Workflow for Handling Prostaglandins
Caption: A logical workflow for the proper handling of this compound to minimize degradation and ensure experimental reproducibility.
References
20-ethyl Prostaglandin E2 quality control and purity testing
Technical Support Center: 20-ethyl Prostaglandin (B15479496) E2
Welcome to the Technical Support Center for 20-ethyl Prostaglandin E2. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound is an analog of Prostaglandin E2 (PGE2) where the ω-chain has been extended by two carbons.[1] It is supplied as a solution in methyl acetate (B1210297) and should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]
Q2: What are the expected purity and solubility of this compound?
The expected purity of this compound is typically ≥97%.[1] Its solubility in various solvents is provided in the table below.
Q3: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, they are expected to be similar to those of PGE2. The primary degradation products of PGE2 are PGA2 and PGB2, which are formed via dehydration.[2] Additionally, enzymatic degradation in biological systems can lead to the formation of 15-keto-prostaglandin E2.[3]
Q4: How does this compound exert its biological effects?
The biological activity of this compound is presumed to be mediated through the same E prostanoid (EP) receptors as PGE2.[1][4] PGE2 signals through four G protein-coupled receptor subtypes (EP1, EP2, EP3, and EP4), each initiating distinct downstream signaling cascades.[5][6][7] However, ligand binding assays for 20-ethyl PGE2 with EP receptors have not been published.[1]
Quality Control and Purity Testing
A summary of typical quality control specifications for this compound is provided below.
| Test | Method | Specification |
| Appearance | Visual Inspection | A solution in methyl acetate |
| Purity | HPLC-UV | ≥97% |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |
| Solubility | Visual Inspection | See solubility data table |
| Residual Solvents | GC-FID | Meets USP <467> limits |
Solubility Data
| Solvent | Approximate Solubility |
| DMF | 30 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 125 µg/mL |
Data is based on the manufacturer's information for this compound.[1]
Experimental Protocols
Note: The following protocols are based on established methods for Prostaglandin E2 and its analogs. Adjustments may be necessary for the specific properties of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of this compound by determining the peak area of the main component as a percentage of the total peak area of all components.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
This method provides high sensitivity and specificity for the analysis of this compound.
1. Materials and Reagents:
-
As per HPLC protocol
-
Deuterated internal standard (e.g., PGE2-d4, if available and appropriate)
2. LC-MS/MS Conditions:
-
LC System: As described in the HPLC protocol.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted for 20-ethyl PGE2, C₂₂H₃₆O₅, MW: 380.5):
-
Parent Ion (Q1): m/z 379.3 [M-H]⁻
-
Product Ion (Q3) for Quantification: To be determined by direct infusion of a standard. A likely fragmentation would involve the loss of water (m/z 361.3) or the carboxyl group (m/z 335.3).
-
Product Ion (Q3) for Confirmation: To be determined by direct infusion of a standard.
-
-
Collision Energy and other MS parameters: Optimize by infusing a standard solution.
3. Sample Preparation and Analysis:
-
Prepare samples and standards as for HPLC, including the addition of an internal standard for quantitative analysis.
-
Analyze the samples using the optimized LC-MS/MS method.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed structural information for identity confirmation.
1. Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
2. Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters for ¹H and ¹³C NMR should be used.
4. Data Analysis:
-
Process the spectra and compare the chemical shifts and coupling constants with the expected structure of this compound.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column degradation.2. Active sites on the column.3. Sample overload. | 1. Replace the column.2. Use a mobile phase with a competing base or increase buffer strength.3. Reduce the sample concentration or injection volume. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and flush the system.2. Implement a needle wash step in the autosampler method. |
| Retention Time Drift | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Monitor column performance and replace as needed. |
| Poor Resolution | 1. Inappropriate mobile phase.2. Column not suitable for the separation. | 1. Optimize the mobile phase gradient and composition.2. Try a different column chemistry or a longer column. |
General Experimental Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low biological activity | 1. Degradation of the compound.2. Incorrect concentration.3. Inappropriate solvent for the biological assay. | 1. Check the purity of the compound by HPLC. Prepare fresh solutions.2. Verify the concentration of the stock solution.3. Ensure the final solvent concentration in the assay is not inhibitory. |
| Inconsistent results | 1. Pipetting errors.2. Instability of the compound in the assay medium.3. Variation in experimental conditions. | 1. Calibrate pipettes and use proper pipetting techniques.2. Assess the stability of 20-ethyl PGE2 in the assay buffer over the experiment's duration.3. Standardize all experimental parameters (incubation times, temperatures, etc.). |
Visualizations
Caption: Signaling pathway of Prostaglandin E2 via EP receptors.
Caption: Experimental workflow for purity testing.
Caption: Logical relationship for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 20-ethyl Prostaglandin E2
Welcome to the Technical Support Center for 20-ethyl Prostaglandin E2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for consistent experimental outcomes with this synthetic Prostaglandin E2 (PGE2) analog.
Disclaimer: this compound is a virtually unresearched compound with limited published data.[1][2] Consequently, the information provided here is largely extrapolated from the known properties of its parent compound, Prostaglandin E2 (PGE2). Researchers should consider these recommendations as a starting point and may need to optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of Prostaglandin E2 where the ω-chain has been extended by two methylene (B1212753) carbons.[3] This structural modification may alter its biological activity, receptor binding affinity, and metabolic stability compared to PGE2.
Q2: What is the known biological activity of this compound?
There are no published ligand binding assays for this compound with respect to EP receptors or other prostanoid receptors.[3] Its biological effects are therefore not well-characterized. It is hypothesized that the retention of the natural 15(S) allylic hydroxyl group may confer significant biological activity, potentially similar to PGE2, which is involved in inflammation, cytoprotection, and various other physiological processes.[3]
Q3: How should I store and handle this compound?
Based on general guidelines for prostaglandins, this compound should be stored as a solution at -20°C.[4] For optimal stability, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. If supplied as a crystalline solid, it should be protected from prolonged exposure to light.[4]
Q4: In what solvents is this compound soluble?
Solubility data for this compound is provided by manufacturers. For example, Cayman Chemical reports the following solubilities:
-
DMF: ~30 mg/ml
-
DMSO: ~20 mg/ml
-
Ethanol: ~20 mg/ml
-
PBS (pH 7.2): ~125 µg/ml[3]
Troubleshooting Guide: Inconsistent Results
Inconsistent experimental results with this compound can arise from a variety of factors, from compound stability to experimental design. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Lower than Expected or No Biological Effect
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prostaglandins are sensitive to pH and temperature.[1] Ensure the compound has been stored correctly at -20°C in a suitable solvent and that aliquots are used to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Dosing | As the optimal concentration for 20-ethyl PGE2 is unknown, a dose-response experiment is critical. Test a wide range of concentrations to determine the effective dose for your specific model system. The biphasic dose responses observed with PGE2 suggest that higher concentrations do not always lead to a greater effect.[5] |
| Low Receptor Expression | The target cells or tissues may have low or no expression of the relevant EP receptors. Verify receptor expression using techniques such as qPCR, Western blot, or immunohistochemistry. |
| Solubility Issues | Although soluble in organic solvents, precipitating the compound in aqueous media can occur. When diluting into aqueous buffers or cell culture media, ensure thorough mixing and consider using a carrier solvent like DMSO (typically at a final concentration of <0.1%).[4] |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Due to the potent nature of prostaglandins, small variations in volume can lead to significant differences in concentration. Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and proper mixing before and during cell plating to achieve consistent cell numbers across wells or plates. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Inconsistent Treatment Incubation Times | Stagger the addition of 20-ethyl PGE2 to different plates or wells to ensure that the incubation time is consistent for all samples. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework. Specific cell types and assays will require optimization.
-
Stock Solution Preparation:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials and store at -20°C.
-
-
Cell Seeding:
-
Plate cells at a predetermined density in multi-well plates.
-
Allow cells to adhere and reach the desired confluency (typically 24-48 hours).
-
-
Treatment Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the 20-ethyl PGE2 stock solution.
-
Prepare serial dilutions of the stock solution in serum-free or low-serum cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically <0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 20-ethyl PGE2 or the vehicle control.
-
Incubate the cells for the desired period (this will be assay-dependent and may range from minutes to days).
-
-
Assay Endpoint:
-
Perform the desired assay to measure the biological response (e.g., ELISA for cytokine production, qPCR for gene expression, cell viability assay).
-
PGE2 Signaling Pathway
The biological effects of PGE2 are mediated by four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, which activate distinct downstream signaling pathways. It is plausible that 20-ethyl PGE2 may interact with one or more of these receptors.
Caption: PGE2 signaling through its four receptor subtypes.
Experimental Workflow for Troubleshooting Inconsistent Results
A logical workflow can help systematically identify the source of variability.
Caption: A systematic workflow for troubleshooting inconsistent results.
References
Technical Support Center: 20-ethyl Prostaglandin E2
Disclaimer: 20-ethyl Prostaglandin (B15479496) E2 is a sparsely researched analog of Prostaglandin E2 (PGE2).[1][2] Consequently, detailed experimental data and established delivery protocols for this specific compound are limited. This guide leverages the extensive data available for PGE2 to provide robust troubleshooting and methodological advice. The principles of formulation, delivery, and mechanism of action are expected to be highly similar for 20-ethyl PGE2. Researchers should always perform initial validation experiments for their specific model system.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I store 20-ethyl Prostaglandin E2? A1: this compound is supplied as a solution in methyl acetate (B1210297) or as a crystalline solid.[2] For long-term stability, it should be stored at -20°C.[2][3][4] As a solid, it is stable for at least two years.[2] Once dissolved, especially in aqueous solutions, stability decreases significantly.
Q2: How do I prepare a stock solution? A2: To prepare a stock solution, dissolve the compound in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF), which should be purged with an inert gas.[5] Solutions in DMSO or ethanol can be stored at -20°C for up to three months.[3] It is best practice to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.[4][6]
Q3: What are the solubility limits for this compound? A3: Solubility information for 20-ethyl PGE2 is available from the manufacturer.[2] It is highly soluble in organic solvents but has very limited solubility in aqueous buffers like PBS.[2] See the data table below for specific concentrations.
Formulation and Delivery
Q4: My compound is precipitating in my aqueous buffer/media. How can I fix this? A4: This is a common issue due to the low aqueous solubility of prostaglandins.[2][5] First, ensure your final concentration does not exceed the solubility limit in your chosen buffer (e.g., ~125 µg/mL in PBS pH 7.2 for 20-ethyl PGE2).[2] To prepare an aqueous working solution, start with a concentrated stock in an organic solvent like DMSO or ethanol. Then, dilute this stock into your aqueous buffer or cell culture medium immediately before use.[4] The final concentration of the organic solvent should be kept low (e.g., <0.1% DMSO) to avoid solvent-induced toxicity in cell cultures.[4]
Q5: What is the stability of 20-ethyl PGE2 in aqueous solutions? A5: While specific data for the 20-ethyl analog is unavailable, PGE2 is known to be unstable in aqueous solutions, with stability being highly pH-dependent.[7][8] It is most stable at a pH between 4 and 6 and degrades rapidly at pH >8.[7] For this reason, it is strongly recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.[5][8]
Q6: What vehicle should I use for in vivo experiments? A6: For in vivo administration, the compound is typically diluted from an organic stock solution into a sterile, well-tolerated vehicle like phosphate-buffered saline (PBS) or saline just prior to injection.[8] It is critical to run a vehicle-only control group in your experiment to ensure the vehicle itself is not causing any biological effects.[8]
Troubleshooting Experiments
Q7: I am not observing a biological effect. What are the possible causes? A7: There are several potential reasons for a lack of effect:
-
Degradation: The compound may have degraded due to improper storage or handling, particularly if aqueous solutions were not prepared fresh.[8]
-
Insufficient Dose: The concentration used may be too low to elicit a response. A dose-response study is recommended to determine the optimal effective dose for your specific model.[8]
-
Suboptimal Delivery Route: The chosen route of administration may not provide adequate bioavailability to the target tissue.[8] Consider alternative delivery methods.
-
Timing: The time point for analysis may be outside the optimal window for observing the desired effect. A time-course experiment can help identify the best time for measurement.[8]
Q8: I'm seeing high variability between my experimental replicates. What can I do? A8: Inconsistent results often stem from variability in compound preparation or experimental conditions.
-
Standardize Solution Preparation: Use a consistent, standardized protocol for preparing your solutions, including the solvent, final dilution vehicle, and the time between preparation and administration.[8]
-
Animal Variables: For in vivo studies, ensure you are using age- and weight-matched animals that have been properly acclimated.[8]
-
Pipetting Accuracy: Inaccurate pipetting during the preparation of serial dilutions for a standard curve or for dosing can lead to significant errors.[9]
Quantitative Data Summary
Table 1: Solubility of this compound and PGE2
| Solvent | 20-ethyl PGE2 Concentration[2] | PGE2 Concentration |
|---|---|---|
| DMF | 30 mg/mL | ~100 mg/mL[5] |
| DMSO | 20 mg/mL | ~100 mg/mL[5] |
| Ethanol | 20 mg/mL | ~100 mg/mL[5] |
| PBS (pH 7.2) | 125 µg/mL | ~5 mg/mL[5] |
Table 2: Aqueous Stability of Prostaglandin E2 (as a proxy)
| pH | Time for 10% Potency Loss at 25°C[7] |
|---|---|
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 25 minutes |
Visualizations of Pathways and Workflows
Caption: PGE2 signaling via EP2/EP4 receptors to increase intracellular cAMP levels.[10][11][12]
Caption: Recommended experimental workflow for in vivo administration studies.[8]
Caption: A logical workflow for troubleshooting a lack of experimental effect.[8]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for In Vitro Assays
-
Reconstitute Stock Solution:
-
Aliquot and Store:
-
Prepare Working Solution (Perform Immediately Before Use):
-
Thaw one aliquot of the stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic, typically below 0.1%.[4]
-
Add the final working solution to your cell cultures as per your experimental design.
-
Protocol 2: General Method for Measuring PGE2-Induced cAMP Activation
This protocol provides a general framework for using a competitive ELISA-based cAMP assay kit. Always refer to the specific manufacturer's instructions.
-
Cell Seeding and Starvation:
-
Seed cells expressing the target EP receptors (e.g., EP2, EP4) in an appropriate multi-well plate and grow to the desired confluency.
-
Prior to stimulation, starve the cells by replacing the growth medium with a serum-free or low-serum medium for several hours to reduce basal signaling.
-
-
Cell Stimulation:
-
Prepare fresh working solutions of 20-ethyl PGE2 at various concentrations (for a dose-response curve) in stimulation buffer (often a serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Remove the starvation medium and add the 20-ethyl PGE2 working solutions to the cells. Include a vehicle-only control.
-
Incubate for the recommended time (e.g., 10-30 minutes) at 37°C to allow for cAMP production.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add the lysis buffer provided in the assay kit to each well to release intracellular cAMP.
-
-
cAMP Measurement (Competitive ELISA):
-
Add samples (cell lysates), standards, and controls to the wells of the antibody-coated microplate provided in the kit.
-
Add the HRP-labeled cAMP conjugate to each well. This will compete with the cAMP in the sample for binding to the antibody.
-
Incubate as specified (e.g., 1-2 hours at room temperature).[12]
-
Wash the plate multiple times to remove unbound reagents.[9]
-
-
Data Acquisition and Analysis:
-
Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of cAMP in the sample.[13]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and use it to calculate the concentration of cAMP in your samples.
-
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin E2 | 363-24-6 [chemicalbook.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
Validating the Biological Activity of 20-ethyl Prostaglandin E2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of 20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2), a synthetic analog of the naturally occurring Prostaglandin E2 (PGE2). Due to the limited publicly available experimental data on 20-ethyl PGE2, this document focuses on establishing a comparative context with the well-characterized PGE2 and a structurally related compound, unoprostone (B1682063). The guide outlines key biological activities of PGE2, relevant experimental protocols for validation, and a direct comparison of known properties.
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The activation of these receptors triggers different intracellular signaling cascades, leading to a wide range of physiological and pathological responses, including inflammation, smooth muscle contraction, and modulation of the immune system.[1][2][3] The specific signaling pathway activated depends on the EP receptor subtype expressed in a given cell type.
Comparative Analysis of 20-ethyl Prostaglandin E2 and Alternatives
A significant knowledge gap exists for the biological activity of 20-ethyl PGE2, as indicated by the lack of published receptor binding and functional data.[4] The following table summarizes the known properties of PGE2 and unoprostone to provide a basis for comparison once experimental data for 20-ethyl PGE2 becomes available.
| Feature | Prostaglandin E2 (PGE2) | This compound | Unoprostone |
| Chemical Structure | C20H32O5 | C22H36O5[4][5] | C22H38O5 |
| Receptor Selectivity | Binds to EP1, EP2, EP3, and EP4 receptors.[1][3] | Data not available | Primarily acts on the FP receptor, though its mechanism is debated.[3][6] |
| Receptor Binding Affinity (Kd) | High affinity for all EP receptors (~1-10 nM).[7] | Data not available | Weak affinity for the FP receptor.[6] |
| Primary Biological Activities | Inflammation, pain, fever, vasodilation, uterine contraction, immune modulation.[1][2][8] | Expected to have E-type prostaglandin activities, but requires experimental validation.[4] | Lowers intraocular pressure.[2][6] |
| Signaling Pathway | EP1: Gq (↑ Ca2+); EP2/EP4: Gs (↑ cAMP); EP3: Gi (↓ cAMP).[3] | To be determined | FP receptor: Gq (↑ Ca2+); may also involve BK and CIC-2 type channels.[6][9] |
Experimental Protocols for Biological Activity Validation
To ascertain the biological activity of this compound, a series of in vitro assays are recommended. These assays will help determine its receptor binding profile, functional activity, and physiological effects.
Experimental Workflow
The following diagram outlines a typical workflow for validating the biological activity of a novel prostaglandin analog like 20-ethyl PGE2.
Detailed Methodologies
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd or Ki) of 20-ethyl PGE2 for each of the four EP receptor subtypes.
-
Principle: This is a competitive binding assay where the test compound (20-ethyl PGE2) competes with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to cell membranes expressing a specific EP receptor subtype.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of unlabeled 20-ethyl PGE2.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To determine the functional activity of 20-ethyl PGE2 on EP2, EP4 (Gs-coupled, increase cAMP), and EP3 (Gi-coupled, decrease cAMP) receptors.
-
Principle: This assay measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) in response to receptor activation.
-
Protocol Outline:
-
Cell Culture: Culture cells expressing the EP receptor of interest.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of 20-ethyl PGE2. For Gi-coupled receptors, co-stimulation with an adenylyl cyclase activator (e.g., forskolin) is required to measure the inhibition of cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 (for Gs) or IC50 (for Gi) value.
-
3. Smooth Muscle Contraction Assay
-
Objective: To evaluate the physiological effect of 20-ethyl PGE2 on smooth muscle tissue, a primary target of prostaglandins.
-
Principle: This ex vivo assay measures the change in tension of an isolated smooth muscle strip in response to the test compound.
-
Protocol Outline:
-
Tissue Preparation: Isolate smooth muscle strips from an appropriate animal model (e.g., guinea pig trachea or rat uterus). Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Compound Addition: Add cumulative concentrations of 20-ethyl PGE2 to the organ bath.
-
Tension Measurement: Record the isometric contraction or relaxation of the muscle strip using a force transducer.
-
Data Analysis: Plot the change in tension against the logarithm of the agonist concentration to determine the EC50 and the maximum response (Emax).
-
By following these experimental protocols, researchers can systematically validate the biological activity of this compound and establish a comprehensive profile for comparison with PGE2 and other relevant prostaglandin analogs. This will be crucial for understanding its potential therapeutic applications and advancing drug development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Unoprostone (isopropyl unoprostone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. dovepress.com [dovepress.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Unoprostone | C22H38O5 | CID 5311236 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-ethyl Prostaglandin E2 and Prostaglandin E2 for Researchers and Drug Development Professionals
Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a ubiquitous lipid mediator involved in a wide array of physiological and pathological processes. Its synthetic analog, 20-ethyl Prostaglandin E2, presents a structural modification that warrants a comparative investigation for its potential therapeutic applications. This guide provides a detailed comparison of these two molecules, focusing on their biochemical properties, signaling mechanisms, and available experimental data to inform researchers, scientists, and drug development professionals.
Biochemical Profile and Receptor Interactions
Prostaglandin E2 is a well-characterized endogenous prostanoid derived from arachidonic acid. It exerts its diverse biological effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2][3] These receptors are differentially expressed across various tissues and couple to different intracellular signaling cascades, leading to a wide range of cellular responses.[2][4]
This compound is a synthetic analog of PGE2, distinguished by the addition of two methylene (B1212753) carbons to its ω-chain.[5] This structural alteration may influence its metabolic stability and receptor binding characteristics. However, it is crucial to note that as of now, published ligand binding assays directly comparing the affinity of 20-ethyl PGE2 to EP or other prostanoid receptors are not available.[5] The analog that has been studied more extensively with a similar structural feature is unoprostone, an F-series prostaglandin.[5] Unoprostone, however, also has modifications in its lower side chain that significantly reduce its affinity for FP receptors.[5] In contrast, 20-ethyl PGE2 retains the natural 15(S)-allylic hydroxyl group, which could potentially lead to better potency compared to unoprostone.[5]
Quantitative Data Summary
The following table summarizes the key biochemical and physical properties of Prostaglandin E2. Data for this compound is limited due to the absence of published experimental studies.
| Property | Prostaglandin E2 | This compound | Reference |
| Molecular Formula | C20H32O5 | C22H36O5 | [6],[5] |
| Molecular Weight | 352.47 g/mol | 380.5 g/mol | [6],[5] |
| CAS Number | 363-24-6 | 37492-24-3 | ,[5] |
| Receptor Binding (Kd) | EP1, EP2, EP3, EP4 (~1-13 nM) | Not Published | [7][8][9] |
| Solubility | Soluble in DMSO, ethanol | Soluble in DMF, DMSO, ethanol | ,[5] |
Signaling Pathways of Prostaglandin E2
PGE2 signaling is complex, with the specific downstream effects being dependent on the EP receptor subtype activated.[2][3] The activation of these receptors initiates distinct intracellular signaling cascades.
-
EP1 Receptor: Activation of the EP1 receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins.[1][2] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB.[2][4] The EP4 receptor can also couple to Gi proteins, which inhibit adenylyl cyclase.[1] Furthermore, both EP2 and EP4 can activate the PI3K/Akt signaling pathway.[2]
-
EP3 Receptor: The EP3 receptor is primarily coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2]
The signaling pathways for this compound are presumed to be similar to those of PGE2, contingent on its ability to bind to the EP receptors. However, without experimental data, this remains a hypothesis.
Visualizing the Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of the four PGE2 receptor subtypes.
Caption: Prostaglandin E2 signaling pathways via EP receptors.
Experimental Protocols
While direct comparative experimental data for 20-ethyl PGE2 is lacking, understanding the methodologies used to characterize PGE2 is essential for designing future studies.
Receptor Binding Assay (for PGE2)
Objective: To determine the binding affinity (Kd) of PGE2 for its receptors.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the EP receptor of interest are homogenized and centrifuged to isolate the membrane fraction.
-
Radioligand Binding: Membranes are incubated with a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2) and varying concentrations of unlabeled PGE2.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: Competitive binding curves are generated, and the dissociation constant (Kd) and binding capacity (Bmax) are calculated using Scatchard analysis or non-linear regression.[7]
cAMP Measurement Assay (for EP2/EP4 Agonism)
Objective: To assess the functional activity of PGE2 at Gs-coupled receptors.
Methodology:
-
Cell Culture: Cells expressing EP2 or EP4 receptors are cultured in appropriate media.
-
Stimulation: Cells are treated with varying concentrations of PGE2 for a defined period.
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 value, representing the concentration of PGE2 that elicits a half-maximal response.
Experimental Workflow for Future Comparative Studies
To elucidate the comparative pharmacology of 20-ethyl PGE2, a systematic experimental approach is necessary.
Caption: Proposed experimental workflow for comparing 20-ethyl PGE2 and PGE2.
Conclusion and Future Directions
Prostaglandin E2 is a pleiotropic signaling molecule with well-defined receptor interactions and downstream effects.[10][11][12] Its synthetic analog, this compound, offers a potential avenue for developing novel therapeutics due to its structural modification. However, the current body of literature lacks direct comparative studies on the receptor binding and functional activity of 20-ethyl PGE2.
Future research should prioritize head-to-head comparisons of these two molecules using the experimental protocols outlined above. Such studies will be instrumental in determining if the ethyl extension on the ω-chain of 20-ethyl PGE2 alters its receptor selectivity, potency, or metabolic stability. This knowledge will be critical for assessing its therapeutic potential in various pathological conditions where PGE2 signaling is implicated, including inflammation, pain, cancer, and reproductive disorders.[11][13] The lack of feticidal properties of PGE2 analogs is also a consideration in some therapeutic applications.[13] Researchers are encouraged to undertake these comparative investigations to unlock the potential of this synthetic prostaglandin analog.
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 10. Showing Compound Prostaglandin E2 (FDB022498) - FooDB [foodb.ca]
- 11. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 12. Human Metabolome Database: Showing metabocard for Prostaglandin E2 (HMDB0001220) [hmdb.ca]
- 13. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Prostaglandin E2 Analogs: Performance and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) E2 (PGE2), a principal bioactive eicosanoid, exerts a wide array of physiological and pathological effects mediated by its interaction with four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. The development of synthetic PGE2 analogs with selectivity for these receptor subtypes is a critical area of research, offering the potential for targeted therapeutic interventions in inflammation, pain, cancer, and various other conditions.
This guide provides a comparative overview of several key PGE2 analogs, presenting available data on their receptor binding affinities and functional activities. It is important to note that while this guide aims to be comprehensive, publicly available experimental data for certain analogs, such as 20-ethyl Prostaglandin E2 , is limited. To date, published ligand binding assays for this compound with respect to EP or other prostanoid receptors could not be identified. Therefore, a direct quantitative comparison for this specific analog is not included.
The following sections detail the biochemical properties of well-characterized PGE2 analogs, their signaling pathways, and the experimental protocols used to determine their activity.
Quantitative Comparison of PGE2 Analogs
The following tables summarize the binding affinities (Ki) of various PGE2 analogs for the human EP receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of PGE2 Agonist Analogs for Human EP Receptors
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Primary Activity |
| PGE2 | >5000 | ~2400 | 0.3 | 916 | Endogenous Agonist |
| Butaprost | >5000 | 2400[1] | >5000 | >5000 | EP2 Selective Agonist |
| Sulprostone | Modest Affinity | --- | High Affinity | --- | EP1/EP3 Agonist[2][3] |
| Misoprostol | --- | 34[4] | 7.9[4] | 23[4] | EP2/EP3/EP4 Agonist |
| 17-phenyl trinor PGE2 | High Affinity | --- | High Affinity | Modest Affinity[5] | EP1/EP3 Agonist[6][7] |
| ONO-AE1-259 | --- | High Affinity | --- | --- | EP2 Selective Agonist[8][9][10] |
Table 2: Binding Affinities (Ki or KB, nM) of PGE2 Antagonist Analogs for Human EP Receptors
| Compound | EP1 Ki (nM) | EP2 KB/Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Primary Activity |
| PF-04418948 | >30000 | 1.8 (KB)[11][12] | >30000 | >30000 | EP2 Selective Antagonist[13][14] |
| L-798,106 | >5000[15][16][17] | >5000[15][16][17] | 0.3[15][16][17] | 916[15][16][17] | EP3 Selective Antagonist |
| GW627368X | --- | --- | --- | High Affinity | EP4 Selective Antagonist[18] |
PGE2 Receptor Signaling Pathways
Activation of the four EP receptor subtypes initiates distinct intracellular signaling cascades. The following diagrams illustrate these pathways.
Figure 1. EP1 Receptor Signaling Pathway.
Figure 2. EP2 and EP4 Receptor Signaling Pathway.
Figure 3. EP3 Receptor Signaling Pathway.
Key Experimental Protocols
The characterization of PGE2 analogs relies on a suite of standardized in vitro assays. Below are detailed methodologies for three fundamental experimental procedures.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a PGE2 receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the human EP receptor of interest (e.g., HEK293-hEP4 cells).
-
Radiolabeled PGE2 (e.g., [³H]-PGE2).
-
Test compound (PGE2 analog).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Non-specific binding control (high concentration of unlabeled PGE2).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-PGE2 at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 4. Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger for EP2 and EP4 receptors.
Objective: To determine the functional potency (EC50) or inhibitory activity (IC50) of a test compound on EP2 or EP4 receptor-mediated cAMP production.
Materials:
-
Cells expressing the human EP2 or EP4 receptor (e.g., CHO-hEP2 cells).
-
Test compound (PGE2 analog).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound and incubate for a defined time (e.g., 30 minutes).
-
Antagonist Mode: Pre-incubate with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., PGE2).
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
-
Intracellular Calcium ([Ca²⁺]i) Functional Assay
This assay is used to measure the ability of a compound to stimulate an increase in intracellular calcium concentration, the primary signaling pathway for the EP1 receptor.
Objective: To determine the functional potency (EC50) of a test compound on EP1 receptor-mediated calcium mobilization.
Materials:
-
Cells expressing the human EP1 receptor (e.g., HEK293-hEP1 cells).
-
Test compound (PGE2 analog).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye-containing buffer for a specific time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject varying concentrations of the test compound into the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.
Conclusion
The development of selective PGE2 receptor modulators is a promising avenue for the treatment of a wide range of diseases. This guide provides a snapshot of the current understanding of the comparative pharmacology of several key PGE2 analogs. The provided data and experimental protocols serve as a valuable resource for researchers in the field. The significant data gap for compounds like this compound highlights the ongoing need for comprehensive characterization of novel analogs to fully elucidate their therapeutic potential. As new data emerges, this guide can be expanded to provide an even more complete picture of the complex and fascinating world of prostaglandin signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-phenyl-<i>ω</i>-trinor-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EP2 receptor agonist ONO-AE1-259-01 attenuates pentylenetetrazole- and pilocarpine-induced seizures but causes hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prostanoid EP(2) receptor agonist ONO-AE1-259-01 protects against glutamate-induced neurotoxicity in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.teikyo.jp [pure.teikyo.jp]
- 11. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 12. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 17. rndsystems.com [rndsystems.com]
- 18. Targeting EP2 receptor with multifaceted mechanisms for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin E2 Antibody Specificity: A Comparative Guide for Researchers
For researchers in immunology, inflammation, and drug development, the accurate measurement of Prostaglandin E2 (PGE2) is critical. As a potent lipid mediator involved in a myriad of physiological and pathological processes, the specificity of the antibodies used in immunoassays is paramount to obtaining reliable and reproducible data. This guide provides an objective comparison of commercially available Prostaglandin E2 ELISA kits, focusing on their cross-reactivity with other prostaglandins (B1171923) and related compounds. Detailed experimental protocols and a visualization of the PGE2 signaling pathway are also included to support your research needs.
Cross-Reactivity Comparison of Anti-PGE2 Antibodies
The cross-reactivity of an antibody defines its ability to bind to molecules other than its target antigen. In the context of PGE2 immunoassays, high cross-reactivity with other prostaglandins can lead to inaccurate quantification and misinterpretation of results. The following table summarizes the reported cross-reactivity of several commercially available PGE2 ELISA kits.
| Compound | R&D Systems (KGE004B) | Thermo Fisher Scientific (EHPGE2) | Cayman Chemical (514010) |
| Prostaglandin E2 (PGE2) | 100% | 100% | 100% |
| Prostaglandin E1 (PGE1) | 5.3% | 70% | 18.7% |
| Prostaglandin E3 (PGE3) | 14.5% | 16.3% | 43.0% |
| Prostaglandin F1α (PGF1α) | 7.4% | 1.4% | <0.01% |
| Prostaglandin F2α (PGF2α) | 7.6% | 0.7% | <0.01% |
| 6-keto-Prostaglandin F1α | 4.2% | 0.6% | 1.0% |
| Prostaglandin A2 (PGA2) | 0.55% | 0.1% | 0.04% |
| Prostaglandin B1 (PGB1) | < 0.1% | 0.1% | <0.01% |
| Thromboxane B2 (TXB2) | < 0.1% | <0.01% | <0.01% |
| Arachidonic Acid | < 0.1% | Not Reported | <0.01% |
| 8-iso Prostaglandin E2 | Not Reported | 37.4% | 2.5% |
| 13,14-dihydro-15-keto PGE2 | Not Reported | <0.01% | <0.01% |
Note: The data presented in this table is compiled from the manufacturers' datasheets. Cross-reactivity is typically determined by competitive ELISA, where the concentration of a cross-reacting ligand required to displace 50% of the labeled PGE2 is compared to the concentration of PGE2 required for the same displacement.
Experimental Protocols
The determination of antibody cross-reactivity is a crucial validation step for any immunoassay. The following is a generalized protocol for assessing the cross-reactivity of a Prostaglandin E2 antibody using a competitive ELISA format.
Principle of the Assay
This assay is based on the competitive binding technique. Prostaglandin E2 in a sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a monoclonal antibody. The amount of bound enzyme-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.
Experimental Workflow for Cross-Reactivity Assessment
Competitive ELISA workflow for cross-reactivity testing.
Detailed Methodology
-
Preparation of Reagents: Prepare all reagents, including standards, potential cross-reactants, and buffers, according to the manufacturer's instructions.
-
Plate Preparation: Use a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Standard and Cross-Reactant Addition:
-
Create a standard curve by serially diluting the PGE2 standard.
-
Prepare a range of concentrations for each potential cross-reacting compound.
-
Add 50 µL of the appropriate standard or cross-reactant solution to the designated wells.
-
-
Addition of Primary Antibody and Conjugate:
-
Add 50 µL of the anti-PGE2 antibody to each well.
-
Add 50 µL of the enzyme-labeled PGE2 conjugate (e.g., HRP-PGE2) to each well.
-
-
Incubation: Cover the plate and incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature) on a microplate shaker. This allows for the competitive binding to occur.
-
Washing: Aspirate the contents of the wells and wash each well three to four times with the provided wash buffer. This removes any unbound reagents.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well to terminate the reaction.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Plot the standard curve of absorbance versus PGE2 concentration.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PGE2 / IC50 of Cross-Reactant) x 100
-
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a wide range of cellular responses.
PGE2 signaling through its four EP receptors.
This guide provides a starting point for researchers to compare and select the most appropriate anti-PGE2 antibody for their specific experimental needs. It is always recommended to consult the manufacturer's datasheet for the most up-to-date information and to perform in-house validation to ensure the antibody's performance in your specific application.
Mind the Gap: Confirming 20-ethyl Prostaglandin E2's Engagement with EP Receptors
For Immediate Release
For researchers and drug development professionals investigating the therapeutic potential of prostaglandin (B15479496) analogs, understanding receptor binding affinity is paramount. This guide addresses the current state of knowledge regarding 20-ethyl Prostaglandin E2 and its interaction with the four prostaglandin E2 (EP) receptor subtypes. While this analog of PGE2, notable for its extended ω-chain, presents an interesting structural modification, a critical knowledge gap exists in its pharmacological characterization.[1]
Currently, there are no published ligand binding assays specifically detailing the affinity of this compound for EP1, EP2, EP3, or EP4 receptors.[1] This absence of data necessitates a foundational approach for researchers seeking to explore this compound's activity. This guide provides a comparative framework of the four EP receptor subtypes, their signaling mechanisms, and their established interactions with the endogenous ligand, Prostaglandin E2 (PGE2). Furthermore, we outline a detailed, generalized experimental protocol for determining the binding affinity of novel ligands, such as this compound, to these receptors.
Prostaglandin E2 (PGE2) and the EP Receptor Family: A Comparative Overview
Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, and cancer.[2][3] Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][5] These receptors differ in their signaling pathways, tissue distribution, and affinity for PGE2.[5]
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | PGE2 Binding Affinity (Kd) |
| EP1 | Gq | Increases intracellular Ca2+ | Higher concentrations of PGE2 required for activation[5] |
| EP2 | Gs | Activates adenylyl cyclase, increasing cAMP | ~13 nM (human)[6][7] |
| EP3 | Gi | Inhibits adenylyl cyclase, decreasing cAMP | High-affinity receptor[5] |
| EP4 | Gs | Activates adenylyl cyclase, increasing cAMP | ~0.72 nM (human)[8] |
Data presented is for the natural ligand PGE2 and is intended to provide a baseline for comparison.
Signaling Pathways of EP Receptors
The activation of each EP receptor subtype by an agonist initiates a distinct intracellular signaling cascade. Understanding these pathways is crucial for predicting the functional consequences of ligand binding.
Experimental Protocol: Radioligand Binding Assay for EP Receptors
To address the existing data gap, a competitive radioligand binding assay can be employed to determine the binding affinity of this compound for each of the human EP receptor subtypes. The following protocol provides a general framework.
Objective: To determine the inhibition constant (Ki) of this compound for human EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Membrane preparations from cells stably expressing a single human EP receptor subtype (e.g., HEK293 cells).
-
Radioligand: [3H]-PGE2.
-
Test compound: this compound.
-
Unlabeled ("cold") PGE2 for determining non-specific binding.
-
Assay Buffer (e.g., 25 mM MES, pH 6.0, 10 mM MgCl2, 1 mM EDTA).
-
96-well microtiter filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and unlabeled PGE2 in assay buffer.
-
Dilute the cell membrane preparations to the desired concentration in ice-cold assay buffer.
-
Dilute [3H]-PGE2 in assay buffer to a final concentration approximately equal to its Kd for the specific receptor subtype.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [3H]-PGE2, and cell membrane preparation.
-
Non-specific Binding: Add a saturating concentration of unlabeled PGE2, [3H]-PGE2, and cell membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, [3H]-PGE2, and cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays: Moving Beyond Binding
While binding assays are essential for determining affinity, they do not provide information about the functional activity of a ligand (i.e., whether it is an agonist or an antagonist). Downstream functional assays are necessary to characterize the pharmacological profile of this compound. For the Gs-coupled EP2 and EP4 receptors, this would typically involve measuring changes in intracellular cyclic AMP (cAMP) levels. For the Gq-coupled EP1 receptor, changes in intracellular calcium would be monitored, and for the Gi-coupled EP3 receptor, the inhibition of adenylyl cyclase activity would be assessed.
Conclusion
The study of this compound is currently hampered by a lack of fundamental receptor binding data. This guide provides the necessary comparative context of the EP receptor family and a detailed methodological framework to empower researchers to bridge this knowledge gap. The characterization of this compound's binding profile and functional activity will be a critical step in determining its potential as a novel therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 8. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 20-ethyl Prostaglandin E2: Bridging the Research Gap Through Prostaglandin E2 Analogs
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a well-characterized and potent lipid mediator involved in a myriad of physiological and pathological processes. While PGE2 has been the subject of extensive research, 20-ethyl PGE2 remains a largely uninvestigated compound.[1] To date, published literature on the specific biological activities and receptor binding affinities of 20-ethyl PGE2 is scarce, with no independent replication studies available.
This guide aims to provide a comparative framework for researchers interested in exploring the therapeutic potential of 20-ethyl PGE2. By leveraging the comprehensive data available for its parent compound, PGE2, we will outline the established signaling pathways, propose experimental workflows for characterization, and present a comparative data summary to highlight the current knowledge gaps and future research directions.
Comparative Data Summary
Due to the limited research on 20-ethyl PGE2, a direct quantitative comparison with PGE2 is not feasible. The following table summarizes the known properties of PGE2 and the currently available information for 20-ethyl PGE2, underscoring the areas requiring investigation.
| Feature | Prostaglandin E2 (PGE2) | 20-ethyl Prostaglandin E2 | Reference |
| Molecular Formula | C20H32O5 | C22H36O5 | [1][2] |
| Molecular Weight | 352.47 g/mol | 380.5 g/mol | [1][2] |
| Receptor Binding | High affinity for EP1, EP2, EP3, and EP4 receptors (Kd values ~1-10 nM) | Not yet published | [1][3] |
| Primary Signaling Pathway | Activates Gs-coupled EP2 and EP4 receptors, leading to increased intracellular cAMP. Also signals through Gq (EP1) and Gi (EP3) pathways. | Unknown, hypothesized to be similar to PGE2 | [2][4][5] |
| Key Biological Activities | Inflammation, vasodilation, smooth muscle contraction/relaxation, fever induction, immune modulation, gastric cytoprotection | Largely uncharacterized. Mentioned in a study for its capacity to upregulate PD-L1. | [2][3][4][5][6] |
| Clinical Applications | Labor induction, termination of pregnancy, treatment of peptic ulcers, maintaining ductus arteriosus patency in newborns | None | [2] |
Signaling Pathways of Prostaglandin E2
PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3] These receptors are coupled to different intracellular signaling cascades. The primary pathway for the pro-inflammatory and immunomodulatory effects of PGE2 involves the EP2 and EP4 receptors, which are coupled to the Gs alpha subunit of G proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[2][4] It is hypothesized that 20-ethyl PGE2 may act through similar pathways.
Experimental Protocols
To characterize the biological activity of 20-ethyl PGE2 and enable future independent replication, a series of foundational experiments are necessary. The following protocols are based on standard methodologies used for prostaglandin research.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of 20-ethyl PGE2 for the individual EP receptors (EP1-4).
Methodology:
-
Cell Culture: Utilize cell lines stably expressing each of the human EP receptors (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Prepare cell membrane fractions from the cultured cells.
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled PGE2 analog (e.g., [3H]PGE2) and increasing concentrations of unlabeled 20-ethyl PGE2.
-
Incubation: Incubate the membrane preparations with the radioligand and competitor at a specified temperature and time.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibition constant) and Kd (dissociation constant) values by non-linear regression analysis of the competition binding curves.
Intracellular cAMP Accumulation Assay
Objective: To assess the functional activity of 20-ethyl PGE2 at Gs-coupled EP2 and EP4 receptors by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate cells expressing EP2 or EP4 receptors in a multi-well plate.
-
Stimulation: Treat the cells with varying concentrations of 20-ethyl PGE2 for a defined period. Include a known agonist (e.g., PGE2) as a positive control.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8][9][10][11]
-
Data Analysis: Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for 20-ethyl PGE2.
In Vivo Efficacy Study (Hypothetical)
Objective: To evaluate the in vivo effects of 20-ethyl PGE2 on a relevant physiological process, such as inflammation or immune response, in an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model for the disease of interest (e.g., a murine model of inflammation).
-
Drug Administration: Administer 20-ethyl PGE2 at various doses and routes (e.g., intraperitoneal, subcutaneous). Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug or PGE2).
-
Endpoint Measurement: At the end of the study period, measure relevant endpoints. This could include markers of inflammation (e.g., cytokine levels in serum or tissue), changes in immune cell populations, or other physiological parameters.
-
Data Analysis: Compare the effects of 20-ethyl PGE2 treatment to the control groups using appropriate statistical methods.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the initial characterization of 20-ethyl PGE2.
Conclusion
This compound represents an intriguing but understudied analog of the well-known lipid mediator, PGE2. While direct comparative data from independent replication studies are currently unavailable, the extensive body of research on PGE2 provides a robust foundation for initiating a systematic investigation of 20-ethyl PGE2. The experimental protocols and workflows outlined in this guide offer a clear path forward for researchers to characterize its receptor binding profile, functional activity, and potential therapeutic effects. Such foundational research is essential for uncovering the unique properties of 20-ethyl PGE2 and determining its potential as a novel therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Showing Compound Prostaglandin E2 (FDB022498) - FooDB [foodb.ca]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Researcher's Guide to Evaluating the Efficacy of 20-ethyl Prostaglandin E2
Introduction
20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a key lipid mediator involved in a myriad of physiological and pathological processes.[1][2] Structurally, 20-ethyl PGE2 is characterized by the addition of two methylene (B1212753) carbons to the ω-chain of the parent PGE2 molecule.[1][2] This modification is of interest to researchers as alterations to the omega chain of prostaglandins (B1171923) can influence their potency and metabolic stability. A notable example is unoprostone (B1682063), an F-series prostaglandin with a modified ω-chain used clinically for glaucoma.[1] It has been hypothesized that because 20-ethyl PGE2 retains the natural 15(S) allylic hydroxyl group, which is crucial for receptor interaction, it may exhibit improved potency compared to analogs like unoprostone where this group is modified.[1]
However, a significant knowledge gap exists as there is a lack of published literature detailing the binding affinities and functional activities of 20-ethyl Prostaglandin E2 at the various prostaglandin E (EP) receptors.[1] This guide provides a framework for the comparative analysis of 20-ethyl PGE2 efficacy, outlining the necessary experimental protocols and data presentation structures for a thorough evaluation against native PGE2 and other relevant analogs.
Prostaglandin E2 Signaling Pathway
PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3][4] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses depending on the tissue and cellular context. The presumed signaling pathway for 20-ethyl PGE2 would be through these same receptors.
Caption: Presumed signaling pathway of this compound via EP receptors.
Comparative Efficacy Data
To systematically evaluate the efficacy of 20-ethyl PGE2, its receptor binding affinity and functional potency must be quantified and compared against the parent compound, PGE2, and other relevant analogs. The following tables provide a template for presenting such comparative data.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor |
| Prostaglandin E2 | TBD | TBD | TBD | TBD |
| This compound | TBD | TBD | TBD | TBD |
| Reference Analog 1 | TBD | TBD | TBD | TBD |
| Reference Analog 2 | TBD | TBD | TBD | TBD |
| TBD: To Be Determined through experimentation. |
Table 2: Comparative Functional Potency (EC50 / IC50, nM)
| Compound | EP1 (Ca²⁺ Mobilization) | EP2 (cAMP Production) | EP3 (cAMP Inhibition) | EP4 (cAMP Production) |
| Prostaglandin E2 | TBD | TBD | TBD | TBD |
| This compound | TBD | TBD | TBD | TBD |
| Reference Analog 1 | TBD | TBD | TBD | TBD |
| Reference Analog 2 | TBD | TBD | TBD | TBD |
| TBD: To Be Determined through experimentation. |
Experimental Workflow for Efficacy Characterization
A structured workflow is essential for the comprehensive evaluation of a novel prostaglandin analog. This process ensures that data on binding, function, and physiological effect are collected systematically.
Caption: Workflow for characterizing the efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for key in vitro assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 20-ethyl PGE2 for EP receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Radioligand: [³H]-PGE2.
-
Non-labeled competitors: 20-ethyl PGE2, unlabeled PGE2 (for positive control), and other reference analogs.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (10-50 µg protein/well), a fixed concentration of [³H]-PGE2 (typically at its Kd value), and varying concentrations of the unlabeled competitor (20-ethyl PGE2 or controls) in binding buffer. Total reaction volume: 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGE2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for EP2, EP3, and EP4 Receptors)
Objective: To measure the effect of 20-ethyl PGE2 on adenylyl cyclase activity, either stimulation (EP2, EP4) or inhibition (EP3).
Materials:
-
Cell lines stably expressing a single human EP receptor subtype (EP2, EP3, or EP4).
-
Test compounds: 20-ethyl PGE2, PGE2, and other reference analogs.
-
For EP3 inhibition assays: an adenylyl cyclase activator such as Forskolin.
-
Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Starve the cells in serum-free medium for a few hours before the assay. Add a phosphodiesterase inhibitor during the last 30 minutes.
-
Compound Addition:
-
For EP2/EP4 (Stimulation): Add varying concentrations of 20-ethyl PGE2 or control compounds to the cells.
-
For EP3 (Inhibition): Add varying concentrations of 20-ethyl PGE2 or control compounds, followed by a fixed concentration of Forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (for stimulation) or IC50 (for inhibition) values.
-
Intracellular Calcium Mobilization Assay (for EP1 Receptor)
Objective: To measure the ability of 20-ethyl PGE2 to induce calcium release via the EP1 receptor.
Materials:
-
Cell line stably expressing the human EP1 receptor.
-
Test compounds: 20-ethyl PGE2, PGE2, and other reference analogs.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection port (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Compound Injection: Inject varying concentrations of 20-ethyl PGE2 or control compounds into the wells and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 value.
-
Conclusion
While this compound presents a potentially interesting modification of the PGE2 structure, its efficacy remains uncharacterized in the public domain. A direct comparative analysis is therefore not currently possible. The experimental framework provided in this guide offers a comprehensive approach for researchers to systematically evaluate the binding and functional properties of 20-ethyl PGE2. By performing the outlined receptor binding and functional assays, and presenting the data in a structured, comparative format, the scientific community can begin to understand the potential therapeutic value of this novel prostaglandin analog. Subsequent in vivo studies in relevant disease models will be necessary to fully elucidate its physiological and pathological roles.
References
A Head-to-Head Comparison: 20-ethyl Prostaglandin E2 and Misoprostol in Focus
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 20-ethyl Prostaglandin (B15479496) E2 and Misoprostol (B33685). Due to a scarcity of published head-to-head clinical data for 20-ethyl Prostaglandin E2, this guide leverages comparative studies between Misoprostol and Prostaglandin E2 (PGE2), of which 20-ethyl PGE2 is a synthetic analog. This approach offers valuable insights into the potential relative performance and mechanistic pathways of these compounds.
Executive Summary
Misoprostol, a synthetic Prostaglandin E1 (PGE1) analog, is extensively studied and utilized for various clinical applications, including labor induction, pregnancy termination, and the prevention of NSAID-induced gastric ulcers.[1][2] this compound is a synthetic analog of the naturally occurring Prostaglandin E2, a key mediator in numerous physiological processes. While E-type prostaglandins (B1171923) are known for their inflammatory, cytoprotective, and other effects, specific ligand binding assays for 20-ethyl PGE2 with prostanoid receptors have not been widely published, limiting a direct, data-driven comparison with Misoprostol.
This guide synthesizes available data from clinical trials comparing Misoprostol with Prostaglandin E2 (Dinoprostone) to provide a framework for understanding the potential efficacy and safety profile of a PGE2 analog like 20-ethyl PGE2 relative to Misoprostol.
Comparative Performance Data: Misoprostol vs. Prostaglandin E2
The following tables summarize quantitative data from studies comparing intravaginal Misoprostol and Prostaglandin E2 for cervical ripening and termination of pregnancy. These indications are primary areas of interest for prostaglandin analogs.
Table 1: Efficacy in Preinduction Cervical Ripening
| Parameter | Misoprostol (100 µg intravaginally) | Prostaglandin E2 Gel (5 mg intravaginally) | p-value | Reference |
| Mean Induction-to-Delivery Time | Significantly shorter | Longer | < 0.05 | [3] |
| Need for Oxytocin (B344502) | Significantly less | Higher | < 0.05 | [3] |
| Change in Bishop Score | Not specified | Not specified | - | [3] |
| Cesarean Delivery Rate | No significant difference | No significant difference | - | [3] |
Table 2: Efficacy in Second-Trimester Pregnancy Termination
| Parameter | Misoprostol (200 µg intravaginally every 12 hours) | Prostaglandin E2 (20 mg intravaginally every 3 hours) | p-value | Reference |
| Successful Abortion within 24 hours | 89% | 81% | 0.47 | [4] |
| Mean Interval to Abortion (for successes within 24h) | 12.0 hours | 10.6 hours | 0.33 | [4] |
| Rate of Complete Abortion | 43% | 32% | 0.56 | [4] |
Table 3: Comparative Side Effect Profile
| Side Effect | Misoprostol | Prostaglandin E2 | p-value | Reference |
| Uterine Hyperstimulation Syndrome | No significant difference | No significant difference | - | [3] |
| Pyrexia | 11% | 63% | < 0.001 | [4] |
| Vomiting | 4% | 33% | 0.005 | [4] |
| Diarrhea | 4% | 30% | 0.012 | [4] |
Experimental Protocols
Protocol for Preinduction Cervical Ripening with Misoprostol vs. Prostaglandin E2 Gel
This protocol is based on a randomized clinical trial aimed at comparing the efficacy and side effects of intravaginal Misoprostol and Prostaglandin E2 gel for cervical ripening before oxytocin induction.
1. Patient Population:
-
Pregnant women requiring induction of labor.
2. Randomization:
-
Patients were randomly assigned to one of two treatment groups.
3. Treatment Arms:
-
Misoprostol Group: Received 100 micrograms of intravaginal Misoprostol.
-
Prostaglandin E2 Gel Group: Received 5 mg of pharmacy-prepared intravaginal Prostaglandin E2 gel.
4. Administration:
-
The assigned study agent was placed intravaginally.
5. Follow-up and Outcome Assessment:
-
Six hours after the administration of the study agent, patients who were not in labor were administered oxytocin.
-
Primary Outcome Measure: Induction-to-delivery time.
-
Secondary Outcome Measures: Change in Bishop score, mode of delivery, and incidence of side effects.
6. Statistical Analysis:
-
Results were analyzed using the Student t-test and Fisher's exact test, with a p-value of less than 0.05 considered significant.[3]
Protocol for Second-Trimester Pregnancy Termination with Misoprostol vs. Prostaglandin E2
This protocol is derived from a prospective, randomized trial comparing the efficacy and safety of intravaginal Misoprostol with Prostaglandin E2 for terminating second-trimester pregnancies.
1. Patient Population:
-
55 pregnant women between 12 and 22 weeks of gestation undergoing termination of pregnancy for intrauterine fetal death or medical/genetic reasons.
2. Randomization:
-
Patients were prospectively and randomly assigned to one of two treatment groups.
3. Treatment Arms:
-
Misoprostol Group: Received 200 micrograms of Misoprostol intravaginally every 12 hours.
-
Prostaglandin E2 Group: Received 20 mg of Prostaglandin E2 intravaginally every 3 hours.
4. Outcome Measures:
-
Rate of successful abortions within 24 hours.
-
Mean interval from treatment to abortion.
-
Rate of complete abortion (passage of fetus and placenta simultaneously).
-
Incidence of side effects including pyrexia, uterine pain, vomiting, and diarrhea.
5. Statistical Analysis:
-
Appropriate statistical tests were used to compare the outcomes between the two groups.[4]
Signaling Pathways
Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs). Misoprostol is a PGE1 analog, while this compound is a PGE2 analog. Both are expected to interact with the E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.
Prostaglandin E2 (and its analog 20-ethyl PGE2) Signaling Pathway
Prostaglandin E2 binds to four receptor subtypes (EP1, EP2, EP3, and EP4), which are coupled to distinct G-proteins and downstream signaling pathways. This diversity in receptor coupling explains the wide range of physiological effects of PGE2.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating LC-MS/MS Results for 20-ethyl Prostaglandin E2: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of lipid mediators like 20-ethyl Prostaglandin (B15479496) E2 (20-ethyl PGE2) is critical for understanding its physiological and pathological roles. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis, it is essential to rigorously validate the method and understand its performance in comparison to other available techniques. This guide provides a comprehensive comparison of LC-MS/MS with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Performance Comparison: LC-MS/MS vs. Immunoassays
The two primary methods for the quantification of prostaglandins (B1171923) are LC-MS/MS and enzyme-linked immunosorbent assays (ELISA). While both have their merits, they differ significantly in terms of specificity, sensitivity, and multiplexing capabilities.
Table 1: Comparison of LC-MS/MS and ELISA for Prostaglandin Analysis
| Feature | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | High. Can distinguish between structurally similar isomers (e.g., PGE2 and PGD2). | Lower. Prone to cross-reactivity with related compounds, which can lead to inaccurate results.[1] |
| Sensitivity | High. Limits of detection (LOD) are typically in the low pg/mL range.[2] | Variable. Generally less sensitive than LC-MS/MS. |
| Multiplexing | Can simultaneously quantify multiple analytes in a single run. | Typically limited to the analysis of a single analyte per assay. |
| Throughput | Lower, due to chromatographic separation times. | Higher, suitable for screening a large number of samples for a single analyte. |
| Cost | Higher initial instrument cost; lower cost per sample for multiplexed panels. | Lower initial setup cost; can be more expensive for analyzing multiple analytes. |
| Matrix Effects | Can be significant but can be mitigated with the use of stable isotope-labeled internal standards. | Can be affected by sample matrix components, leading to interference. |
Disclaimer: The quantitative data presented in this guide is based on studies of Prostaglandin E2 (PGE2), a structurally similar endogenous compound. Due to a lack of publicly available, specific validation data for 20-ethyl Prostaglandin E2, the PGE2 data is used as a representative example. The analytical principles and expected performance characteristics are highly analogous.
Quantitative Validation of an LC-MS/MS Method for Prostaglandins
Method validation is crucial to ensure the reliability of quantitative data. The following tables summarize typical validation parameters for an LC-MS/MS method for prostaglandins, demonstrating the accuracy and precision that can be achieved.
Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for PGE2
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (CV, %) |
| PGE2 | 0.5 | 0.48 ± 0.04 | 96.0 | 8.3 |
| 5 | 5.1 ± 0.3 | 102.0 | 5.9 | |
| 50 | 49.2 ± 2.1 | 98.4 | 4.3 |
Data adapted from similar prostaglandin studies.
Table 3: Linearity and Sensitivity of a Validated LC-MS/MS Method for PGE2
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) |
| PGE2 | 0.1 - 100 | >0.995 | 20 | 100 |
Data adapted from similar prostaglandin studies.[2]
Experimental Protocols
LC-MS/MS Method for the Quantification of Prostaglandins
This protocol provides a general framework for the analysis of prostaglandins in biological samples. Optimization will be required for specific matrices and instrumentation.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Acidification: Acidify the sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with a suitable acid (e.g., 2N HCl).
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., PGE2-d4) to the sample to correct for extraction losses and matrix effects.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water, followed by a low percentage of organic solvent (e.g., 15% ethanol), and then a non-polar solvent like hexane (B92381) to remove interfering substances.
-
Elution: Elute the prostaglandins from the cartridge with an appropriate organic solvent such as ethyl acetate (B1210297) or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the analyte from other components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For PGE2, a common transition is m/z 351.2 -> 271.2. The specific transition for 20-ethyl PGE2 would need to be determined by infusion of a standard.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.
-
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps involved in a typical LC-MS/MS workflow for prostaglandin analysis.
Caption: A typical experimental workflow for the quantification of prostaglandins using LC-MS/MS.
Prostaglandin E2 Signaling Pathway
This compound is an analog of PGE2 and is expected to interact with the same receptors and signaling pathways. PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3][4] The activation of these receptors triggers diverse downstream signaling cascades.
Caption: Simplified signaling pathway of Prostaglandin E2 through its four EP receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of 20-ethyl Prostaglandin E2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the receptor specificity and functional effects of 20-ethyl Prostaglandin E2 (20-ethyl PGE2), a synthetic analog of the endogenous signaling molecule Prostaglandin E2 (PGE2). Due to the limited published data on 20-ethyl PGE2, this document outlines the established methodologies and comparative data for PGE2 to serve as a benchmark for future investigations. The guide details the necessary experimental protocols and data presentation formats required to rigorously characterize the pharmacological profile of 20-ethyl PGE2 and compare it to its well-studied counterpart.
Introduction to Prostaglandin E2 and its Receptors
Prostaglandin E2 is a principal mediator in various physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its diverse effects are mediated through binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][3] These receptors are coupled to different intracellular signaling pathways, leading to a wide range of cellular responses.[2][4][5]
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[3][5]
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[3][4][5]
-
EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[3][4][5]
The specificity of any PGE2 analog for these receptor subtypes is a critical determinant of its overall biological activity and therapeutic potential.
This compound: An Uncharacterized Analog
20-ethyl PGE2 is a synthetic analog of PGE2 with a two-carbon extension on its ω-chain.[6][7] While this modification has the potential to alter its receptor binding affinity and metabolic stability, there is a notable lack of published studies detailing its pharmacological properties.[6][7] Therefore, a direct comparison based on existing experimental data is not currently possible. This guide presents a proposed workflow and the necessary benchmarks for such a comparative analysis.
Comparative Data: Prostaglandin E2 Receptor Binding Affinity
A critical first step in characterizing any new PGE2 analog is to determine its binding affinity for the four EP receptor subtypes. The following table summarizes the reported binding affinities (Ki values) of PGE2 for human EP receptors, which serves as a crucial baseline for comparison.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| Prostaglandin E2 | 9.1 | 4.9 | 0.33 | 0.79 |
Data compiled from Abramovitz M et al. (2000) Biochim Biophys Acta 1483(2): 285–93.[8]
Experimental Protocols for Assessing Specificity
To determine the specificity of 20-ethyl PGE2, a series of established in vitro assays should be performed. These include receptor binding assays to measure affinity and functional assays to determine the downstream cellular response.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 20-ethyl PGE2 for each of the four human EP receptor subtypes (EP1, EP2, EP3, and EP4).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Utilize stable cell lines individually expressing high levels of each recombinant human EP receptor subtype (e.g., HEK293 or CHO cells).
-
Culture cells to confluence and harvest.
-
Prepare crude membrane fractions by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
Incubate a fixed concentration of a high-affinity radioligand (e.g., [3H]-PGE2) with the cell membrane preparations in the presence of increasing concentrations of unlabeled 20-ethyl PGE2.
-
Parallel incubations should be performed with unlabeled PGE2 as a positive control.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the competition curves using non-linear regression analysis.
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Second Messenger Quantification
Objective: To determine the functional activity of 20-ethyl PGE2 at each EP receptor subtype by measuring the modulation of second messenger levels (intracellular calcium and cAMP).
Methodology:
-
cAMP Measurement (for EP2, EP4, and EP3 receptors):
-
Seed cells expressing EP2, EP4, or EP3 receptors in multi-well plates.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a range of concentrations of 20-ethyl PGE2 or a known agonist/antagonist for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
-
Intracellular Calcium Measurement (for EP1 receptors):
-
Load cells expressing the EP1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure baseline fluorescence.
-
Add varying concentrations of 20-ethyl PGE2 and monitor the change in fluorescence over time using a fluorescence plate reader or microscope.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Data Analysis:
-
Generate dose-response curves by plotting the change in second messenger levels against the logarithm of the agonist concentration.
-
Determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy (Emax) from these curves.
Visualizing Signaling Pathways and Experimental Workflows
Prostaglandin E2 Signaling Pathways
Caption: PGE2 signaling pathways via EP receptors.
Proposed Experimental Workflow for 20-ethyl PGE2 Characterization
Caption: Workflow for 20-ethyl PGE2 characterization.
Conclusion
A thorough assessment of the receptor specificity and functional activity of this compound is essential to understand its potential biological effects and therapeutic applications. This guide provides the necessary framework for such an investigation, emphasizing a direct comparison with the well-characterized endogenous ligand, Prostaglandin E2. By following the outlined experimental protocols, researchers can generate the quantitative data needed to construct a comprehensive pharmacological profile of 20-ethyl PGE2, thereby elucidating its mechanism of action and potential for further development.
References
- 1. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Safety Operating Guide
Navigating the Disposal of 20-ethyl Prostaglandin E2: A Comprehensive Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 20-ethyl Prostaglandin (B15479496) E2. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Given the potent biological activity of prostaglandin analogs, a conservative approach to waste management is imperative.
Core Safety and Handling Principles
Prior to disposal, it is crucial to handle 20-ethyl Prostaglandin E2 with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of spills, absorb the material with an inert substance and collect it in a sealed container for disposal as hazardous waste.
Regulatory Framework for Pharmaceutical Waste Disposal
Key Regulatory Points:
-
Hazardous Waste Classification: Generators of chemical waste are responsible for determining if their waste is hazardous. Due to its biological potency, this compound should be treated as hazardous.
-
Prohibition of Drain Disposal: It is strictly prohibited to dispose of hazardous pharmaceutical waste down the drain.[1]
-
Incineration: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration at a licensed facility.[2]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and state regulations.
Quantitative Data for Prostaglandin E2 (as a reference for 20-ethyl PGE2)
The following table summarizes key quantitative data from the Safety Data Sheet (SDS) for Prostaglandin E2. This information should be used as a reference, assuming similar properties for the 20-ethyl analog in the absence of a specific SDS.
| Property | Value |
| Molecular Formula | C₂₂H₃₆O₅ |
| Molecular Weight | 380.5 g/mol |
| Form | Crystalline Solid |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide. |
| Storage Temperature | -20°C |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound from a research laboratory setting.
1. Waste Identification and Segregation:
- Treat all waste containing this compound (e.g., unused neat compound, contaminated labware, solutions) as hazardous pharmaceutical waste.
- Segregate this waste from other chemical and non-hazardous waste streams. Use a designated, properly labeled hazardous waste container.
2. Containerization:
- Place solid waste, such as contaminated vials, pipette tips, and gloves, into a securely sealed, leak-proof container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
- For liquid waste, use a compatible, screw-cap container. Ensure the container is labeled with "Hazardous Waste," the chemical name, and an approximate concentration.
3. Labeling:
- All waste containers must be clearly labeled with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The accumulation start date (the date the first drop of waste is added)
- An indication of the hazards (e.g., "Toxic," "Handle with Care")
4. Storage:
- Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally in a secondary containment bin.
5. Waste Pickup and Disposal:
- Contact your institution's EHS department to schedule a pickup of the hazardous waste.
- Do not exceed the accumulation time limits for hazardous waste as specified by your institution and regulatory agencies.
- Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific location and facilities.
References
Personal protective equipment for handling 20-ethyl Prostaglandin E2
This guide provides immediate safety, handling, and disposal protocols for 20-ethyl Prostaglandin E2, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
When handling this compound, which is an analog of Prostaglandin E2 (PGE2), it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is detailed below.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Chemical safety goggles or glasses. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves. | Standard BS EN 374:2003.[2] |
| Skin and Body Protection | Protective clothing to prevent skin exposure. | N/A |
| Respiratory Protection | Not required under normal use with adequate ventilation. | N/A |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to maintain its stability and prevent contamination and exposure. The compound is supplied as a solution in methyl acetate (B1210297) and should be stored at -20°C.
Preparation:
-
Ensure the availability of an eyewash station and safety shower in close proximity to the workstation.[1]
-
Work in a well-ventilated area to avoid the need for respiratory protection.[1]
-
Before handling, wash hands thoroughly.[1]
-
Don all required personal protective equipment as specified in the table above.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not ingest the substance.[1]
-
If working with a powdered form, minimize dust generation and accumulation.[1]
-
Prevent the substance from entering drains.
In Case of Exposure:
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth but do not induce vomiting.[1][2]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Classification: This material should be treated as hazardous waste.
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[1]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
